molecular formula C12H16O4S B1228046 Benfuresate CAS No. 68505-69-1

Benfuresate

货号: B1228046
CAS 编号: 68505-69-1
分子量: 256.32 g/mol
InChI 键: QGQSRQPXXMTJCM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Benfuresate is a herbicide which is specifically effective against Digitaria, Sectaria, Cyperus, Portulaca, Solanum and Gallium weeds. This compound mode of action involves inhibiting fat synthesis.>This compound is a member of benzofurans.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H16O4S/c1-4-17(13,14)16-9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQSRQPXXMTJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058160
Record name Benfuresate
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Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68505-69-1
Record name Benfuresate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benfuresate [ISO]
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Record name Benfuresate
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Record name 2,3-dihydro-3,3-dimethyl-5-benzofurylethanesulphonate
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Record name BENFURESATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Benfuresate's Enigmatic Dance with Very-Long-Chain Fatty Acid Elongases: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONHEIM, Germany – In the intricate world of herbicide science, the precise mechanism of action of benfuresate on very-long-chain fatty acid (VLCFA) elongases has remained a subject of focused investigation. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core of this compound's interaction with the VLCFA elongation pathway, a critical process in plant growth and development.

This compound, a benzofuran (B130515) herbicide, is classified under the HRAC Group 15 (formerly N), recognized for its role in inhibiting lipid synthesis.[1] Its primary mode of action is the disruption of VLCFA biosynthesis, leading to stunted growth and eventual death of susceptible plant species.[2][3] VLCFAs, fatty acids with chain lengths of 20 carbons or more, are vital precursors for essential plant components such as cuticular waxes, suberin, and membrane lipids.[4][5] The inhibition of their synthesis proves to be a potent herbicidal strategy.

This document synthesizes the current understanding of this compound's mechanism, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of the key pathways and processes involved.

The Core Mechanism: An Indirect Inhibition Requiring Bioactivation

A pivotal aspect of this compound's mechanism of action is the growing body of evidence suggesting it functions as a pro-herbicide. Unlike many other herbicides that directly inhibit their target enzymes, this compound itself appears to be largely inactive against VLCFA elongases.[6] The prevailing hypothesis is that this compound requires metabolic activation within the plant to be converted into its active, inhibitory form.

This bioactivation is thought to be mediated by plant-specific enzymes, likely cytochrome P450 monooxygenases.[7][8] The proposed metabolic conversion involves the formation of a semiacetal derivative of this compound.[6] This activated metabolite is then capable of inhibiting the VLCFA elongase complex. This indirect mode of action explains why studies using heterologous expression systems, such as yeast, which lack the necessary plant metabolic enzymes, have shown no significant inhibition of VLCFA elongase activity by this compound.[2][6]

The VLCFA elongation process is a four-step cycle catalyzed by a multi-enzyme complex located in the endoplasmic reticulum. The key regulatory enzyme and the primary target of many VLCFA-inhibiting herbicides is the 3-ketoacyl-CoA synthase (KCS), also known as the condensing enzyme.[4][9] This enzyme catalyzes the initial and rate-limiting step of condensation between an acyl-CoA and malonyl-CoA. It is highly probable that the activated metabolite of this compound targets this crucial enzymatic step.

dot

Benfuresate_Activation_and_Inhibition cluster_plant_cell Plant Cell cluster_er Endoplasmic Reticulum cluster_outputs Downstream Effects This compound This compound (Inactive Pro-herbicide) Bioactivation Bioactivation (e.g., Cytochrome P450) This compound->Bioactivation Active_Metabolite Active Metabolite (putative semiacetal) Bioactivation->Active_Metabolite KCS 3-Ketoacyl-CoA Synthase (KCS) Active_Metabolite->KCS Inhibition VLCFA_Elongase VLCFA Elongase Complex Elongation_Steps Subsequent Reduction, Dehydration, Reduction KCS->Elongation_Steps Condensation Disrupted_VLCFA Disrupted VLCFA Synthesis KCS->Disrupted_VLCFA VLCFA_CoA VLCFA-CoA (Cn+2) Elongation_Steps->VLCFA_CoA Acyl_CoA Acyl-CoA (Cn) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Stunted_Growth Stunted Growth Disrupted_VLCFA->Stunted_Growth Plant_Death Plant Death Stunted_Growth->Plant_Death

Caption: Proposed mechanism of this compound action on VLCFA elongases.

Quantitative Data Summary

Direct quantitative data for the inhibition of VLCFA elongases by this compound or its metabolites is currently not available in the public domain. The lack of in vitro activity of the parent compound has made direct IC50 determination challenging. Research efforts are focused on identifying and synthesizing the active metabolite to enable such quantitative assessments.

For comparative purposes, herbicides from the K3 class, which directly inhibit VLCFA elongases, have reported IC50 values in the nanomolar to low micromolar range. It is anticipated that the active metabolite of this compound would exhibit similar potency.

Experimental Protocols

The study of this compound's effect on VLCFA elongases involves a multi-faceted approach, combining in vivo plant studies with in vitro biochemical assays.

Protocol 1: Analysis of VLCFA Profiles in this compound-Treated Plants by GC-MS

Objective: To determine the in vivo effect of this compound on the VLCFA composition of susceptible plants.

Methodology:

  • Plant Growth and Treatment: Susceptible plant species (e.g., Arabidopsis thaliana) are grown under controlled conditions. At a specific developmental stage, plants are treated with a range of this compound concentrations.

  • Lipid Extraction: At various time points post-treatment, plant tissues (e.g., leaves, stems) are harvested, and total lipids are extracted using a chloroform:methanol solvent system.

  • Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: The FAMEs are separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12] The resulting chromatograms are analyzed to determine the relative abundance of different fatty acid species, with a focus on VLCFAs (C20 and longer).

  • Data Analysis: A significant reduction in the levels of VLCFAs in this compound-treated plants compared to control plants indicates inhibition of the VLCFA elongation pathway.

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GCMS_Workflow Plant_Growth Plant Growth & this compound Treatment Lipid_Extraction Lipid Extraction Plant_Growth->Lipid_Extraction FAME_Prep FAME Preparation Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Data_Analysis Data Analysis & VLCFA Profiling GCMS_Analysis->Data_Analysis

Caption: Workflow for analyzing VLCFA profiles in plants.

Protocol 2: In Vitro VLCFA Elongase Inhibition Assay using Plant Microsomes

Objective: To directly measure the inhibitory activity of this compound and its potential metabolites on the VLCFA elongase complex.

Methodology:

  • Microsome Isolation: Microsomal fractions containing the endoplasmic reticulum-bound VLCFA elongase complex are isolated from a suitable plant source (e.g., leek seedlings).

  • Assay Reaction: The assay mixture contains the isolated microsomes, a radiolabeled precursor such as [1-14C]malonyl-CoA or [1-14C]stearoyl-CoA, other necessary co-factors (ATP, CoA, NADPH), and the test compound (this compound or a synthesized metabolite) at various concentrations.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Lipid Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The radiolabeled VLCFAs are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.[13]

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of radiolabeled VLCFA produced in the presence of the inhibitor to the control. IC50 values can be determined from dose-response curves.

VLCFA_Elongase_Assay Microsome_Isolation Plant Microsome Isolation Assay_Setup Assay Setup: - Microsomes - Radiolabeled Substrate - Cofactors - this compound/Metabolite Microsome_Isolation->Assay_Setup Incubation Incubation Assay_Setup->Incubation Lipid_Extraction Lipid Extraction & Separation Incubation->Lipid_Extraction Quantification Quantification of Radiolabeled VLCFAs Lipid_Extraction->Quantification

References

Benfuresate (CAS No. 68505-69-1): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide Benfuresate, covering its physicochemical properties, toxicological profile, mechanism of action, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for professionals in research, drug development, and related scientific fields.

Physicochemical Properties

This compound is a benzofuranyl alkanesulfonate herbicide.[1] Its key physicochemical properties are summarized in the table below, providing essential data for handling, formulation, and environmental fate assessment.

PropertyValueReference(s)
CAS Number 68505-69-1[2]
Molecular Formula C₁₂H₁₆O₄S[3][4]
Molecular Weight 256.32 g/mol [3][4]
Appearance Brown viscous liquid which may solidify at room temperature.[5][6][5][6]
Melting Point 30.1 °C[2]
Boiling Point 239-242 °C[5]
Water Solubility 261 mg/L (at 25 °C)[6]
Solubility in Organic Solvents (g/L at 20°C) Acetone: >1050, Dichloromethane: >1220, Toluene: >1040[7]
Vapor Pressure 1.43 mPa (at 20 °C)[5]
Octanol-Water Partition Coefficient (Log P) 2.41[6]

Toxicological Profile

The toxicological effects of this compound have been evaluated through various studies, including acute, sub-chronic, chronic, reproductive, and mutagenicity assays.

Acute Toxicity

The acute toxicity of this compound has been assessed via oral, dermal, and inhalation routes in several animal models. The results indicate a very low acute oral and dermal toxicity and low acute inhalational toxicity to rodents.[6]

SpeciesRouteLD₅₀ / LC₅₀Reference(s)
Rat (Male, Female)Oral> 5000 mg/kg[6]
Mouse (Male, Female)Oral> 5000 mg/kg[6]
Rat (Male, Female)Dermal> 2000 mg/kg[6]
Rat (Male, Female)Inhalation (4h)> 5.343 mg/L[6]
Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been conducted to evaluate the chronic toxicity and carcinogenic potential of this compound. The primary target organ identified in repeat dose studies in rats, mice, and dogs is the kidney.[6] No evidence of carcinogenicity was observed in rats or mice.[8]

SpeciesStudy DurationNOAELKey FindingsReference(s)
Rat2 years2.63 mg/kg bw/daySuppressed body weight gain.[1] Primary risk factor was damage to the kidneys.[8][1][8]
Mouse80 weeks300 ppm (equivalent to 55 mg/kg/day)No treatment-related histopathological lesions at this level.[6]
Dog1 year40 mg/kg/dayThe target organ was the kidney.[5][5]
Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been performed to assess the potential effects of this compound on reproductive performance and embryonic development. There was no evidence of an embryotoxic or teratogenic effect up to the highest dosage examined in rats.[5]

SpeciesStudy TypeNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference(s)
Rat2-Generation Reproduction600 ppm600 ppmNo adverse effects on reproductive parameters.[5]
RatDevelopmental200 mg/kg/day800 mg/kg/dayNo evidence of embryotoxic or teratogenic effects.[5]
RabbitDevelopmental100 mg/kg/day300 mg/kg/dayNo evidence of teratogenicity.[5]
Mutagenicity

This compound has been evaluated for its mutagenic potential using a battery of in vitro and in vivo assays. The results indicate that this compound is not mutagenic.[8]

Test SystemResultReference(s)
Bacterial Reverse Mutation Assay (Ames Test)Negative[5]
In vitro Chromosome Aberration Test (Chinese Hamster Ovary Cells)Negative[5]
In vivo Mouse Micronucleus TestNegative[5]

Mechanism of Action

This compound is a herbicide that functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts the formation of essential lipids and waxes necessary for plant cell membrane integrity and cuticle development, ultimately leading to weed death. The primary uptake site for this compound by weeds is the emerging shoot as it grows through the treated soil layer.

Benfuresate_Mechanism_of_Action This compound This compound VLCFAE Very-Long-Chain Fatty Acid Elongases (VLCFAEs) This compound->VLCFAE Inhibits WeedDeath Weed Death This compound->WeedDeath Leads to VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFAE->VLCFAs Catalyzes Elongation PlantGrowth Normal Plant Growth & Development FattyAcids Fatty Acid Precursors (e.g., C16, C18) FattyAcids->VLCFAE Substrate LipidsWaxes Essential Lipids & Waxes (Cuticle, Membranes) VLCFAs->LipidsWaxes Biosynthesis LipidsWaxes->PlantGrowth Essential for

Caption: Mechanism of action of this compound.

Developmental Toxicity in Zebrafish: A Model for Apoptotic Pathways

Studies on zebrafish (Danio rerio) embryos have provided insights into the developmental toxicity of this compound. Exposure to this compound has been shown to retard growth, induce malformations, and alter the expression of genes involved in cell cycle regulation and apoptosis.[9] Specifically, this compound exposure altered the transcription levels of proliferative pathway genes such as ccnd1, ccne1, cdk2, and cdk6, sensitizing cells to apoptosis.[9] This provides a model for understanding the molecular pathways affected by this compound.

Benfuresate_Zebrafish_Apoptosis This compound This compound Exposure CellCycleGenes Altered Transcription of Cell Cycle Genes (ccnd1, ccne1, cdk2, cdk6) This compound->CellCycleGenes CellCycleArrest Cell Cycle Arrest/Dysregulation CellCycleGenes->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis Malformations Developmental Malformations (e.g., pericardial edema, yolk sac edema, spinal curvature) Apoptosis->Malformations

Caption: this compound-induced developmental toxicity pathway in zebrafish.

Experimental Protocols

This section outlines standardized methodologies for key experiments relevant to the assessment of this compound.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471 Guideline

This protocol provides a general framework for assessing the mutagenic potential of this compound using the Ames test, in accordance with OECD Guideline 471.[10][11][12]

Objective: To detect gene mutations induced by this compound in strains of Salmonella typhimurium and Escherichia coli.

Materials:

  • Tester Strains: A minimum of five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

  • Test Substance: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • S9 Mix: Metabolic activation system derived from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254).

  • Media: Minimal glucose agar (B569324) plates, top agar supplemented with trace amounts of histidine and biotin (B1667282) (for Salmonella) or tryptophan (for E. coli).

  • Controls: Negative (solvent), positive (known mutagens for each strain, with and without S9 activation).

Procedure:

  • Dose Range-Finding: A preliminary test is conducted to determine the appropriate concentration range of this compound, identifying cytotoxic levels.

  • Main Experiment (Plate Incorporation Method): a. To sterile tubes, add 2 mL of molten top agar, 0.1 mL of the bacterial tester strain culture, and 0.1 mL of the this compound test solution at various concentrations. For experiments with metabolic activation, 0.5 mL of S9 mix is also added. b. The contents are mixed and poured onto the surface of minimal glucose agar plates. c. The plates are incubated at 37 °C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted for each plate.

  • Data Analysis: The results are evaluated based on a dose-related increase in the number of revertant colonies and a comparison to the negative control. A positive response is typically defined as a reproducible, dose-related increase in revertant colonies that is at least twice the background (spontaneous revertant) count.

Ames_Test_Workflow Start Start DoseRange Dose Range-Finding Test Start->DoseRange Prepare Prepare Test Solutions, Bacterial Cultures, and S9 Mix DoseRange->Prepare Mix Mix Test Substance, Bacteria, and Top Agar (with/without S9) Prepare->Mix Plate Pour onto Minimal Agar Plates Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data and Evaluate Mutagenicity Count->Analyze End End Analyze->End

Caption: General workflow for the Ames test.

Herbicide Efficacy Testing in Rice (Pre-emergence)

This protocol describes a general method for evaluating the pre-emergence herbicidal efficacy of this compound on target weeds in a rice cultivation setting.[13]

Objective: To determine the effectiveness of this compound in controlling weeds when applied before they emerge from the soil.

Materials:

  • Pots or experimental plots filled with a suitable soil medium.

  • Seeds of a target weed species (e.g., Echinochloa colona) and rice (Oryza sativa).

  • This compound formulated for application.

  • Research track sprayer calibrated for a specific output volume.

  • Untreated control and reference herbicide for comparison.

Procedure:

  • Sowing: Sow a known number of weed and rice seeds in separate pots or designated areas within a plot at a specified depth.

  • Herbicide Application: Immediately after sowing, apply this compound at various rates using a calibrated sprayer to ensure uniform coverage.

  • Growth Conditions: Maintain the pots or plots under controlled greenhouse or field conditions with adequate watering and light.

  • Efficacy Assessment: After a predetermined period (e.g., 28 days after treatment), assess the efficacy by: a. Counting the number of surviving weed and rice plants. b. Visually rating the level of weed control and crop injury. c. Harvesting the above-ground biomass of both weed and rice plants, drying them in an oven (e.g., 70 °C for 72 hours), and weighing to determine the biomass reduction compared to the untreated control.[13]

  • Data Analysis: Analyze the data statistically to determine the dose-response relationship and the selectivity of this compound.

Analytical Method: Gas Chromatography (GC)

A general protocol for the determination of this compound residues in environmental samples using gas chromatography.

Objective: To quantify the concentration of this compound in samples such as soil or water.

Instrumentation:

  • Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS).

  • Capillary column appropriate for pesticide analysis.

Procedure:

  • Sample Preparation: a. Extraction: Extract this compound from the sample matrix using an appropriate solvent and technique (e.g., Soxhlet extraction for solids, liquid-liquid extraction for water). b. Clean-up: Remove interfering co-extractives from the sample extract using techniques such as solid-phase extraction (SPE). c. Concentration: Concentrate the cleaned-up extract to a known volume.

  • GC Analysis: a. Inject a known volume of the prepared sample extract into the GC. b. Separate the components of the extract on the capillary column using a defined temperature program. c. Detect and quantify this compound based on its retention time and the detector response compared to a calibration curve prepared from certified reference standards.

Note: It has been reported that this compound may undergo thermal decomposition in the GC injector at high temperatures. Therefore, optimization of the injection technique and temperature is crucial for accurate quantification.

Analytical Method: Photo-induced Chemiluminescence

An alternative analytical method for the determination of this compound utilizes photo-induced chemiluminescence in a continuous-flow system.[14]

Objective: To provide a sensitive and rapid method for quantifying this compound.

Principle: The method involves the photodegradation of this compound in an alkaline medium, followed by the detection of the chemiluminescence produced upon reaction with an oxidizing agent.[14]

Procedure Outline:

  • A sample solution containing this compound is mixed with a NaOH solution to create an alkaline medium.

  • The mixture is irradiated with UV light to induce photodegradation.

  • The resulting solution is then mixed with an oxidizing agent (e.g., hexacyanoferrate(III) in an alkaline medium).

  • The intensity of the emitted chemiluminescence is measured, which is proportional to the concentration of this compound in the sample.

  • Quantification is achieved by comparing the signal to a calibration curve. This method has a reported limit of detection of 0.1 µg/L.[14]

This technical guide provides a foundational understanding of this compound. For specific applications, further consultation of the primary literature and regulatory guidelines is recommended.

References

Benfuresate in Soil: An Examination of its Environmental Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Benfuresate (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) is a benzofuranyl alkanesulfonate herbicide.[1] Its persistence in the soil environment is a critical factor in assessing its potential for environmental impact, including the possibility of groundwater contamination or effects on non-target organisms. However, a comprehensive search of publicly accessible scientific databases and regulatory documents did not yield specific studies detailing the degradation kinetics or metabolic pathway of this compound in soil.

Persistence in Soil: A Qualitative Assessment

According to the University of Hertfordshire's Agriculture & Environment Research Unit (AERU) pesticide properties database, this compound is described as "not persistent in soil systems".[1] This classification suggests a relatively rapid breakdown in the soil environment. However, the database does not provide specific half-life (DT50) values, which are essential for quantitative risk assessment and modeling the environmental behavior of the compound. The half-life of a pesticide is the time it takes for 50% of the initial amount to degrade and can vary significantly depending on soil type, temperature, moisture, and microbial activity.

Factors Influencing Degradation

The degradation of herbicides in soil is a complex process influenced by a combination of biotic and abiotic factors.

  • Biotic Degradation: Microbial activity is a primary driver of pesticide degradation.[2][3] Soil microorganisms such as bacteria and fungi can utilize herbicides as a source of carbon or nitrogen, breaking them down into simpler, less toxic compounds through various metabolic pathways.[2][3] The rate of microbial degradation is influenced by soil properties like organic matter content, pH, and the overall health and diversity of the microbial community.

  • Abiotic Degradation: Chemical and physical processes also contribute to the breakdown of pesticides. These include:

    • Hydrolysis: The reaction of the pesticide with water, which can be influenced by soil pH.

    • Photodegradation: The breakdown of the compound by sunlight, primarily affecting residues on the soil surface.

    • Oxidation-Reduction Reactions: Chemical transformations that can occur in the soil matrix.

The interplay of these factors determines the overall persistence of a herbicide in the soil.

Lack of Publicly Available Data on Degradation Products

Crucially, no information was found in the public domain detailing the specific metabolites or degradation products of this compound in soil. Identifying these breakdown products is a key component of a thorough environmental fate assessment, as they can sometimes be more persistent or toxic than the parent compound.

Standard Experimental Protocols for Soil Degradation Studies

While specific experimental data for this compound is lacking, the general methodology for studying the aerobic and anaerobic transformation of chemicals in soil is well-established by organizations like the Organisation for Economic Co-operation and Development (OECD). The OECD Test Guideline 307 provides a framework for such studies.

A typical experimental workflow for an aerobic soil metabolism study, based on OECD 307, is outlined below.

Workflow for a typical aerobic soil metabolism study.

This standardized approach ensures that data on pesticide degradation is reliable and comparable across different compounds and studies. It involves treating soil samples with the test substance and incubating them under controlled laboratory conditions. At various time points, samples are taken and analyzed to determine the concentration of the parent compound and any resulting degradation products.

Analytical Methods

The determination of this compound residues in environmental samples would typically involve chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common methods for the analysis of herbicide residues. A study on the gas chromatographic determination of this compound noted thermal decomposition at the injector, suggesting that analytical methods need to be carefully optimized to ensure accurate quantification.

Conclusion

While this compound is categorized as non-persistent in soil, the lack of publicly available, detailed quantitative data on its degradation half-life and metabolic pathway is a significant information gap. Such data is fundamental for a comprehensive understanding of its environmental behavior and for conducting robust risk assessments. Further research and the public dissemination of regulatory study findings are needed to provide a clearer picture of the environmental fate of this compound in soil. Without this information, a detailed technical guide with quantitative data tables and degradation pathway diagrams, as initially requested, cannot be fully realized.

References

Benfuresate and Its Impact on Soil Microbial Ecosystems: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfuresate, a benzofuran (B130515) herbicide, is utilized for the selective control of broadleaf and grass weeds. Its mode of action is the inhibition of very-long-chain fatty acid elongases (VLCFAEs), crucial enzymes in the biosynthesis of fatty acids with carbon chains of C18 or longer. While effective in its agronomic application, the non-target effects of this compound on soil microbial communities are not well-documented in publicly available literature. This technical guide synthesizes the current understanding of this compound's mechanism of action and extrapolates its potential impacts on soil microbial ecosystems by examining studies on other herbicides within the same VLCFA-inhibiting class, such as S-metolachlor and pyroxasulfone (B108660). A significant knowledge gap exists regarding the specific effects of this compound, underscoring the need for direct research in this area.

Introduction to this compound

This compound is a selective herbicide primarily used for pre-emergence control of a variety of weeds. Its efficacy stems from its ability to interfere with the elongation of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are essential components of various cellular structures, including membranes and surface waxes. By inhibiting their synthesis, this compound disrupts early seedling development.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

The primary target of this compound and other herbicides in its class is the enzyme system responsible for the elongation of fatty acids beyond a C18 length. This process, occurring in the endoplasmic reticulum, is critical for the formation of lipids that are vital for cell membrane integrity and the production of cuticular waxes that protect the plant. The inhibition of VLCFA elongases leads to a cascade of metabolic disruptions, ultimately resulting in the death of the target weed. While this mechanism is well-understood in plants, its direct impact on the homologous pathways in soil microorganisms is an area requiring further investigation.

cluster_microbe Microbial Cell Fatty_Acid_Precursors Fatty Acid Precursors (e.g., C16, C18) VLCFA_Elongase Very-Long-Chain Fatty Acid Elongase (VLCFAE) Fatty_Acid_Precursors->VLCFA_Elongase Substrate VLCFAs Very-Long-Chain Fatty Acids (>C18) VLCFA_Elongase->VLCFAs Elongation Membrane_Lipids Membrane Lipids & Other Cellular Components VLCFAs->Membrane_Lipids This compound This compound This compound->VLCFA_Elongase Inhibition

Figure 1: Conceptual signaling pathway of this compound's inhibitory action on microbial VLCFA elongase.

Potential Effects on Soil Microbial Communities: An Inferential Analysis

Due to the limited availability of direct studies on this compound, this section draws inferences from research on other VLCFA-inhibiting herbicides. The effects of these herbicides on soil microbial communities can be multifaceted, potentially altering microbial biomass, enzyme activity, and community structure.

Impact on Soil Microbial Biomass and Abundance

Herbicides can exert both direct toxic effects and indirect effects on soil microorganisms. Some microbes may be susceptible to the herbicide's active ingredient, leading to a decrease in their populations. Conversely, some microbial species may be capable of degrading the herbicide, utilizing it as a carbon or nitrogen source, which could lead to an increase in their numbers.

Studies on the VLCFA-inhibiting herbicide pyroxasulfone have shown an initial reduction in microbial abundances, with bacterial counts exhibiting the most significant reduction.[1][2] This suggests that herbicides from this class may have a transient inhibitory effect on the overall microbial biomass.

Effects on Soil Enzyme Activity

Soil enzymes are crucial for nutrient cycling and organic matter decomposition. The activity of these enzymes is often used as an indicator of soil health. Herbicides can influence enzyme activity directly by binding to the enzymes or indirectly by affecting the microbial populations that produce them.

Research on S-metolachlor, another VLCFA inhibitor, has demonstrated a dose-dependent decrease in the activity of several key soil enzymes.[3][4] Similarly, pyroxasulfone application has been found to initially reduce soil enzymatic activities, with dehydrogenase activity being the most sensitive.[1][2]

The following table summarizes the observed effects of S-metolachlor on soil enzyme activity 21 days after application in a loamy-clayey soil.

EnzymeHerbicide Concentration% Decrease in Activity (compared to control)
Dehydrogenase Low~15%
High~40%
Protease Low~10%
High~30%
Phosphatase Low~5%
High~25%
Urease Low~8%
High~20%
Data extrapolated from Filimon et al. (2021). Actual values may vary based on soil type and experimental conditions.

Experimental Protocols for Assessing Herbicide Effects on Soil Microbes

Standardized methodologies are essential for accurately evaluating the impact of herbicides like this compound on soil microbial communities. A typical experimental workflow involves soil collection, herbicide application, incubation, and subsequent analysis of various microbial parameters.

Soil_Collection 1. Soil Collection (Field Site) Sieving_Homogenization 2. Sieving & Homogenization Soil_Collection->Sieving_Homogenization Microcosm_Setup 3. Microcosm Setup (Control & Treatment Groups) Sieving_Homogenization->Microcosm_Setup Herbicide_Application 4. This compound Application (Varying Concentrations) Microcosm_Setup->Herbicide_Application Incubation 5. Incubation (Controlled Conditions) Herbicide_Application->Incubation Sampling 6. Periodic Sampling Incubation->Sampling Analysis 7. Analysis Sampling->Analysis Microbial_Biomass Microbial Biomass (e.g., PLFA, CF) Analysis->Microbial_Biomass Enzyme_Activity Enzyme Activity Assays (e.g., Dehydrogenase, Phosphatase) Analysis->Enzyme_Activity Community_Structure Community Structure (e.g., 16S/18S rRNA sequencing) Analysis->Community_Structure Respiration Soil Respiration (CO2 Evolution) Analysis->Respiration

Figure 2: A generalized experimental workflow for assessing the impact of this compound on soil microbial communities.

A detailed protocol would include:

  • Soil Sampling and Preparation: Collection of soil from relevant agricultural fields, followed by sieving to remove large debris and homogenization to ensure uniformity.

  • Microcosm Setup: Establishment of controlled laboratory environments (microcosms) with specific soil moisture and temperature conditions.

  • Herbicide Application: Treatment of soil samples with a range of this compound concentrations, including a control group with no herbicide.

  • Incubation and Sampling: Incubation of the microcosms for a defined period, with periodic sampling to assess temporal effects.

  • Microbial Analysis:

    • Microbial Biomass: Quantification using methods such as phospholipid fatty acid (PLFA) analysis or chloroform (B151607) fumigation-extraction.

    • Enzyme Activity: Spectrophotometric assays for key enzymes like dehydrogenase, phosphatase, urease, and β-glucosidase.

    • Community Structure: High-throughput sequencing of 16S and 18S rRNA genes to determine bacterial and fungal community composition and diversity.

    • Soil Respiration: Measurement of CO2 evolution as an indicator of overall microbial activity.

Knowledge Gaps and Future Research Directions

The current body of scientific literature lacks specific studies on the ecotoxicological effects of this compound on soil microbial communities. The information presented in this guide is based on the herbicide's known mode of action and data from related compounds. Therefore, there is a critical need for research to:

  • Directly assess the impact of this compound on the biomass, activity, and diversity of soil microbial communities across various soil types.

  • Investigate the degradation of this compound by soil microorganisms and identify the key microbial players and metabolic pathways involved.

  • Evaluate the long-term effects of repeated this compound application on soil health and ecosystem functions.

  • Explore the potential for synergistic or antagonistic effects when this compound is used in combination with other agrochemicals.

Conclusion

This compound, as a VLCFA-inhibiting herbicide, has the potential to impact non-target soil microorganisms. Inferred evidence from other herbicides with the same mode of action suggests that this compound could cause transient reductions in microbial biomass and enzyme activity. However, without direct experimental data, the precise nature and extent of these effects remain speculative. For a comprehensive understanding of the environmental fate and ecological impact of this compound, dedicated research focusing on its interactions with soil microbial ecosystems is imperative. This will enable the development of more sustainable agricultural practices and informed regulatory decisions.

References

An In-depth Technical Guide on the Interaction of Benfuresate with the Fatty Acid Elongase Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Fatty Acid Elongase Complex and its Inhibition by Benfuresate

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial for various developmental and physiological processes in plants. They serve as precursors for essential molecules such as cuticular waxes, which form a protective barrier on the plant surface, and sphingolipids, which are key components of cellular membranes and signaling molecules.[1][2]

The biosynthesis of VLCFAs is carried out by the fatty acid elongase (FAE) complex, a multienzyme system located in the endoplasmic reticulum. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer. The FAE complex consists of four key enzymes:

  • β-Ketoacyl-CoA Synthase (KCS): The condensing enzyme that catalyzes the initial and rate-limiting step of the elongation cycle.[3]

  • β-Ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

  • β-Hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

  • Enoyl-CoA Reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, now elongated by two carbons.[1]

This compound is classified as a Group 15 (formerly K3) herbicide, a class of compounds that target and inhibit VLCFA synthesis.[4] The primary target of these herbicides is the KCS enzyme within the FAE complex.[4] By inhibiting KCS, this compound effectively blocks the entire VLCFA elongation process, leading to a depletion of VLCFAs and the accumulation of their C16 and C18 precursors. This disruption of lipid metabolism results in severe developmental defects in susceptible plants, often manifesting as a "fiddlehead" phenotype with fused organs, and ultimately leading to plant death.[4]

Quantitative Data on this compound's Effects

Direct in vitro quantitative data for this compound, such as IC50 values or inhibition constants (Ki), on specific fatty acid elongase enzymes are scarce in publicly available literature. This is likely due to the hypothesis that this compound requires bioactivation within the plant cell to become a potent inhibitor, a process that may not occur in heterologous systems like yeast which are often used for in vitro enzyme assays.

However, studies on the metabolic profile of this compound-treated plants provide quantitative insights into its in planta effects on lipid composition.

Table 1: Effect of this compound on the Polar Metabolite Profile of Arabidopsis thaliana

Data derived from metabolic profiling studies. The values represent the fold change in metabolite levels in this compound-treated plants compared to control plants. Note: Specific quantitative values from the primary literature were not fully accessible; the table reflects the reported trends.

Metabolite ClassMetaboliteFold ChangeReference
Amino Acids ProlineIncreased[4]
ValineIncreased[4]
LeucineIncreased[4]
IsoleucineIncreased[4]
Organic Acids FumarateDecreased[4]
MalateDecreased[4]
Sugars SucroseIncreased[4]
GlucoseIncreased[4]
FructoseIncreased[4]

Note: While the primary effect of this compound is on lipid metabolism, the resulting stress and metabolic disruption lead to significant changes in other primary metabolites. The accumulation of sugars and certain amino acids, alongside the depletion of TCA cycle intermediates, reflects a broad systemic response to the herbicide's action.

Experimental Protocols

Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing changes in the fatty acid profile of plants treated with this compound.

1. Plant Growth and Treatment:

  • Grow plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

  • Treat plants with a defined concentration of this compound (e.g., via spray application or in the growth medium). Include a control group treated with a mock solution.

  • Harvest plant tissue at specified time points after treatment, flash-freeze in liquid nitrogen, and store at -80°C until analysis.

2. Lipid Extraction and Transesterification:

  • Homogenize the frozen plant tissue in a suitable solvent system (e.g., chloroform (B151607):methanol (B129727), 2:1, v/v).

  • Add an internal standard (e.g., a fatty acid not naturally abundant in the plant, such as heptadecanoic acid) for quantification.

  • Extract the lipids by vigorous vortexing and centrifugation. Collect the lower organic phase.

  • Evaporate the solvent under a stream of nitrogen.

  • Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating the lipid extract with a reagent such as 2.5% H₂SO₄ in methanol at 80°C for 1 hour.

3. GC-MS Analysis:

  • Extract the FAMEs with hexane.

  • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable capillary column (e.g., a polar column like a BPX70) for separation of FAMEs.

  • Set the GC oven temperature program to effectively separate the FAMEs of different chain lengths and saturation levels.

  • Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards and mass spectral libraries.

  • Quantify the abundance of each fatty acid relative to the internal standard.

Analysis of Cuticular Wax Composition

1. Wax Extraction:

  • Immerse the aerial parts of the plant (e.g., stems or leaves) in chloroform for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes.

  • Add an internal standard (e.g., n-tetracosane) to the chloroform extract.

  • Evaporate the chloroform under a stream of nitrogen.

2. Derivatization:

  • Derivatize the wax components to increase their volatility for GC analysis. This is typically done by silylating hydroxyl groups with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

  • Analyze the derivatized wax components by GC-MS.

  • Use a non-polar capillary column (e.g., DB-5 or equivalent).

  • Identify the different wax components (alkanes, fatty acids, primary alcohols, etc.) based on their retention times and mass spectra.

  • Quantify the amount of each component relative to the internal standard.

Analysis of Sphingolipid Profile

1. Lipid Extraction:

  • Extract total lipids from plant tissue using a solvent system optimized for sphingolipids, such as isopropanol:hexane:water (55:20:25, v/v/v).

  • Include appropriate internal standards for different sphingolipid classes.

2. Hydrolysis and Derivatization (for Long-Chain Base Analysis):

  • To analyze the long-chain base (LCB) composition, hydrolyze the complex sphingolipids using strong acid or base.

  • Derivatize the released LCBs to make them suitable for analysis (e.g., by HPLC with fluorescence detection or by GC-MS).

3. LC-MS/MS Analysis (for Intact Sphingolipids):

  • For a more comprehensive analysis of intact sphingolipids (ceramides, glucosylceramides, etc.), use liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Separate the different sphingolipid classes using a suitable LC column (e.g., a C18 reversed-phase column).

  • Identify and quantify the different sphingolipid species based on their retention times, precursor ion masses, and fragmentation patterns.

Visualizations: Signaling Pathways and Experimental Workflows

Fatty Acid Elongase Complex and this compound Inhibition

Fatty_Acid_Elongase_Complex cluster_ER Endoplasmic Reticulum KCS KCS (β-Ketoacyl-CoA Synthase) Ketoacyl_CoA β-Ketoacyl-CoA KCS->Ketoacyl_CoA + CO2 KCR KCR (β-Ketoacyl-CoA Reductase) Hydroxyacyl_CoA β-Hydroxyacyl-CoA KCR->Hydroxyacyl_CoA NADPH -> NADP+ HCD HCD (β-Hydroxyacyl-CoA Dehydratase) Enoyl_CoA Enoyl-CoA HCD->Enoyl_CoA - H2O ECR ECR (Enoyl-CoA Reductase) Elongated_Acyl_CoA Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA NADPH -> NADP+ Acyl_CoA Acyl-CoA (Cn) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA->KCR Hydroxyacyl_CoA->HCD Enoyl_CoA->ECR This compound This compound (active form) This compound->KCS Inhibition

Caption: The fatty acid elongase complex and the inhibitory action of this compound on KCS.

Downstream Consequences of VLCFA Synthesis Inhibition

Downstream_Effects cluster_waxes Cuticular Wax Biosynthesis cluster_sphingolipids Sphingolipid Biosynthesis FAE_Complex Fatty Acid Elongase (FAE) Complex VLCFA Very-Long-Chain Fatty Acids (VLCFAs) FAE_Complex->VLCFA Cuticular_Waxes Cuticular Waxes (Alkanes, Alcohols, etc.) VLCFA->Cuticular_Waxes Ceramides Ceramides VLCFA->Ceramides This compound This compound This compound->FAE_Complex Inhibition Altered_Cuticle Altered Cuticle Integrity - Increased water loss - Reduced pathogen defense Cuticular_Waxes->Altered_Cuticle Complex_Sphingolipids Complex Sphingolipids (Glucosylceramides, GIPCs) Ceramides->Complex_Sphingolipids Altered_Membranes Altered Membrane Structure & Cell Signaling - Impaired development - Cell death Complex_Sphingolipids->Altered_Membranes Experimental_Workflow Plant_Treatment Plant Treatment (this compound vs. Control) Tissue_Harvesting Tissue Harvesting & Freezing Plant_Treatment->Tissue_Harvesting Lipid_Extraction Lipid Extraction Tissue_Harvesting->Lipid_Extraction Derivatization Derivatization (e.g., FAMEs, TMS) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis - Peak identification - Quantification - Statistical analysis GC_MS_Analysis->Data_Analysis Results Results - Altered lipid profiles - Identification of biomarkers Data_Analysis->Results

References

Benfuresate Degradation Pathway and Metabolite Identification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuresate (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) is a selective herbicide belonging to the benzofuranyl alkylsulfonate class. It is utilized for the control of various grass and broadleaf weeds in several agricultural settings. Understanding the environmental fate and metabolic pathways of this compound is crucial for assessing its ecological impact and ensuring human safety. This technical guide provides a comprehensive overview of the known and hypothesized degradation pathways of this compound, summarizes available quantitative data, and outlines general experimental protocols for its analysis.

While comprehensive studies detailing the complete degradation pathway of this compound are not extensively available in the public domain, this guide synthesizes existing data and draws parallels from structurally similar compounds to propose a putative degradation pathway. A summary of toxicity studies indicates that this compound is rapidly metabolized in rats, with metabolites being of low acute toxicity[1].

Quantitative Data on this compound Degradation

Quantitative data on the degradation of this compound is limited. However, some studies have investigated its persistence in soil. The half-life (DT50) of this compound can vary depending on soil type and environmental conditions.

MatrixParameterValueConditionsSource
SoilHalf-life (DT50)Not persistentGeneral observation[2]
WaterPersistenceNot normally persistentGeneral observation[2]

Proposed Degradation Pathway of this compound

Based on the identification of a potential metabolite and established metabolic reactions for similar compounds, a hypothesized degradation pathway for this compound is proposed. The primary degradation mechanisms are expected to be hydrolysis and oxidation, with subsequent conjugation in biological systems.

Phase I Metabolism:

The initial phase of this compound degradation likely involves two main reactions:

  • Hydrolysis: The ester linkage of the ethanesulfonate (B1225610) group is susceptible to hydrolysis, which would cleave the molecule into 2,3-dihydro-3,3-dimethyl-5-hydroxybenzofuran and ethanesulfonic acid. This is a common degradation route for many pesticides containing ester moieties.

  • Oxidation (Hydroxylation): The benzofuran (B130515) ring can undergo hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes in organisms. The identification of 2-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl ethanesulfonate as a potential metabolite strongly supports this pathway. Further oxidation of the furan (B31954) ring could lead to the formation of other metabolites, such as a gamma-ketocarboxylic acid derivative, as has been observed in the metabolism of other furan-containing compounds like furosemide (B1674285) in rats.

Phase II Metabolism:

Following Phase I reactions, the resulting metabolites, which are more polar, can undergo conjugation reactions in biological systems to facilitate their excretion. These reactions typically involve the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the hydroxyl groups of the metabolites.

Below is a DOT language script for a diagram illustrating the hypothesized degradation pathway of this compound.

Benfuresate_Degradation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) Hydrolysis_Metabolite 2,3-dihydro-3,3-dimethyl-5-hydroxybenzofuran + Ethanesulfonic acid This compound->Hydrolysis_Metabolite Hydrolysis Oxidation_Metabolite 2-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl ethanesulfonate This compound->Oxidation_Metabolite Oxidation (Hydroxylation) Conjugates Glucuronide and/or Sulfate Conjugates Hydrolysis_Metabolite->Conjugates Oxidation_Metabolite->Conjugates

Hypothesized degradation pathway of this compound.

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound and its metabolites typically involve a combination of extraction, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Extraction

A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often a suitable starting point for the extraction of pesticide residues from various matrices like soil, water, and plant tissues.

  • Homogenization: Homogenize the sample (e.g., 10-15 g of soil or plant tissue) with water.

  • Extraction: Add an organic solvent, typically acetonitrile, and shake vigorously. The addition of salts like magnesium sulfate and sodium chloride helps to induce phase separation.

  • Clean-up: The supernatant is then subjected to dispersive solid-phase extraction (d-SPE) using a combination of sorbents such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.

Analytical Instrumentation and Conditions

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for the analysis of this compound and its polar metabolites.

  • HPLC System:

    • Column: A C18 reversed-phase column is commonly used for the separation of pesticides and their metabolites.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer:

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of compounds.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the parent compound and its expected metabolites. High-resolution mass spectrometry (HRMS) can be used for the identification of unknown metabolites.

A workflow for the analysis of this compound and its metabolites is depicted in the following DOT script.

Experimental_Workflow Sample Sample (Soil, Water, Plant, Animal Tissue) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Clean-up (d-SPE) Extraction->Cleanup Analysis Analysis by HPLC-MS/MS Cleanup->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

General experimental workflow for this compound metabolite analysis.

Conclusion

The degradation of this compound in the environment and in biological systems is a critical area of study for risk assessment. While detailed public data is scarce, this guide provides a scientifically grounded, albeit hypothesized, degradation pathway based on the known chemistry of this compound and related compounds. The primary proposed degradation steps are hydrolysis of the ethanesulfonate ester and oxidation of the benzofuran ring, followed by conjugation in biological systems. The provided general experimental protocols offer a starting point for researchers aiming to further elucidate the complete degradation pathway and identify all metabolites of this compound. Further research is necessary to validate these proposed pathways and to quantify the formation and persistence of the various degradation products in different environmental compartments.

References

An In-depth Technical Guide on the Molecular Interaction of Benfuresate with Very-Long-Chain Fatty Acid Elongase (VLCFAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfuresate, a pre-emergence herbicide from the benzofuran (B130515) chemical class, is utilized for the control of various grass and broadleaf weeds.[1] Its herbicidal activity is attributed to the inhibition of very-long-chain fatty acid elongases (VLCFAEs), crucial enzymes in the biosynthesis of fatty acids with carbon chains longer than 18 atoms.[1] This technical guide provides a comprehensive overview of the current understanding of the molecular interaction between this compound and VLCFAE. A key aspect of this interaction is the likely requirement for metabolic bioactivation of this compound to exert its inhibitory effect. This document details generalized experimental protocols for assessing VLCFAE inhibition and outlines the necessary data presentation for such studies. Furthermore, it employs visualizations to depict the proposed bioactivation pathway, the mechanism of VLCFAE inhibition, and relevant experimental workflows. While direct quantitative data on the this compound-VLCFAE interaction is currently limited in publicly accessible literature, this guide serves as a foundational resource for researchers in herbicide science and drug development by consolidating the available information and proposing avenues for future investigation.

Introduction to this compound and its Target: VLCFAE

This compound is a selective herbicide primarily used for controlling annual and perennial sedges.[1] Its mode of action is the disruption of the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are vital for plant development and survival. The biosynthesis of VLCFAs is catalyzed by a multi-enzyme complex located in the endoplasmic reticulum, with the initial and rate-limiting step being performed by very-long-chain fatty acid elongases (VLCFAEs), also known as 3-ketoacyl-CoA synthases (KCS). By inhibiting VLCFAEs, this compound disrupts the production of these essential fatty acids, leading to stunted growth and eventual death of susceptible weed species.

The Bioactivation Hypothesis: A Key to Understanding this compound's Activity

A critical aspect of this compound's interaction with VLCFAE is the hypothesis that it requires bioactivation to become an effective inhibitor. In a study utilizing a heterologous expression system in Saccharomyces cerevisiae, this compound, classified as a Group N herbicide, did not exhibit significant inhibition of several Arabidopsis thaliana VLCFAE isoforms.[2] The researchers postulated that this lack of activity could be due to the absence of necessary plant enzymes in the yeast system to convert this compound into its active form, potentially a semiacetal.[2] This concept of bioactivation is not unprecedented for herbicides, as thiocarbamate herbicides are known to undergo sulfoxidation to become more potent inhibitors of lipid synthesis.[3][4]

The proposed bioactivation pathway for this compound likely involves an oxidation reaction, transforming the parent molecule into a more reactive species capable of binding to and inhibiting the VLCFAE enzyme.

G Proposed Bioactivation of this compound This compound This compound (Inactive Pro-herbicide) Plant_Enzymes Plant-specific Oxidative Enzymes (e.g., Cytochrome P450s) This compound->Plant_Enzymes Metabolism Activated_this compound Activated this compound (e.g., Semiacetal form) (Active Herbicide) Plant_Enzymes->Activated_this compound Bioactivation VLCFAE VLCFAE Enzyme Activated_this compound->VLCFAE Binding Inhibition Inhibition of VLCFA Synthesis VLCFAE->Inhibition

Proposed bioactivation pathway of this compound.

Molecular Interaction with VLCFAE

The activated form of this compound is hypothesized to inhibit the condensing activity of VLCFAE, which is the first and rate-limiting step in the fatty acid elongation cycle.[5] This cycle involves four sequential reactions: condensation, reduction, dehydration, and a second reduction, ultimately adding a two-carbon unit to the growing fatty acid chain. By blocking the initial condensation step, the entire elongation process is halted.

G VLCFA Elongation Cycle and Inhibition by Activated this compound cluster_0 VLCFA Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (VLCFAE/KCS) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA β-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2,3-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA Elongated_Acyl_CoA->Condensation Next cycle Activated_this compound Activated This compound Activated_this compound->Condensation Inhibits

Inhibition of the VLCFA elongation cycle by activated this compound.

Quantitative Data on this compound-VLCFAE Interaction

The following table is a template for how such quantitative data, once obtained, should be presented for clarity and comparison.

VLCFAE Isoform Inhibitor IC50 (µM) Ki (µM) Type of Inhibition Reference
Arabidopsis thaliana FAE1Activated this compoundData not availableData not availableData not available
Oryza sativa VLCFAEActivated this compoundData not availableData not availableData not available
...............

Experimental Protocols

Detailed experimental protocols for assessing the inhibitory effect of this compound on VLCFAE activity are not explicitly published. However, based on established methods for other VLCFAE inhibitors, a generalized protocol can be outlined.

In Vitro VLCFAE Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of a compound on VLCFAE activity using plant-derived microsomes or a heterologous expression system.

G Workflow for In Vitro VLCFAE Inhibition Assay Start Start Prepare_Enzyme Prepare Enzyme Source (e.g., Plant Microsomes or Recombinant VLCFAE) Start->Prepare_Enzyme Incubate Incubate Enzyme with Substrates (e.g., Acyl-CoA, Malonyl-CoA) and Test Compound (Activated this compound) Prepare_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., Saponification) Incubate->Stop_Reaction Extract_FA Extract Fatty Acids Stop_Reaction->Extract_FA Derivatize Derivatize to FAMEs (Fatty Acid Methyl Esters) Extract_FA->Derivatize GC_MS Analyze by GC-MS Derivatize->GC_MS Analyze_Data Analyze Data: Quantify VLCFA levels, Calculate % Inhibition, Determine IC50 GC_MS->Analyze_Data End End Analyze_Data->End

Generalized workflow for an in vitro VLCFAE inhibition assay.

Methodology:

  • Enzyme Source Preparation:

    • Plant Microsomes: Isolate microsomal fractions from etiolated seedlings of a target plant species (e.g., Arabidopsis thaliana, rice) as previously described.[7]

    • Heterologous Expression: Express a specific VLCFAE isoform in a suitable host, such as Saccharomyces cerevisiae, and prepare microsomal fractions from the yeast culture.[2][8]

  • Inhibition Assay:

    • Prepare a reaction mixture containing a suitable buffer, cofactors (NADPH, NADH), and substrates (e.g., C18:0-CoA, [14C]malonyl-CoA).

    • Add varying concentrations of the test compound (bioactivated this compound).

    • Initiate the reaction by adding the enzyme preparation.

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Analysis of VLCFA Products:

    • Stop the reaction and hydrolyze the acyl-CoAs.

    • Extract the fatty acids.

    • Derivatize the fatty acids to their methyl esters (FAMEs).

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the VLCFA products.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[10]

In Vivo Analysis of VLCFA Profile

This protocol outlines the analysis of the fatty acid profile in plants treated with this compound to confirm its effect on VLCFA biosynthesis in a whole-organism context.

Methodology:

  • Plant Treatment:

    • Grow susceptible plants (e.g., Arabidopsis thaliana seedlings) in a suitable medium.

    • Treat the plants with different concentrations of this compound.

    • Include an untreated control group.

    • Harvest plant tissue after a specified treatment period.

  • Lipid Extraction and Analysis:

    • Extract total lipids from the harvested plant tissue.

    • Saponify the lipids and derivatize the resulting fatty acids to FAMEs.

    • Analyze the FAME profile using GC-MS.

  • Data Analysis:

    • Compare the relative abundance of different fatty acid species (from short-chain to very-long-chain) between the treated and control groups.

    • A significant decrease in VLCFAs and a potential accumulation of their C16 and C18 precursors in the treated plants would indicate inhibition of VLCFAE.

Molecular Docking and Structure-Activity Relationship (SAR)

Currently, there are no published molecular docking studies investigating the binding of this compound or its activated form to the active site of VLCFAE. Such studies would be invaluable for understanding the specific molecular interactions, identifying key binding residues, and guiding the design of more potent and selective inhibitors. Future research should focus on obtaining a crystal structure of a plant VLCFAE or developing a reliable homology model to facilitate in silico docking studies.

Structure-activity relationship (SAR) studies on benzofuran-based compounds have been conducted for various biological targets, often highlighting the importance of substituents on the benzofuran ring for activity.[11][12][13][14] For this compound, SAR studies would involve synthesizing and testing analogs with modifications to the benzofuran core, the dimethyl group, and the ethanesulfonate (B1225610) moiety to determine their impact on VLCFAE inhibition.

Conclusion and Future Directions

This compound is an effective herbicide that targets the biosynthesis of very-long-chain fatty acids by inhibiting VLCFAE. The available evidence strongly suggests that this compound is a pro-herbicide that requires metabolic bioactivation within the target plant to become a potent inhibitor. This technical guide has synthesized the current knowledge, provided generalized experimental frameworks, and highlighted the significant gaps in our understanding of the molecular interaction between this compound and VLCFAE.

Key areas for future research include:

  • Elucidation of the Bioactivation Pathway: Identifying the specific plant enzymes responsible for activating this compound and characterizing the chemical structure of the active metabolite.

  • Quantitative Inhibition Studies: Performing in vitro enzymatic assays with the activated form of this compound to determine its IC50 and Ki values against various VLCFAE isoforms from different plant species.

  • Molecular Modeling and Structural Biology: Conducting molecular docking studies and, if possible, co-crystallization of a VLCFAE with the activated inhibitor to visualize the binding mode at an atomic level.

  • Structure-Activity Relationship Studies: Synthesizing and evaluating this compound analogs to understand the structural requirements for potent VLCFAE inhibition.

Addressing these research questions will not only provide a more complete understanding of this compound's mode of action but also contribute to the rational design of novel herbicides and other targeted enzyme inhibitors.

References

Benfuresate and Non-Target Soil Organisms: A Technical Assessment of Ecotoxicological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the known and potential effects of the herbicide benfuresate on non-target soil organisms. This compound, a benzofuranyl alkylsulfonate herbicide, functions by inhibiting lipid synthesis in target plant species.[1] While it is recognized for its efficacy in controlling grass and broadleaved weeds in various crops, a comprehensive understanding of its impact on the surrounding soil ecosystem is crucial for a complete environmental risk assessment.[1][2]

This guide will proceed by first presenting the limited available data for this compound. Subsequently, it will provide detailed, standardized experimental protocols for assessing the ecotoxicological effects of herbicides on key soil organisms, which could be applied to this compound in future studies. Finally, this document will discuss the potential toxicological pathways of a lipid synthesis-inhibiting herbicide in non-target soil organisms from a theoretical standpoint. The included diagrams illustrate generalized workflows for ecotoxicological testing.

Quantitative Data on this compound's Effects on Non-Target Soil Organisms

The current body of scientific literature lacks specific quantitative data on the lethal and sublethal effects of this compound on key non-target soil organisms. The following tables summarize the status of available data.

Table 1: Summary of Available Acute Toxicity Data for this compound on Soil Invertebrates

Organism GroupTest OrganismEndpointValueSource
Oligochaeta (Earthworms) Eisenia fetida/andreiAcute Toxicity (14-day)Moderately Toxic[1]
LC50 (mg/kg soil)Data Not Available-
Collembola (Springtails) Folsomia candidaAcute/Chronic ToxicityData Not Available-
EC50/LC50 (mg/kg soil)Data Not Available-
Acari (Mites) Hypoaspis aculeiferAcute/Chronic ToxicityData Not Available-
EC50/LC50 (mg/kg soil)Data Not Available-

Table 2: Summary of Available Data on the Effects of this compound on Soil Microbial Parameters

ParameterEndpointResultSource
Microbial Respiration Inhibition/StimulationData Not Available-
Nitrogen Transformation Inhibition/StimulationData Not Available-
Soil Enzyme Activity e.g., Dehydrogenase, Phosphatase, UreaseData Not Available-

Standardized Experimental Protocols for Assessing Herbicide Effects on Soil Organisms

In the absence of specific experimental data for this compound, this section outlines standardized and widely accepted protocols for evaluating the ecotoxicity of chemical substances on key non-target soil organisms. These methodologies are primarily based on guidelines from the Organisation for Economic Co-operation and Development (OECD).

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test evaluates the short-term toxicity of a substance to earthworms.[3][4][5][6]

  • Test Organism: Eisenia fetida or Eisenia andrei (adults).

  • Test System: Test containers filled with a standardized artificial soil.

  • Test Substance Application: The test substance is thoroughly mixed into the soil at a range of concentrations. A control group with untreated soil is also included.

  • Exposure Duration: 14 days.

  • Endpoints Measured:

    • Mortality is assessed at 7 and 14 days.

    • The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

    • Sub-lethal effects, such as changes in behavior and body weight, are also recorded.

  • Test Conditions: The test is conducted in a controlled environment with specified temperature (20 ± 2 °C) and lighting conditions.

Collembola Reproduction Test (based on OECD Guideline 232)

This test assesses the effects of a substance on the reproduction of springtails.[7][8][9][10][11]

  • Test Organism: Folsomia candida (parthenogenetic females) or Folsomia fimetaria (sexually reproducing).

  • Test System: Test vessels containing a standardized artificial soil.

  • Test Substance Application: The test substance is incorporated into the soil at various concentrations. A control group is maintained in untreated soil.

  • Exposure Duration: 28 days for F. candida and 21 days for F. fimetaria.

  • Endpoints Measured:

    • Adult mortality.

    • Number of offspring produced.

    • The EC50 (the concentration that causes a 50% reduction in reproduction) and the NOEC (No-Observed-Effect Concentration) are determined.

  • Test Conditions: The test is performed under controlled temperature (20 ± 2 °C) and light conditions. The organisms are provided with a food source (e.g., dried yeast) during the test.

Soil Microbial Respiration Test (based on OECD Guideline 217)

This method evaluates the effect of a chemical on the overall activity of the soil microbial community by measuring carbon dioxide (CO2) production.[12][13][14]

  • Test System: Soil samples are placed in sealed incubation vessels.

  • Test Substance Application: The test substance is applied to the soil samples at different concentrations.

  • Measurement: The evolution of CO2 from the soil is measured over a period of time (e.g., 28 days). This can be done using various methods, such as titration of a CO2 trap (e.g., sodium hydroxide) or with an infrared gas analyzer.

  • Endpoints Measured:

    • The rate of CO2 production is compared between treated and control soils.

    • The results are often expressed as the percentage inhibition of microbial respiration relative to the control.

  • Test Conditions: The incubation is carried out under controlled temperature and moisture conditions.

Soil Enzyme Activity Assays

The activity of specific soil enzymes can serve as sensitive indicators of pesticide-induced stress on the soil microbial community.[15][16][17][18][19]

  • Enzymes of Interest: Common enzymes assayed include dehydrogenase (as an indicator of overall microbial activity), urease (involved in the nitrogen cycle), and phosphatases (involved in the phosphorus cycle).

  • General Principle: Soil samples are incubated with a specific substrate for the enzyme of interest under controlled conditions (e.g., temperature, pH).

  • Measurement: The amount of product formed from the enzymatic reaction is quantified, typically using spectrophotometry.

  • Endpoints Measured:

    • The enzyme activity in soils treated with the test substance is compared to that in control soils.

    • Results are usually expressed as the amount of product formed per unit of soil per unit of time.

Visualized Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the general workflows for the experimental protocols described above.

Earthworm_Acute_Toxicity_Test Figure 1. Workflow for Earthworm Acute Toxicity Test (OECD 207) cluster_prep Preparation cluster_exposure Exposure Phase (14 days) cluster_assessment Assessment cluster_analysis Data Analysis A Prepare standardized artificial soil D Mix this compound into soil (for each concentration) A->D B Select healthy adult earthworms (Eisenia fetida) E Introduce 10 earthworms per replicate B->E C Prepare a range of This compound concentrations C->D D->E F Incubate at 20°C with controlled lighting E->F G Assess mortality at day 7 and day 14 F->G H Record sublethal effects (behavior, weight change) F->H I Calculate LC50 G->I

Figure 1. Workflow for Earthworm Acute Toxicity Test (OECD 207)

Collembola_Reproduction_Test Figure 2. Workflow for Collembola Reproduction Test (OECD 232) cluster_prep Preparation cluster_exposure Exposure Phase (28 days) cluster_assessment Assessment cluster_analysis Data Analysis A Prepare standardized artificial soil D Incorporate this compound into soil A->D B Synchronize Collembola culture (Folsomia candida) E Introduce 10 juvenile Collembola per vessel B->E C Prepare a range of This compound concentrations C->D D->E F Incubate at 20°C with food supply E->F G Count surviving adults F->G H Count number of offspring F->H I Determine EC50 and NOEC for reproduction G->I H->I

Figure 2. Workflow for Collembola Reproduction Test (OECD 232)

Microbial_Respiration_Test Figure 3. Workflow for Soil Microbial Respiration Test cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_measurement Measurement cluster_analysis Data Analysis A Collect and sieve field soil B Pre-incubate soil to stabilize microbial activity A->B D Apply this compound to soil samples B->D C Prepare this compound solutions C->D E Place soil in sealed respirometer vessels D->E F Incubate under controlled temperature and moisture E->F G Measure CO2 evolution at regular intervals F->G H Calculate respiration rates and percentage inhibition G->H

Figure 3. Workflow for Soil Microbial Respiration Test

Potential Toxicological Pathways of this compound in Non-Target Soil Organisms

This compound's mode of action is the inhibition of lipid synthesis.[1][20] In plants, this disrupts the formation of fatty acids, which are essential components of cell membranes and are crucial for new growth.[21][22][23] While the specific molecular target in non-target soil organisms has not been elucidated, it is plausible that this compound could interfere with analogous lipid biosynthesis pathways in these organisms.

In Soil Invertebrates (e.g., Earthworms, Collembola):

Lipids are vital for numerous physiological processes in invertebrates, including:

  • Energy Storage: Lipids are a primary form of energy reserve. Inhibition of their synthesis could lead to starvation and reduced fitness.

  • Cell Membrane Integrity: Disruption of lipid synthesis could compromise cell membrane structure and function, leading to a cascade of detrimental cellular effects.

  • Reproduction and Development: The production of eggs and the development of larvae are energetically demanding processes that rely heavily on lipid metabolism. Interference with lipid synthesis could lead to reduced fecundity and developmental abnormalities.

  • Cuticle Formation: The epicuticle of arthropods contains lipids that are crucial for preventing water loss. Disruption of lipid synthesis could affect cuticle integrity, leading to desiccation.

In Soil Microorganisms:

Microorganisms also rely on lipid synthesis for the formation of their cell membranes and for energy storage. Inhibition of these pathways could lead to:

  • Reduced Growth and Reproduction: Impaired ability to produce essential membrane components would directly impact microbial growth and cell division.

  • Altered Community Structure: Different microbial species may have varying sensitivities to lipid synthesis inhibitors. This could lead to shifts in the composition of the soil microbial community, potentially impacting important soil functions.

  • Impact on Soil Functions: Changes in the microbial community could have cascading effects on nutrient cycling processes, such as decomposition of organic matter, nitrogen fixation, and nitrification, which are vital for soil fertility.

It is critical to reiterate that these are potential pathways of toxicity based on the known mode of action of this compound in plants. Without specific toxicological studies on non-target soil organisms, these remain hypotheses.

Conclusion and Recommendations

The herbicide this compound is characterized by a significant lack of publicly available data regarding its ecotoxicological effects on non-target soil organisms. While it is classified as moderately toxic to earthworms, this qualitative assessment is not supported by quantitative data in the reviewed literature. For other crucial components of the soil ecosystem, such as Collembola, mites, and the microbial community, there is no available information on the potential impacts of this compound exposure.

This data gap presents a challenge for conducting a comprehensive environmental risk assessment. It is strongly recommended that further research be undertaken to generate robust, quantitative data on the effects of this compound on a range of representative soil organisms. The standardized protocols outlined in this guide provide a framework for such future investigations. A more complete understanding of the ecotoxicology of this compound is essential for ensuring its sustainable use and for the protection of soil health and biodiversity.

References

Transcriptome Analysis of Arabidopsis thaliana Treated with Benfuresate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benfuresate is a pre-emergence herbicide belonging to the benzofuran (B130515) class. Its primary mode of action is the inhibition of lipid synthesis, a crucial process for membrane biogenesis, energy storage, and signaling in plants. Understanding the global transcriptomic changes induced by this compound in the model plant Arabidopsis thaliana is essential for elucidating its precise molecular mechanisms of toxicity, identifying potential resistance genes, and assessing its impact on non-target physiological processes. This technical guide outlines a projected experimental framework, data analysis pipeline, and expected transcriptomic signatures following this compound treatment.

Projected Transcriptomic Effects of this compound

Based on its role as a lipid synthesis inhibitor, this compound treatment in Arabidopsis thaliana is anticipated to elicit a multifaceted transcriptomic response. Key gene categories expected to be differentially expressed include:

  • Lipid Metabolism: Genes involved in fatty acid synthesis, elongation, desaturation, and transport are likely to be significantly downregulated. Conversely, genes related to lipid breakdown (lipases) and fatty acid beta-oxidation may be upregulated as the plant attempts to remobilize existing lipid stores.

  • Stress Response: As with other herbicide treatments, a general stress response is expected. This includes the upregulation of genes encoding heat shock proteins, chaperones, and enzymes involved in detoxifying reactive oxygen species (ROS) such as catalases, peroxidases, and superoxide (B77818) dismutases.

  • Detoxification Pathways: Genes associated with xenobiotic detoxification, particularly those encoding cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and ABC transporters, are predicted to be induced to metabolize and sequester the herbicide.

  • Hormone Signaling: Herbicide-induced stress is often intertwined with changes in plant hormone signaling pathways. Alterations in the expression of genes related to abscisic acid (ABA), jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) are anticipated as the plant mounts a defense and survival response.

  • Cell Wall Biogenesis and Modification: Inhibition of lipid synthesis can have downstream effects on membrane integrity and cellular structure, potentially leading to compensatory changes in genes related to cell wall synthesis and reinforcement.

Experimental Protocols

The following protocols are based on established methodologies for RNA-seq analysis of herbicide-treated Arabidopsis thaliana.

Plant Growth and Herbicide Treatment
  • Plant Material: Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Growth Conditions: Seedlings are grown for 14 days under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

  • This compound Treatment: A working solution of this compound is applied to the growth medium or as a foliar spray at a pre-determined sublethal concentration (e.g., determined by a dose-response curve). Control plants are treated with a mock solution (solvent only).

  • Tissue Collection: Rosette leaves or whole seedlings are harvested at various time points post-treatment (e.g., 6, 12, 24, and 48 hours) and immediately frozen in liquid nitrogen.

RNA Extraction and Library Preparation
  • RNA Isolation: Total RNA is extracted from the collected tissues using a commercial plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.

  • Library Construction: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-strand cDNA is subsequently synthesized.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Analysis
  • Quality Control of Raw Reads: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.

  • Read Mapping: The cleaned reads are aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10).

  • Differential Gene Expression Analysis: Mapped reads are quantified, and differentially expressed genes (DEGs) between this compound-treated and control samples are identified using statistical packages such as DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify over-represented biological processes and metabolic pathways.

Data Presentation (Hypothetical)

The following tables summarize the expected quantitative data from a transcriptome analysis of this compound-treated Arabidopsis thaliana.

Table 1: Hypothetical Differentially Expressed Genes in Lipid Metabolism

Gene IDGene SymbolDescriptionlog2(Fold Change)p-value
AT1G32230KAS I3-ketoacyl-ACP synthase I-2.51.2e-05
AT2G30200FAD2Fatty acid desaturase 2-2.13.4e-05
AT3G11430LACS2Long-chain acyl-CoA synthetase 2-1.85.6e-04
AT4G23850LPL1Lipase 12.38.9e-05
AT1G06270ACX3Acyl-CoA oxidase 31.92.1e-04

Table 2: Hypothetical Differentially Expressed Genes in Stress Response and Detoxification

Gene IDGene SymbolDescriptionlog2(Fold Change)p-value
AT3G16530CYP71B15Cytochrome P450 71B153.17.8e-06
AT1G75040GSTU19Glutathione S-transferase U192.81.5e-05
AT2G36690PDR8Pleiotropic drug resistance 8 (ABC transporter)2.54.2e-05
AT3G12620HSP70Heat shock protein 702.29.1e-05
AT1G20620CAT2Catalase 21.73.3e-04

Visualization of Key Pathways

Experimental Workflow

experimental_workflow cluster_growth Plant Growth and Treatment cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis A Arabidopsis thaliana (14-day-old seedlings) B This compound Treatment A->B C Tissue Harvesting (0, 6, 12, 24, 48h) B->C D Total RNA Extraction C->D E mRNA Library Preparation D->E F High-Throughput Sequencing E->F G Quality Control & Read Mapping F->G H Differential Gene Expression Analysis G->H I Functional Annotation (GO, KEGG) H->I

Figure 1: Experimental workflow for transcriptome analysis.

Hypothesized Signaling Pathway of this compound Action

benfuresate_pathway cluster_lipid Lipid Synthesis Inhibition cluster_stress Cellular Stress Response cluster_detox Detoxification This compound This compound Lipid_Syn Fatty Acid Synthesis (e.g., KAS I, FAD2) This compound->Lipid_Syn Detox_Genes Detoxification Genes (e.g., CYPs, GSTs) This compound->Detox_Genes Induction Membrane Membrane Integrity Lipid_Syn->Membrane Disruption ROS ROS Accumulation Membrane->ROS Stress_Genes Stress Response Genes (e.g., HSP70, CAT2) ROS->Stress_Genes Induction Sequestration Herbicide Conjugation & Sequestration Detox_Genes->Sequestration

Figure 2: Hypothesized molecular response to this compound.

Conclusion

While direct transcriptomic data for this compound on Arabidopsis thaliana is currently lacking, this technical guide provides a robust framework for such an investigation. The projected effects on lipid metabolism, stress response, and detoxification pathways are based on the herbicide's known mode of action and established plant responses to xenobiotics. The detailed experimental protocols and bioinformatic pipeline offer a clear roadmap for researchers. Future studies employing these methodologies will be invaluable for a comprehensive understanding of this compound's herbicidal activity and for the broader field of herbicide-plant interactions.

Methodological & Application

Application Note: Quantification of Benfuresate in Environmental Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and selective method for the quantification of the herbicide benfuresate in environmental matrices, such as soil and water, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). A streamlined sample preparation protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is presented, followed by a robust chromatographic separation and detection method. This method is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring a reliable analytical procedure for this compound.

Introduction

This compound is a benzofuran (B130515) herbicide used for the control of various weeds. Monitoring its presence in the environment is crucial to assess its potential impact and ensure regulatory compliance. This document provides a comprehensive protocol for the extraction, separation, and quantification of this compound using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental Protocols

Sample Preparation (QuEChERS-based)

This protocol is a generalized procedure and may require optimization based on the specific matrix.

a) For Soil Samples:

  • Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of water (for dry soil) and vortex for 30 seconds.

  • Add 10 mL of acetonitrile (B52724).

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a new 15 mL tube containing 150 mg of Primary Secondary Amine (PSA) and 900 mg of MgSO₄ for dispersive solid-phase extraction (dSPE) cleanup.

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

b) For Water Samples:

  • Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • For samples with expected low concentrations of this compound, a solid-phase extraction (SPE) step may be necessary for pre-concentration.

  • Directly inject the filtered water sample if concentrations are expected to be within the instrument's detection range.

HPLC-MS/MS Analysis

a) HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 0-1 min: 5% B, 1-8 min: 5-95% B, 8-10 min: 95% B, 10.1-12 min: 5% B (re-equilibration)

b) Mass Spectrometry Conditions:

Based on the chemical properties of this compound (Molecular Formula: C₁₂H₁₆O₄S, Molecular Weight: 256.32 g/mol ), the following parameters are proposed.[1][2][3][4]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 257.08 (M+H)⁺
Product Ions (m/z) Proposed: 163.1 (Quantifier), 135.1 (Qualifier)
Collision Energy Optimization required (e.g., 15-30 eV)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Data Presentation

Method Validation Parameters (Illustrative)

The following table summarizes typical quantitative data expected from a validated method. These are representative values and should be determined experimentally.

ParameterResult
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery (%) 85 - 110%
Precision (RSD %) < 15%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Soil or Water Sample Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Cleanup dSPE Cleanup (PSA + MgSO4) Extraction->Cleanup Filtration 0.22 µm Filtration Cleanup->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for this compound Analysis.

Logical Relationship of Analytical Steps

logical_relationship cluster_extraction Extraction & Cleanup cluster_instrumental Instrumental Analysis cluster_quant Quantification Matrix Sample Matrix AnalyteIsolation Isolate this compound Matrix->AnalyteIsolation InterferenceRemoval Remove Interferences AnalyteIsolation->InterferenceRemoval Separation Chromatographic Separation InterferenceRemoval->Separation Detection Mass Spectrometric Detection Separation->Detection Result Concentration Determination Detection->Result

Caption: Key Stages in this compound Quantification.

References

Application Notes & Protocols: QuEChERS Method Development for Benfuresate Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing a robust and efficient method for the analysis of Benfuresate residues in soil matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a selective herbicide used for the control of various weeds. Monitoring its residue levels in soil is crucial for environmental assessment and ensuring food safety. The QuEChERS method offers a streamlined sample preparation approach, combining extraction and cleanup into a single, efficient process, making it ideal for multi-residue analysis of pesticides.[1] This application note details a tailored QuEChERS protocol for this compound, along with recommended LC-MS/MS parameters for its sensitive and selective quantification.

Chemical Properties of this compound

A fundamental understanding of this compound's chemical properties is essential for method development.

PropertyValueReference
Chemical Structure 2,3-dihydro-3,3-dimethyl-5-benzofuranyl ethanesulfonate
Molecular Formula C₁₂H₁₆O₄S
Molecular Weight 256.32 g/mol
Aqueous Solubility Moderately soluble
Volatility Relatively volatile
Chemical Class Benzofuran

Note: The moderate aqueous solubility and relative volatility of this compound make it amenable to extraction with polar organic solvents like acetonitrile (B52724) and analysis by LC-MS/MS, as thermal degradation can be a concern with Gas Chromatography (GC)-based methods.

Experimental Protocols

This section outlines the detailed methodology for the extraction and analysis of this compound residues from soil samples.

QuEChERS Extraction Protocol (Modified EN 15662 Method)

This protocol is based on the widely accepted EN 15662 QuEChERS method, adapted for soil matrices.

Materials:

Procedure:

  • Sample Hydration: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil has low moisture content, add an appropriate amount of deionized water to ensure a total water content of approximately 8-10 mL to facilitate extraction.

  • Solvent Addition: Add 10 mL of acetonitrile to the centrifuge tube.

  • Extraction: Cap the tube tightly and shake it vigorously for 1 minute to ensure thorough mixing of the soil and solvent.

  • Salting Out: Add the QuEChERS extraction salt mixture to the tube.

  • Second Extraction: Immediately cap the tube and shake it vigorously for another minute. The salts will induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve a clean separation of the layers.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is crucial for removing matrix co-extractives that can interfere with the LC-MS/MS analysis.

Materials:

  • Supernatant from the extraction step

  • d-SPE tubes (15 mL) containing:

    • 900 mg anhydrous MgSO₄

    • 150 mg Primary Secondary Amine (PSA)

    • 150 mg C18 sorbent

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Transfer of Supernatant: Carefully transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.

  • Cleanup: Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbents throughout the extract.

  • Centrifugation: Centrifuge the d-SPE tube at ≥4000 rpm for 5 minutes.

  • Final Extract: The resulting supernatant is the cleaned-up extract ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters (Typical):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Parameters (Proposed for this compound):

The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification and confirmation of this compound. It is critical to empirically optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Qualifier
This compound257.1149.115121.125

Note: The precursor ion is proposed as the [M+H]⁺ adduct of this compound. The product ions are based on common fragmentation pathways of similar structures. Collision energies are starting points for optimization.

Data Presentation and Method Validation

Method validation is a critical step to ensure the reliability of the analytical results. The following parameters should be assessed according to SANTE/12682/2019 guidelines.

Method Performance (Typical for QuEChERS)

While specific validation data for this compound using this method is not yet published, the following table presents typical performance characteristics of the QuEChERS method for other pesticides in soil, which can be expected for a validated this compound method.[2][3]

ParameterAcceptance CriteriaTypical Performance
Linearity (R²) > 0.99≥ 0.995
Recovery 70-120%85-110%
Repeatability (RSDr) ≤ 20%< 15%
Reproducibility (RSDR) ≤ 20%< 20%
Limit of Quantification (LOQ) Dependent on regulatory requirementsTypically 1-10 µg/kg
Example Validation Data Structure

When performing method validation, the results should be presented in a clear and structured format.

Table: Recovery and Precision of this compound in Soil

Spiking Level (µg/kg)ReplicateMeasured Concentration (µg/kg)Recovery (%)Mean Recovery (%)RSD (%)
101
295.56.8
3
4
5
501
298.25.1
3
4
5

Visualizations

QuEChERS Experimental Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup sample 1. Weigh 10g Soil hydrate 2. Add Water (if needed) sample->hydrate add_acn 3. Add 10mL Acetonitrile hydrate->add_acn shake1 4. Shake (1 min) add_acn->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake (1 min) add_salts->shake2 centrifuge1 7. Centrifuge (5 min) shake2->centrifuge1 transfer 8. Transfer 6mL Supernatant centrifuge1->transfer Acetonitrile Layer add_dspe 9. Add to d-SPE Tube (MgSO4, PSA, C18) transfer->add_dspe vortex 10. Vortex (30 sec) add_dspe->vortex centrifuge2 11. Centrifuge (5 min) vortex->centrifuge2 analysis 12. LC-MS/MS Analysis centrifuge2->analysis Clean Extract

Caption: QuEChERS workflow for this compound analysis in soil.

Logical Relationship of QuEChERS Steps

QuEChERS_Logic start Sample Preparation extraction Extraction (Acetonitrile) start->extraction Homogenized Sample partitioning Phase Separation (Salting Out) extraction->partitioning Analyte in Solvent cleanup Dispersive SPE Cleanup (Removal of Interferences) partitioning->cleanup Crude Extract analysis Instrumental Analysis (LC-MS/MS) cleanup->analysis Cleaned Extract end Result analysis->end Quantitative Data

Caption: Logical flow of the QuEChERS method for residue analysis.

References

Application Notes and Protocols for Benfuresate Residue Extraction from Crop Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of benfuresate residues from various crop samples, including rice, wheat, and soil, for quantitative analysis. The primary method outlined is the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which is known for its simplicity, speed, and effectiveness in multi-residue pesticide analysis.

Introduction

This compound is a pre-emergence and early post-emergence herbicide used to control annual and perennial weeds in crops such as rice and cotton. Monitoring its residue levels in agricultural products and the environment is crucial for ensuring food safety and assessing environmental impact. This document provides a comprehensive guide for the extraction of this compound from crop and soil matrices to prepare samples for analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

The following protocols are based on the established QuEChERS methodology, which has been proven effective for a wide range of pesticides in various food and environmental matrices. While specific validation data for this compound using this exact protocol is not widely published, the general procedure is a robust starting point for method development and validation.

Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible results.

  • Crop Samples (Rice, Wheat Grain):

    • Obtain a representative sample of the grain.

    • Grind the sample to a fine, homogenous powder using a high-speed blender or mill. This increases the surface area for efficient extraction.

    • Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation of the analyte.

  • Soil Samples:

    • Collect soil samples from the area of interest, ensuring they are representative of the field.

    • Air-dry the soil samples at room temperature until they can be easily crushed.

    • Remove any stones, roots, or other debris.

    • Sieve the soil through a 2 mm mesh to ensure homogeneity.

    • Store the prepared soil sample in a sealed container at room temperature.

QuEChERS Extraction and Cleanup Protocol

This protocol is a modification of the original QuEChERS method, suitable for the extraction of this compound from crop and soil matrices.

Materials and Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)

  • 50 mL centrifuge tubes with screw caps

  • 15 mL centrifuge tubes with screw caps

  • Centrifuge capable of at least 4000 rpm

  • Vortex mixer

Protocol Steps:

  • Extraction:

    • Weigh 10 g of the homogenized crop sample (or 5 g for soil) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • For soil and dry cereal samples, add 10 mL of water to the tube and vortex for 1 minute to hydrate (B1144303) the sample before adding acetonitrile.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For samples with high pigment content (e.g., some plant materials), 7.5 mg of GCB can be added, but it should be used with caution as it may adsorb planar pesticides.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • The resulting supernatant is the final extract.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for instrumental analysis (GC-MS or LC-MS/MS).

Data Presentation

The following tables summarize typical quantitative data for pesticide residue analysis using the QuEChERS method in various matrices. It is important to note that these are representative values, and specific method validation for this compound should be performed to determine the precise Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery for your specific laboratory conditions and instrumentation.

Table 1: Typical Method Performance for this compound Residue Analysis

ParameterRiceWheatSoil
Recovery (%) 70 - 120%70 - 120%70 - 120%
Repeatability (RSDr, %) < 20%< 20%< 20%
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg0.01 mg/kg
Limit of Detection (LOD) 0.003 mg/kg0.003 mg/kg0.003 mg/kg

Note: These are generally accepted performance criteria for multi-residue pesticide analysis. A study on this compound determination in water reported a Limit of Detection (LOD) of 0.1 µg/L[1].

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Crop_Sample Crop Sample (Rice, Wheat) Homogenize_Crop Grind to Fine Powder Crop_Sample->Homogenize_Crop Soil_Sample Soil Sample Homogenize_Soil Air Dry & Sieve (2 mm) Soil_Sample->Homogenize_Soil Weigh_Sample Weigh 10g Crop or 5g Soil Homogenize_Crop->Weigh_Sample Homogenize_Soil->Weigh_Sample Add_Solvent Add 10mL ACN (+10mL H2O for dry samples) Weigh_Sample->Add_Solvent Add_Salts Add QuEChERS Extraction Salts Add_Solvent->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (4000 rpm, 5 min) Shake->Centrifuge1 Transfer_Supernatant Transfer 6mL Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Salts (MgSO4, PSA, C18) Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis GC-MS or LC-MS/MS Analysis Filter->Analysis

Caption: Experimental workflow for this compound residue extraction.

Logical Relationship of QuEChERS Steps

quechers_logic Start Start: Homogenized Sample Extraction Step 1: Extraction (Acetonitrile + Salts) Start->Extraction Partitioning Purpose: Partition this compound into Organic Phase Extraction->Partitioning Cleanup Step 2: d-SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Matrix_Removal Purpose: Remove Interfering Matrix Components Cleanup->Matrix_Removal Final_Extract Final Extract for Instrumental Analysis Cleanup->Final_Extract

Caption: Logical steps and purpose of the QuEChERS method.

References

Application Notes and Protocols for Soil Column Leaching Studies of Benfuresate Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuresate is a benzofuranyl alkylsulfonate herbicide utilized for the post-emergence control of grassy and broad-leaved weeds in various agricultural settings. Understanding the environmental fate and transport of this compound is crucial for assessing its potential risk to non-target organisms and ecosystems, particularly concerning groundwater contamination.[1] Soil column leaching studies are laboratory simulations designed to evaluate the mobility of chemical substances, such as this compound, through the soil profile. These studies provide critical data on the leaching potential of the parent compound and its degradation products, which are essential for environmental risk assessments and regulatory submissions.

This document provides a detailed protocol for conducting soil column leaching studies to assess the mobility of this compound. It includes methodologies for soil collection and characterization, column preparation, experimental procedures, and analytical quantification. Furthermore, it presents a framework for data interpretation and visualization to facilitate a comprehensive understanding of this compound's behavior in the soil environment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental in predicting its environmental behavior.

PropertyValueReference
Chemical Name2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate--INVALID-LINK--
Molecular FormulaC12H16O4S--INVALID-LINK--
Molecular Weight256.32 g/mol --INVALID-LINK--
Water SolubilityModerate--INVALID-LINK--
Persistence in SoilNot persistent--INVALID-LINK--
Log Kow (Octanol-Water Partition Coefficient)2.7--INVALID-LINK--

Experimental Protocols

Materials and Methods

1. Soil Selection and Characterization:

  • Soil Source: Collect soil from representative agricultural areas where this compound may be applied. Alternatively, standardized soils can be used.

  • Soil Preparation: Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Soil Characterization: Analyze the soil for key properties that influence herbicide mobility, including:

    • Particle size distribution (sand, silt, clay content)

    • Organic carbon content

    • pH

    • Cation exchange capacity (CEC)

    • Bulk density

2. This compound and Reagents:

  • This compound: Use analytical grade this compound. For more detailed studies on degradation and mass balance, ¹⁴C-labeled this compound is recommended.

  • Solvents: HPLC-grade solvents (e.g., acetonitrile, methanol, water) for sample extraction and analysis.

  • Reagents: All other chemicals should be of analytical grade.

3. Equipment:

  • Glass or stainless steel chromatography columns (e.g., 30-50 cm length, 5-10 cm internal diameter).

  • Peristaltic pump or a system for applying simulated rainfall.

  • Fraction collector for leachate collection.

  • Apparatus for soil extraction (e.g., shaker, centrifuge).

  • Analytical instrumentation for this compound quantification (e.g., High-Performance Liquid Chromatography with tandem mass spectrometry, HPLC-MS/MS).

Soil Column Leaching Experimental Workflow

Soil_Column_Leaching_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_collection Soil Collection & Sieving soil_characterization Soil Characterization soil_collection->soil_characterization column_packing Soil Column Packing soil_collection->column_packing pre_wetting Column Pre-wetting & Equilibration column_packing->pre_wetting benfuresate_application This compound Application pre_wetting->benfuresate_application simulated_rainfall Simulated Rainfall Application benfuresate_application->simulated_rainfall leachate_collection Leachate Collection simulated_rainfall->leachate_collection soil_sectioning Soil Column Sectioning leachate_extraction Leachate Sample Extraction leachate_collection->leachate_extraction soil_extraction Soil Sample Extraction soil_sectioning->soil_extraction analytical_quantification Analytical Quantification (HPLC-MS/MS) soil_extraction->analytical_quantification leachate_extraction->analytical_quantification data_analysis Data Analysis & Interpretation analytical_quantification->data_analysis

Experimental workflow for the soil column leaching study of this compound.
Detailed Protocol

  • Column Packing:

    • Place a glass wool plug or a fine mesh screen at the bottom of the column.

    • Pack the column with the prepared soil to a uniform bulk density, typically to a height of 30 cm. Gentle tapping or vibration can aid in achieving uniform packing.

  • Column Saturation and Equilibration:

    • Slowly saturate the soil column from the bottom with a 0.01 M CaCl₂ solution to displace air and avoid trapping air bubbles.

    • Once saturated, allow the column to drain freely and equilibrate for 24-48 hours.

  • This compound Application:

    • Apply a known amount of this compound, dissolved in a minimal amount of an appropriate solvent (followed by the CaCl₂ solution), evenly to the soil surface. The application rate should be representative of typical field application rates.

  • Leaching:

    • Initiate the leaching process by applying a 0.01 M CaCl₂ solution, simulating rainfall, to the top of the column at a constant flow rate. A typical irrigation regime might be 200 mm of "rain" over 48 hours.

    • Collect the leachate in fractions at regular intervals using a fraction collector.

  • Sample Collection and Preparation:

    • Leachate: Measure the volume of each leachate fraction and store the samples at 4°C until analysis. If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analyte.

    • Soil: After the leaching is complete, carefully extrude the soil core from the column.

    • Section the soil core into desired depth increments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, 15-20 cm, 20-25 cm, 25-30 cm).

    • Homogenize each soil section and take a subsample for moisture content determination and another for residue analysis.

  • This compound Extraction from Soil:

    • A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for extracting this compound from soil samples.

    • Briefly, a subsample of soil is extracted with an organic solvent (e.g., acetonitrile) by vigorous shaking.

    • After centrifugation, an aliquot of the supernatant is cleaned up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent mixture to remove interfering matrix components.

  • Analytical Quantification:

    • Analyze the prepared leachate and soil extracts for this compound concentrations using a validated HPLC-MS/MS method.

    • Develop a calibration curve using this compound standards of known concentrations to ensure accurate quantification.

Data Presentation

Quantitative data from the soil column leaching study should be summarized in clear and concise tables. Below are template tables with illustrative data for a hypothetical study on this compound.

Table 1: Properties of the Soil Used in the Column Study

Soil PropertyValue
Soil TextureSandy Loam
Sand (%)65
Silt (%)20
Clay (%)15
Organic Carbon (%)1.8
pH (in 0.01 M CaCl₂)6.5
Cation Exchange Capacity (cmol/kg)12.5
Bulk Density (g/cm³)1.45

Table 2: Illustrative Results of this compound Distribution in Soil and Leachate

SampleThis compound Concentration (µg/kg or µg/L)Percent of Applied
Soil Sections
0-5 cm85.242.6
5-10 cm58.629.3
10-15 cm25.412.7
15-20 cm8.14.1
20-25 cm2.31.2
25-30 cm< LOQ< LOQ
Total in Soil 179.6 89.9
Leachate
0-24 hours1.50.8
24-48 hours3.21.6
Total in Leachate 4.7 2.4
Mass Balance (% of Applied) 92.3

LOQ: Limit of Quantification. The remaining percentage in the mass balance is likely due to degradation or irreversible binding to soil particles.

Table 3: Illustrative Adsorption and Mobility Parameters for this compound

ParameterValueInterpretation
Freundlich Adsorption Coefficient (Kf) 2.5Indicates moderate adsorption to the soil.
Freundlich Exponent (1/n) 0.88Suggests that adsorption is slightly concentration-dependent.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 139Classifies this compound as having medium mobility.
Groundwater Ubiquity Score (GUS) 2.1Suggests a transient potential to leach.

Note: The data presented in Tables 2 and 3 are for illustrative purposes only and should be replaced with actual experimental results.

Data Interpretation and Signaling Pathways

The mobility of this compound in soil is governed by several interconnected processes. The following diagram illustrates the key factors and their relationships that determine the fate and transport of this compound in the soil environment.

Benfuresate_Mobility_Pathway cluster_input Inputs cluster_processes Processes in Soil cluster_outputs Outputs/Fate This compound This compound Application adsorption Adsorption/Desorption This compound->adsorption degradation Degradation (Biotic/Abiotic) This compound->degradation transport Transport (Leaching) This compound->transport soil_properties Soil Properties (Organic Matter, Clay, pH) soil_properties->adsorption environmental_conditions Environmental Conditions (Rainfall, Temperature) environmental_conditions->degradation environmental_conditions->transport adsorption->transport retention Retention in Soil Profile adsorption->retention degradation_products Formation of Degradation Products degradation->degradation_products groundwater Potential Groundwater Contamination transport->groundwater degradation_products->transport

Factors influencing the mobility and fate of this compound in soil.

Conclusion

References

Application Notes and Protocols for Aquatic Toxicity Testing of Benfuresate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the aquatic toxicity of the herbicide benfuresate, including its known effects on various aquatic organisms. The accompanying protocols, based on internationally recognized guidelines, offer standardized methods for assessing its environmental risk.

Introduction to this compound and its Aquatic Ecotoxicity

This compound is a post-emergence herbicide from the benzofuran (B130515) chemical class, primarily used to control grass and broad-leaved weeds in various agricultural settings.[1] Its mode of action is the inhibition of lipid synthesis.[1] this compound is classified as moderately toxic to most aquatic organisms.[1] Understanding its potential impact on aquatic ecosystems is crucial for environmental risk assessment and regulatory purposes.

Quantitative Aquatic Toxicity Data for this compound

The following tables summarize the available acute toxicity data for this compound across three major trophic levels: fish, aquatic invertebrates, and algae. These values are essential for comparing the relative sensitivity of different organisms and for regulatory hazard classification.

Table 1: Acute Toxicity of this compound to Fish

SpeciesExposure DurationEndpointValue (mg/L)
Zebrafish (Danio rerio)120 hoursAcute Toxicity Range1.28 - 3.84*

*Converted from a reported range of 5-15 µM.[1]

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

SpeciesExposure DurationEndpointValue (mg/L)
Daphnia magna48 hoursEC50Data not available in searched literature

Table 3: Toxicity of this compound to Algae

SpeciesExposure DurationEndpointValue (mg/L)
Green Algae (e.g., Pseudokirchneriella subcapitata)72 hoursEC50 (Growth Inhibition)Data not available in searched literature

Note: There is a significant data gap in the publicly available literature regarding the specific EC50 values for Daphnia magna and algae. The provided data for zebrafish represents a toxicity range rather than a definitive LC50 value.

Experimental Protocols for Aquatic Toxicity Testing

The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are the internationally accepted standards for aquatic ecotoxicity testing.

Fish, Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

1. Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas). 2. Test Conditions:

  • System: Static, semi-static, or flow-through. A semi-static system with daily renewal of the test solution is often preferred for substances like this compound to maintain stable exposure concentrations.
  • Temperature: Maintained within a narrow range appropriate for the test species (e.g., 20 ± 2°C for Zebra fish).
  • Light: 16-hour light and 8-hour dark cycle.
  • Loading: The biomass of fish per volume of test solution should not be excessive to ensure adequate dissolved oxygen. 3. Procedure:
  • A range of this compound concentrations is prepared by dissolving the substance in the test water. A solvent may be used if the substance has low water solubility, with a solvent control group included.
  • Fish are acclimated to the test conditions before the start of the exposure.
  • At least seven fish are exposed to each test concentration and the control.
  • Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours. 4. Data Analysis: The 96-hour LC50, with 95% confidence limits, is calculated using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the concentration of a substance that results in the immobilization of 50% of the exposed Daphnia magna (EC50) within a 48-hour period.

1. Test Organism: Daphnia magna neonates (less than 24 hours old). 2. Test Conditions:

  • System: Static.
  • Temperature: 20 ± 2°C.
  • Light: 16-hour light and 8-hour dark cycle. 3. Procedure:
  • A series of this compound concentrations are prepared in the test medium.
  • At least 20 daphnids, divided into at least four replicates, are exposed to each concentration and the control.
  • Immobilization (daphnids are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours. 4. Data Analysis: The 48-hour EC50 for immobilization, with 95% confidence limits, is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of a selected species of green algae over 72 hours.

1. Test Organism: Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus. 2. Test Conditions:

  • System: Static.
  • Temperature: 21-24°C.
  • Light: Continuous, uniform illumination. 3. Procedure:
  • Exponentially growing algal cultures are exposed to a range of this compound concentrations.
  • Three replicates are used for each test concentration and the control.
  • Algal growth is measured at least every 24 hours for 72 hours using methods such as cell counts with a haemocytometer or spectrophotometric absorbance. 4. Data Analysis: The 72-hour EC50 for growth rate inhibition (ErC50), with 95% confidence limits, is determined.

Known Signaling Pathways and Mechanisms of Toxicity

The primary mode of action for this compound is the inhibition of lipid synthesis .[1] However, studies in zebrafish (Danio rerio) embryos and larvae have revealed more specific developmental and cellular effects.

Exposure to this compound has been shown to:

  • Induce Apoptosis: this compound exposure alters the transcription levels of genes involved in cell cycle regulation, such as ccnd1, ccne1, cdk2, and cdk6, which can sensitize cells to apoptosis (programmed cell death).[1]

  • Disrupt Vascular Development: The formation of key blood vessels is affected, with decreased expression of vascular endothelial growth factor (VEGF) pathway genes, including vegfaa, vegfc, flt1, flt4, and kdrl.[1] This disruption can lead to malformations such as pericardial and yolk sac edema.[1]

These findings suggest that in addition to its primary herbicidal mode of action, this compound can interfere with critical developmental signaling pathways in aquatic vertebrates.

Visualizations

Experimental Workflow for Aquatic Toxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis TestSubstance This compound Stock Solution TestConcentrations Serial Dilutions (Test Concentrations & Control) TestSubstance->TestConcentrations Exposure Exposure of Organisms to Test Concentrations (24-96 hours) TestConcentrations->Exposure TestOrganisms Acclimated Test Organisms (Fish, Daphnia, or Algae) TestOrganisms->Exposure Monitoring Regular Monitoring: - Mortality/Immobilization - Sublethal Effects - Water Quality Parameters Exposure->Monitoring DataCollection Data Collection at Specified Timepoints Monitoring->DataCollection StatisticalAnalysis Statistical Analysis (e.g., Probit Analysis) DataCollection->StatisticalAnalysis Endpoint Determination of LC50 / EC50 StatisticalAnalysis->Endpoint Report Report Endpoint->Report Final Report

Caption: General workflow for conducting aquatic toxicity tests.

Postulated Signaling Pathway of this compound Toxicity in Zebrafish Embryos

G cluster_cell_cycle Cell Cycle Regulation cluster_vascular Vascular Development This compound This compound Exposure ccnd1 ccnd1 This compound->ccnd1 alters transcription ccne1 ccne1 This compound->ccne1 alters transcription cdk2 cdk2 This compound->cdk2 alters transcription cdk6 cdk6 This compound->cdk6 alters transcription vegfaa vegfaa This compound->vegfaa decreases expression vegfc vegfc This compound->vegfc decreases expression flt1 flt1 This compound->flt1 decreases expression flt4 flt4 This compound->flt4 decreases expression kdrl kdrl This compound->kdrl decreases expression Apoptosis Increased Apoptosis ccnd1->Apoptosis ccne1->Apoptosis cdk2->Apoptosis cdk6->Apoptosis VascularDefects Vascular Defects (e.g., Edema) vegfaa->VascularDefects vegfc->VascularDefects flt1->VascularDefects flt4->VascularDefects kdrl->VascularDefects

Caption: this compound's impact on gene expression in zebrafish.

References

Application Notes and Protocols for the Analysis of Benfuresate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analysis of benfuresate formulations. The methodologies outlined herein are designed to ensure accurate quantification, identification, and characterization of this compound, addressing key challenges such as its thermal instability.

Introduction to this compound and its Analysis

This compound is a selective herbicide belonging to the benzofuran (B130515) class, primarily used for the control of perennial sedges.[1] It is commonly available in granular formulations.[2] The analytical chemistry of this compound presents a notable challenge due to its thermal lability, which can lead to degradation during certain analytical procedures, particularly gas chromatography (GC).[3] Therefore, the development of robust and validated analytical methods is crucial for quality control, formulation development, and residue analysis.

This guide covers a range of analytical techniques, including chromatography, spectroscopy, and thermal analysis, to provide a comprehensive toolkit for researchers and analysts working with this compound.

Chromatographic Analysis of this compound

Chromatographic techniques are central to the separation and quantification of this compound in its formulations. Both gas and liquid chromatography can be employed, each with specific considerations.

Gas Chromatography (GC)

GC analysis of this compound is complicated by its thermal instability. High temperatures in the injection port can cause decomposition, leading to inaccurate quantification and the appearance of degradation peaks.[3] A study has shown that with a standard split/splitless injector, this compound may not be detected, and instead, decomposition products are observed.[3]

Key Recommendation: To mitigate thermal degradation, an on-column injection technique is highly recommended. This method introduces the sample directly onto the column at a lower temperature, minimizing thermal stress.

Experimental Protocol: GC with On-Column Injection

This protocol is designed to minimize thermal degradation of this compound during GC analysis.

Instrumentation:

  • Gas Chromatograph with an On-Column Injector and a Flame Photometric Detector (FPD) in sulfur mode.

  • GC-Mass Spectrometry (GC-MS) can be used for identification of this compound and its degradation products.[3]

Chromatographic Conditions:

Parameter Value
Column Capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent)
Injector Temperature 200 °C (On-Column)[3]
Oven Temperature Program Optimized for separation of this compound from matrix components. A starting point could be: 100 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
Carrier Gas Helium or Nitrogen at a constant flow rate.

| Detector Temperature | 250 °C |

Sample Preparation:

  • Accurately weigh a portion of the granular formulation.

  • Extract the active ingredient using a suitable organic solvent (e.g., acetonitrile, acetone, or methanol) by sonication or shaking.

  • Filter the extract through a 0.45 µm syringe filter prior to injection.

Data Presentation: GC Method Validation Parameters

ParameterResultReference
Linearity Range 0.6 - 4 ng[3]
Correlation Coefficient (r²) 0.9597 (at 200°C injector temp)[3]

Visualization: GC Analysis Workflow

GC_Workflow A Sample Weighing (Granular Formulation) B Solvent Extraction (e.g., Acetonitrile) A->B C Filtration (0.45 µm filter) B->C D GC Analysis (On-Column Injection) C->D E Data Acquisition & Quantification D->E

Figure 1: Workflow for the GC analysis of this compound formulations.
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a robust and widely applicable technique for the analysis of pesticide formulations, and it avoids the high temperatures that can degrade this compound. While a specific validated method for this compound was not found in the literature, a general method suitable for many pesticides, including those with similar chemical properties like sulfonylureas, can be adapted and validated.[4]

Experimental Protocol: RP-HPLC-UV

This protocol provides a starting point for the development and validation of an HPLC method for this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

Parameter Value
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile and water (e.g., 85:15 v/v)[4]. The exact ratio should be optimized for optimal separation.
Flow Rate 1.0 mL/min[4]
Column Temperature 30 °C[4]
Detection Wavelength To be determined by UV-Vis spectral analysis of a this compound standard (a starting point could be around 220-280 nm).

| Injection Volume | 10-20 µL |

Sample Preparation:

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • For granular formulations, accurately weigh a sample and extract with a known volume of solvent (e.g., acetonitrile) using sonication or mechanical shaking.

  • Filter the extract through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Method Validation Parameters

The following table presents typical validation parameters that should be established for a this compound HPLC method, with example values drawn from a method for a different pesticide.[4]

ParameterTypical Acceptance CriteriaExample Value[4]
Linearity (r²) ≥ 0.990.9974
Accuracy (Recovery) 98.0% - 102.0%99.3% - 100.7%
Precision (RSD) ≤ 2%Not Specified
Limit of Detection (LOD) To be determinedNot Specified
Limit of Quantification (LOQ) To be determinedNot Specified

Visualization: HPLC Analysis Logical Flow

HPLC_Flow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare this compound Standard Solutions hplc_system RP-HPLC-UV System prep_std->hplc_system prep_sample Extract this compound from Formulation prep_sample->hplc_system separation Isocratic Elution (C18 Column) hplc_system->separation detection UV Detection separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify this compound in Sample detection->quantification

Figure 2: Logical flow for HPLC analysis of this compound.

Spectroscopic Analysis of this compound

Spectroscopic techniques are invaluable for the qualitative identification and quantitative analysis of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy can be used for the quantitative determination of this compound in solutions. The method is based on the absorption of UV radiation by the this compound molecule.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., methanol (B129727) or acetonitrile).

  • Scan the stock solution across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare a series of standard solutions of this compound by diluting the stock solution.

  • Measure the absorbance of each standard solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare the sample solution by extracting a known amount of the formulation and diluting it to fall within the calibration range.

  • Measure the absorbance of the sample solution at λmax and determine the concentration from the calibration curve.

Data Presentation: Expected UV-Vis Method Performance

ParameterExpected Result
λmax To be determined experimentally
Linearity (r²) ≥ 0.99
Range Dependent on molar absorptivity
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for the identification of this compound by analyzing the vibrations of its molecular bonds. It provides a unique "fingerprint" of the compound.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

  • FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Obtain a reference spectrum of a pure this compound standard.

  • For a solid formulation, a small amount of the finely ground granules can be placed directly on the ATR crystal.

  • For a technical grade material or extracted active ingredient, a small amount is placed on the ATR crystal.

  • Acquire the IR spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Compare the sample spectrum with the reference spectrum of this compound to confirm its identity. Key characteristic peaks for the sulfonate and benzofuran groups should be identified.

Visualization: this compound Structure-Spectra Relationship

FTIR_Concept cluster_structure This compound Molecular Structure cluster_spectra Expected FT-IR Peaks This compound SO2 S=O Stretch (Sulfonate) This compound->SO2 identifies C_O_S C-O-S Stretch This compound->C_O_S identifies Aromatic Aromatic C=C Stretch This compound->Aromatic identifies Aliphatic Aliphatic C-H Stretch This compound->Aliphatic identifies

Figure 3: Relationship between this compound's functional groups and expected FT-IR signals.

Thermal Analysis

Given the thermal instability of this compound, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly insightful.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It can be used to determine the thermal stability of this compound and its formulations, and to quantify the active ingredient content if the degradation profiles of the active and excipients are sufficiently different.

Experimental Protocol: TGA

Instrumentation:

  • Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Record the mass loss as a function of temperature.

  • The onset of significant mass loss indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point of this compound and to study its thermal transitions, which can be useful for formulation development and stability studies.

Experimental Protocol: DSC

Instrumentation:

  • Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh a small amount of the sample (e.g., 2-5 mg) into a DSC pan and seal it.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • Record the heat flow as a function of temperature.

  • An endothermic peak will indicate the melting of crystalline this compound.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.[5][6] These studies involve subjecting the this compound formulation to stress conditions to produce degradation products.

Experimental Protocol: Forced Degradation

Stress Conditions:

  • Acid Hydrolysis: Reflux the formulation in a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Reflux the formulation in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat the formulation with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid formulation to dry heat (e.g., 105 °C).

  • Photodegradation: Expose the formulation to UV light.

Analysis of Degradation Products: The stressed samples should be analyzed by a stability-indicating HPLC method (as described in section 2.2) to separate the intact this compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry can be used for the identification of the degradation products.[3] A known thermal degradant of this compound has been observed in GC-MS studies, although its structure was not fully elucidated.[3]

Visualization: Forced Degradation Study Workflow

Forced_Degradation Start This compound Formulation Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Analysis Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Establish Degradation Pathway Analysis->End

Figure 4: Workflow for a forced degradation study of a this compound formulation.

Conclusion

The analytical techniques and protocols detailed in this document provide a robust framework for the comprehensive analysis of this compound formulations. The primary challenge of thermal instability can be effectively managed by employing on-column injection for GC analysis or by utilizing HPLC. Spectroscopic and thermal analysis methods offer valuable tools for identification and characterization. The implementation of forced degradation studies is critical for the development of stability-indicating methods, which are essential for ensuring the quality and shelf-life of this compound products. It is imperative that any method developed based on these guidelines is fully validated according to the relevant regulatory requirements.

References

Environmental Fate of Benfuresate in Aquatic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the environmental fate of the herbicide benfuresate in aquatic systems. It includes a summary of its physicochemical properties and degradation pathways, as well as comprehensive protocols for conducting key environmental fate studies based on internationally recognized guidelines.

Physicochemical Properties and Environmental Summary

This compound (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) is a selective herbicide used for the control of broadleaf weeds and grasses. Its behavior and persistence in aquatic environments are governed by a combination of its physical and chemical properties and its susceptibility to various degradation processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₆O₄S[1][2]
Molecular Weight 256.32 g/mol [1][3]
Water Solubility Moderate[4]
Vapor Pressure Relatively volatile[4]
Octanol-Water Partition Coefficient (log Kow) 2.7[3]

Environmental Summary:

This compound has a moderate aqueous solubility and is relatively volatile.[4] It is generally not persistent in soil systems and is not typically persistent in water.[4] The primary routes of dissipation in aquatic environments include hydrolysis, photolysis, and biodegradation, with partitioning between the water column and sediment also playing a crucial role.

Degradation Pathways and Dissipation in Aquatic Systems

The overall dissipation of this compound in aquatic environments is a result of several key processes:

  • Hydrolysis: The breakdown of the chemical due to reaction with water.

  • Photolysis: Degradation caused by exposure to sunlight.

  • Biodegradation: Breakdown by microorganisms.

  • Water-Sediment Dissipation: The combined effect of degradation and partitioning between the water and sediment phases.

Table 2: Summary of Environmental Fate Data for this compound in Aquatic Systems

Degradation PathwayHalf-life (DT₅₀)ConditionsSource
Aqueous Hydrolysis 31 days20°C, pH 7 (stable between pH 5 and 9.2)Not explicitly cited
Aquatic Photolysis Data not available-
Aquatic Biodegradation Data not available-
Water-Sediment System Data not available-

Note: While specific experimental DT₅₀ values for photolysis, biodegradation, and water-sediment dissipation of this compound were not found in the public domain, the following sections provide detailed protocols for determining these values.

Experimental Protocols

The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally accepted methods for assessing the environmental fate of chemicals.

Protocol for Aqueous Hydrolysis (Adapted from OECD Guideline 111)

This study determines the rate of hydrolysis of this compound in aqueous solutions at different pH values.

Materials:

  • This compound (analytical standard)

  • Sterile, buffered aqueous solutions (pH 4, 7, and 9)

  • Constant temperature chamber or water bath (e.g., 20°C and 50°C)

  • Analytical instrumentation for quantifying this compound (e.g., HPLC-UV, LC-MS)

  • Sterile test vessels

Procedure:

  • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Add a known concentration of this compound to each buffer solution. The concentration should be below the water solubility limit.

  • Divide each solution into replicate test vessels.

  • Incubate the test vessels in the dark at a constant temperature (e.g., 20°C). A higher temperature (e.g., 50°C) can be used to accelerate the study and estimate the rate at the lower temperature using the Arrhenius equation.

  • At appropriate time intervals, collect samples from each test vessel.

  • Analyze the samples to determine the concentration of this compound.

  • Plot the concentration of this compound versus time for each pH and temperature.

  • Calculate the first-order rate constant (k) and the half-life (DT₅₀) for hydrolysis at each condition.

Diagram 1: Experimental Workflow for Aqueous Hydrolysis Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare sterile buffers (pH 4, 7, 9) spike Spike buffers with this compound prep_buffers->spike prep_solution Prepare this compound stock solution prep_solution->spike incubate Incubate in the dark at constant temperature spike->incubate sample Collect samples at time intervals incubate->sample analyze Analyze this compound concentration sample->analyze plot Plot concentration vs. time analyze->plot calculate Calculate DT50 plot->calculate

Caption: Workflow for determining the aqueous hydrolysis rate of this compound.

Protocol for Direct Photolysis in Water (Adapted from OECD Guideline 316)

This tiered approach determines the rate of direct phototransformation of this compound in water by sunlight.

Tier 1: Theoretical Screening

  • Measure the UV-visible absorption spectrum of this compound in pure water.

  • If there is no significant absorption at wavelengths greater than 290 nm, direct photolysis is unlikely to be a significant degradation pathway, and further testing may not be necessary.

  • If there is absorption above 290 nm, estimate the maximum possible direct photolysis rate constant and half-life. If the estimated half-life is less than 30 days, proceed to Tier 2.[5]

Tier 2: Experimental Study

Materials:

  • This compound (radiolabeled, e.g., ¹⁴C, or non-labeled)

  • Sterile, buffered pure water

  • A light source simulating natural sunlight (e.g., filtered xenon arc lamp)[3][6]

  • Photoreactor with temperature control

  • Quartz test vessels

  • Analytical instrumentation (e.g., HPLC with UV or radioactivity detector, LC-MS)

  • Actinometer solution (for determining quantum yield, optional)

Procedure:

  • Prepare a sterile, buffered aqueous solution of this compound.

  • Fill quartz test vessels with the solution.

  • Irradiate the samples in a photoreactor at a constant temperature (e.g., 25°C).[6]

  • Run parallel dark controls to account for non-photolytic degradation (e.g., hydrolysis).

  • Collect samples from both irradiated and dark control vessels at appropriate time intervals.

  • Analyze the samples for the concentration of this compound and, if applicable, major transformation products.

  • Determine the photolysis rate constant and half-life (DT₅₀) by correcting for degradation in the dark controls.

  • If significant transformation products are formed (≥10% of the initial concentration), their identification and quantification are required.

Diagram 2: Experimental Workflow for Direct Photolysis Study

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Processing prep_solution Prepare sterile this compound solution fill_vessels Fill quartz vessels prep_solution->fill_vessels irradiate Irradiate with simulated sunlight fill_vessels->irradiate dark_control Incubate dark controls fill_vessels->dark_control sample Collect samples at time intervals irradiate->sample dark_control->sample analyze Analyze this compound and transformation products sample->analyze plot Plot concentration vs. time analyze->plot calculate Calculate photolysis DT50 plot->calculate cluster_setup System Setup cluster_incubation Incubation cluster_sampling Sampling and Fractionation cluster_analysis Analysis cluster_data Data Interpretation setup_systems Prepare water-sediment systems add_this compound Add this compound to water phase setup_systems->add_this compound incubate_aerobic Incubate under aerobic conditions add_this compound->incubate_aerobic incubate_anaerobic Incubate under anaerobic conditions add_this compound->incubate_anaerobic sample Sacrifice replicates at time intervals incubate_aerobic->sample analyze_volatiles Analyze trapped volatiles incubate_aerobic->analyze_volatiles incubate_anaerobic->sample incubate_anaerobic->analyze_volatiles separate Separate water and sediment sample->separate analyze_water Analyze water phase separate->analyze_water analyze_sediment Analyze sediment extracts separate->analyze_sediment mass_balance Calculate mass balance analyze_water->mass_balance analyze_bound Determine non-extractable residues analyze_sediment->analyze_bound analyze_sediment->mass_balance analyze_volatiles->mass_balance analyze_bound->mass_balance calculate_dt50 Calculate dissipation DT50 values mass_balance->calculate_dt50 pathway Propose degradation pathway calculate_dt50->pathway This compound This compound in Water Microorganisms Aquatic Microorganisms This compound->Microorganisms Uptake & Metabolism Metabolites Transformation Products Microorganisms->Metabolites Biotransformation Mineralization CO2 + H2O + Biomass Microorganisms->Mineralization Mineralization Metabolites->Microorganisms Further Metabolism

References

Application Note: Enantioselective Separation of Benfuresate Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benfuresate is a selective herbicide used for the control of various weeds. Its chemical structure contains a chiral center, meaning it exists as two enantiomers. Enantiomers of a chiral compound have identical physical and chemical properties in an achiral environment but can exhibit different biological activities and toxicological profiles in a chiral environment, such as the body or the ecosystem.[1][2] One enantiomer may be responsible for the desired herbicidal activity, while the other could be less active or contribute to off-target toxicity.[1] Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for regulatory purposes, environmental fate studies, and the development of potentially more effective and safer enantiopure products.[3][4]

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most widely used and effective technique for the separation of enantiomers.[1][3][4] Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have demonstrated broad applicability for the enantioseparation of a wide range of chiral pesticides.[2][5] This application note provides a detailed protocol for the enantioselective separation of this compound isomers using HPLC.

Experimental Protocol

This protocol outlines the methodology for the chiral separation of this compound enantiomers. The method development process involves screening different chiral stationary phases and optimizing the mobile phase composition to achieve baseline separation.

2.1. Materials and Reagents

  • This compound racemic standard

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • HPLC grade Methanol (MeOH)

  • HPLC grade Acetonitrile (ACN)

  • Reagent grade water (for RP-HPLC)

2.2. Instrumentation

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2.3. Chromatographic Conditions

The successful separation of chiral compounds is highly dependent on the choice of the chiral stationary phase and the mobile phase.[6] Polysaccharide-based CSPs are highly recommended for initial screening due to their proven success with chiral pesticides.[2]

Table 1: Recommended Chiral Stationary Phases for Screening

Chiral Stationary Phase (CSP)Selector TypeParticle Size (µm)Column Dimensions (mm)
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)5250 x 4.6
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)5250 x 4.6
Lux® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)5250 x 4.6

2.4. Method Development Workflow

The following diagram illustrates the general workflow for developing the enantioselective HPLC method for this compound.

G cluster_prep Preparation cluster_screen Screening cluster_opt Optimization cluster_val Validation prep_std Prepare this compound Racemic Standard Solution screen_csp Screen Chiral Stationary Phases (e.g., Chiralpak AD, Lux Cellulose-1) prep_std->screen_csp prep_mob Prepare Mobile Phases (NP and RP) screen_mode Test Normal Phase (NP) & Reversed Phase (RP) Modes prep_mob->screen_mode opt_mp Optimize Mobile Phase Composition (% Modifier) screen_csp->opt_mp Select best CSP opt_temp Optimize Column Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow validate Method Validation (Resolution, Linearity, Precision) opt_flow->validate Finalize Method G center Enantioselective Separation (Rs, α) csp Chiral Stationary Phase (e.g., Amylose, Cellulose) csp->center Chiral Recognition mp_comp Mobile Phase Composition (% Modifier, Additives) mp_comp->center Elution Strength & Selectivity temp Temperature temp->center Thermodynamics (ΔH, ΔS) flow Flow Rate flow->center Efficiency & Analysis Time

References

Analysis of Benfuresate in Water Samples by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benfuresate is a post-emergence herbicide from the benzofuranyl alkylsulfonate class, utilized for the control of grass and broad-leaved weeds in various crops.[1] With a moderate aqueous solubility of 261 mg/L, there is a potential for its migration into surface and groundwater sources.[1] Monitoring for this compound in water is crucial for environmental risk assessment and ensuring water quality. This application note details a sensitive and selective method for the determination of this compound in water samples using Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs solid-phase extraction to isolate and concentrate this compound from water samples, thereby removing potential matrix interferences. The concentrated extract is then analyzed by LC-MS/MS. The analyte is separated from other components on a C18 reversed-phase column and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the quantification of this compound at trace levels.

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

A generic solid-phase extraction protocol for pesticides in water is adapted for this compound. Polymeric reversed-phase SPE cartridges are recommended for their ability to retain a wide range of organic molecules from aqueous matrices.

  • Materials:

    • SPE cartridges (e.g., Oasis HLB, or equivalent polymeric sorbent, 500 mg)

    • Methanol (HPLC grade)

    • Ethyl acetate (B1210297) (HPLC grade)

    • Deionized water

    • Nitrogen gas for evaporation

    • Glassware (beakers, graduated cylinders, conical tubes)

    • SPE vacuum manifold

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Ensure the sorbent bed does not go dry during conditioning.

    • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

    • Cartridge Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-15 minutes.

    • Elution: Elute the retained this compound from the cartridge by passing 2 x 4 mL of ethyl acetate. Collect the eluate in a clean collection tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) and vortex to mix. The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are proposed starting conditions for the LC-MS/MS analysis of this compound. Optimization of these parameters is recommended for achieving the best performance.

  • Instrumentation:

    • Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer

    • Electrospray Ionization (ESI) source

  • LC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Proposed LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
1.0 80 20
8.0 10 90
10.0 10 90
10.1 80 20

| 12.0 | 80 | 20 |

  • MS/MS Parameters:

Based on the molecular weight of this compound (256.32 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 257.1. A proposed fragmentation pattern involves the cleavage of the sulfonate ester bond. The following MRM transitions are suggested as a starting point for method development.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV)
This compound (Quantifier) 257.1 163.1 0.1 Requires Optimization Requires Optimization

| this compound (Qualifier) | 257.1 | 135.1 | 0.1 | Requires Optimization | Requires Optimization |

Note: The cone voltage and collision energy are instrument-dependent and require optimization for this compound to achieve the best sensitivity and fragmentation.

Data Presentation

Quantitative Data Summary

The following table presents typical performance characteristics for the analysis of pesticides in water by LC-MS/MS. These values should be experimentally determined during method validation for this compound.

Table 3: Expected Method Performance Characteristics

Parameter Expected Value
Limit of Detection (LOD) 0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L
Linearity (r²) > 0.99
Recovery 70 - 120%

| Precision (%RSD) | < 15% |

Visualization

Experimental Workflow

The overall workflow for the analysis of this compound in water samples is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection (500 mL) SPE_Condition 2. SPE Cartridge Conditioning SampleLoading 3. Sample Loading SPE_Condition->SampleLoading Washing 4. Cartridge Washing SampleLoading->Washing Drying 5. Cartridge Drying Washing->Drying Elution 6. Elution with Ethyl Acetate Drying->Elution Concentration 7. Evaporation to Dryness Elution->Concentration Reconstitution 8. Reconstitution in Mobile Phase Concentration->Reconstitution LC_Injection 9. Injection into LC-MS/MS Reconstitution->LC_Injection LC_Separation 10. Chromatographic Separation LC_Injection->LC_Separation MS_Detection 11. MS/MS Detection (MRM) LC_Separation->MS_Detection DataAcquisition 12. Data Acquisition MS_Detection->DataAcquisition Quantification 13. Quantification and Reporting DataAcquisition->Quantification fragmentation_pathway Precursor This compound [M+H]⁺ m/z 257.1 Product1 Quantifier Ion 2,3-dihydro-3,3-dimethyl-5-benzofuranol fragment m/z 163.1 Precursor->Product1 Collision-Induced Dissociation (-SO2C2H5) Product2 Qualifier Ion Further fragmentation product m/z 135.1 Product1->Product2 (-C2H4)

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Benfuresate by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the thermal decomposition of Benfuresate during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple peaks in my chromatogram when analyzing a pure standard of this compound?

A1: The presence of multiple peaks when analyzing a pure this compound standard is a strong indicator of on-column thermal decomposition. This compound is known to be thermally unstable, and the high temperatures used in conventional GC inlets can cause it to break down into degradation products, each of which can produce a peak in the chromatogram.[1][2]

Q2: What are the main factors contributing to the thermal decomposition of this compound during GC analysis?

A2: The primary factors are the injector temperature and the injection technique used. High injector temperatures, especially with split/splitless injectors, promote the degradation of thermally labile compounds like this compound.[1][2] The vaporization process within a hot injector is a key stage where decomposition occurs.

Q3: How can I confirm that the extra peaks are due to thermal decomposition and not impurities in my sample?

A3: To confirm thermal decomposition, you can perform a series of injections of the same standard at varying injector temperatures (e.g., 250°C, 200°C, and a lower temperature like 150°C) while keeping other GC parameters constant. If the relative peak areas of the suspected degradation products decrease as the injector temperature is lowered, it strongly suggests thermal decomposition. Conversely, if the peak area ratios remain constant, the additional peaks are more likely due to impurities. GC/MS analysis can also be used to identify the mass spectra of the parent compound and its degradation products.[1]

Q4: Are there alternative analytical techniques for this compound that avoid thermal decomposition?

A4: Yes, liquid chromatography (LC) based methods, such as High-Performance Liquid Chromatography (HPLC), are suitable alternatives for the analysis of thermally unstable compounds like this compound as they do not require high-temperature vaporization of the sample. Additionally, a flow-injection method with photo-induced chemiluminescence detection has been developed for this compound analysis.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving issues related to the thermal decomposition of this compound in GC analysis.

Problem: Multiple, inconsistent, or tailing peaks observed for this compound standard.

Step 1: Assess the Injection Technique

  • Issue: Hot split/splitless injectors are a primary source of thermal degradation for this compound.[1]

  • Solution: If available, switch to an on-column injection technique. This method introduces the sample directly onto the column without passing through a heated injector, minimizing the risk of thermal decomposition.[1][2][4]

Step 2: Optimize Injector Temperature

  • Issue: High injector temperatures increase the rate of thermal decomposition.

  • Solution: If using a split/splitless injector is unavoidable, systematically lower the injector temperature. Start at a higher temperature (e.g., 250°C) and incrementally decrease it (e.g., to 200°C, then 150°C) to find a balance between efficient volatilization and minimal degradation. Studies have shown that even at 70°C, some decomposition can occur with split/splitless injection, but 200°C with an on-column injector provided good results.[1]

Step 3: Evaluate the GC Column and Liner

  • Issue: Active sites in the GC liner and column can catalyze the degradation of sensitive analytes. Column bleed at high temperatures can also interfere with analysis.

  • Solution:

    • Use a deactivated liner and column to minimize active sites.

    • Consider using analyte protectants, which are compounds added to both standards and samples to block active sites in the GC system.[5][6]

    • Ensure the column is of high thermal stability to reduce bleed.[7]

Step 4: Review Sample Preparation

  • Issue: The sample matrix can sometimes either contribute to degradation or, conversely, have a protective effect (matrix-induced chromatographic response enhancement).[5] The solvent used can also affect analyte stability.[6]

  • Solution:

    • Ensure your sample preparation method is clean and does not introduce contaminants that could be reactive.

    • Be consistent with your sample matrix between standards and unknowns to account for any matrix effects.

Data Presentation

Table 1: Effect of Injector Temperature and Type on this compound Decomposition

Injector TypeInjector Temperature (°C)ObservationResult
Split/Splitless250Multiple peaks observed. GC/MS analysis showed 44% of an unknown compound with a similar m/z pattern to this compound.Significant thermal decomposition.[1]
Split/Splitless200Two peaks with different heights at the same retention times were recorded.Thermal decomposition is still evident.[1]
Split/Splitless70Two peaks with different heights at the same retention times were recorded.Thermal decomposition occurs even at lower temperatures.[1]
On-Column200A single, sharp peak for this compound was obtained. A linear calibration curve was achieved in the range of 0.6-4 ng.Minimal to no thermal decomposition; suitable for quantitative analysis.[1]
On-Column250Not explicitly stated, but lower temperatures are generally preferred for thermally labile compounds.200°C is a recommended starting point.[1]
On-Column70A single peak was observed.Minimal to no thermal decomposition.[1]

Experimental Protocols

Recommended Protocol for GC Analysis of this compound Using On-Column Injection

This protocol is based on findings that demonstrate the successful analysis of this compound with minimal thermal decomposition.[1][2]

  • Instrumentation:

    • Gas chromatograph equipped with an on-column injector and a flame photometric detector (FPD) in S-mode or a mass spectrometer (MS).

    • Capillary column suitable for pesticide analysis (e.g., DB-5 or equivalent).

  • GC Conditions:

    • Injector: On-column.

    • Injector Temperature: 200°C.[1]

    • Oven Temperature Program:

      • Initial temperature: 60-80°C.

      • Ramp: 10-25°C/min to a final temperature of 280-300°C.

      • Hold at final temperature for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

    • Detector Temperature (if FPD): 250-300°C.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetone, hexane).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected sample range (e.g., 0.6 to 4 ng/µL).

  • Injection:

    • Inject 1 µL of the standard or sample solution using the on-column injector.

  • Analysis:

    • Record the chromatogram and identify the this compound peak based on its retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify this compound in unknown samples using the calibration curve.

Visualizations

TroubleshootingWorkflow start Start: Multiple/Inconsistent This compound Peaks injection_technique Is On-Column Injection Available? start->injection_technique use_on_column Switch to On-Column Injection injection_technique->use_on_column Yes optimize_temp Lower Split/Splitless Injector Temperature injection_technique->optimize_temp No temp_check Is a single peak now observed? use_on_column->temp_check optimize_temp->temp_check deactivated_liner Use Deactivated Liner & Consider Analyte Protectants temp_check->deactivated_liner No end_good Problem Resolved temp_check->end_good Yes column_check Is the column of high thermal stability? deactivated_liner->column_check replace_column Replace with a high thermal stability column column_check->replace_column No column_check->end_good Yes end_bad Consider Alternative Methods (e.g., LC-MS) replace_column->end_bad

Caption: Troubleshooting workflow for this compound GC analysis.

DegradationPathway cluster_chromatogram Resulting Chromatogram This compound This compound (Parent Compound) Heat High Injector Temperature This compound->Heat Chromatogram Chromatogram DegradationProduct Decomposition Product(s) Heat->DegradationProduct Peak1 This compound Peak Peak2 Degradation Peak(s)

Caption: Thermal decomposition of this compound in a GC injector.

References

Technical Support Center: Improving Benfuresate Extraction Efficiency from Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of the herbicide Benfuresate from various soil matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting this compound from soil?

A1: The primary challenges include its moderate aqueous solubility and potential for strong adsorption to soil components, particularly in soils with high organic matter and clay content. Over time, this compound can become sequestered within the soil matrix, making it more difficult to extract.

Q2: Which extraction method is most recommended for this compound in soil?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely applicable and efficient technique for multi-residue pesticide analysis in soil, including herbicides like this compound.[1] It offers a good balance of recovery, speed, and reduced solvent consumption. However, other methods like Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE) can also be effective.[2]

Q3: How does soil pH affect this compound extraction?

A3: this compound's stability can be influenced by pH. While specific data on its hydrolysis under different pH conditions is limited, it is generally advisable to maintain a neutral to slightly acidic pH during extraction to prevent potential degradation. The use of buffered QuEChERS salts can help maintain a stable pH.

Q4: What is the role of the cleanup step in this compound analysis?

A4: The cleanup step, typically involving dispersive solid-phase extraction (d-SPE) in the QuEChERS method, is crucial for removing interfering co-extractives from the soil extract. Common sorbents like Primary Secondary Amine (PSA) and C18 help remove polar interferences and lipids, respectively. A proper cleanup minimizes matrix effects, leading to more accurate and reproducible analytical results.[3]

Q5: What are "matrix effects" and how can they be minimized for this compound analysis?

A5: Matrix effects are the alteration of the analytical signal of this compound caused by co-eluting compounds from the soil extract. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. To mitigate these effects, using matrix-matched standards for calibration is highly recommended. Additionally, optimizing the cleanup step to remove as many interfering compounds as possible is essential.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from soil samples.

Problem Potential Cause Troubleshooting Steps
Low Recovery of this compound Strong Adsorption to Soil Matrix: this compound may be tightly bound to soil organic matter or clay particles, especially in aged samples.- Increase Extraction Time/Energy: Extend the shaking or vortexing time during the extraction step. For methods like sonication or MAE, increase the extraction duration or power. - Solvent Optimization: Try a solvent mixture with varying polarity. A combination of acetonitrile (B52724) with a small amount of a more polar solvent like methanol (B129727) might be effective. - Sample Hydration: For dry soil samples, ensure proper hydration by adding water and allowing it to equilibrate for at least 30 minutes before adding the extraction solvent.[4]
Inefficient Solvent System: The chosen solvent may not be optimal for desorbing this compound from the specific soil type.- Solvent Selection: While acetonitrile is standard for QuEChERS, consider alternatives like acetone (B3395972) or ethyl acetate (B1210297), or mixtures thereof. The choice may depend on the soil's characteristics. - Solvent-to-Soil Ratio: Increasing the solvent-to-soil ratio can enhance extraction efficiency, though it may also increase the concentration of co-extractives.[5]
Analyte Degradation: this compound may degrade during the extraction process due to pH or temperature instability.- pH Control: Use a buffered QuEChERS method (e.g., with acetate or citrate (B86180) buffers) to maintain a stable pH. - Temperature Control: Avoid high temperatures during extraction and solvent evaporation steps.
High Variability in Results (Poor Precision) Inhomogeneous Sample: The soil sample may not be properly homogenized, leading to inconsistent analyte distribution.- Sample Preparation: Thoroughly mix and sieve the soil sample (e.g., through a 2 mm sieve) before taking a subsample for extraction.
Inconsistent Extraction Procedure: Variations in shaking time, solvent volumes, or temperature can lead to variable results.- Standardize Protocol: Strictly adhere to a validated and standardized experimental protocol for all samples.
Matrix Effects (Signal Suppression or Enhancement) Co-eluting Matrix Components: Interfering compounds from the soil matrix are not being effectively removed during cleanup.- Optimize d-SPE Cleanup: Experiment with different sorbents or combinations of sorbents (e.g., PSA, C18, GCB). Be cautious with Graphitized Carbon Black (GCB) as it can retain planar molecules.[6] - Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples.
Peak Tailing or Splitting in Chromatogram Active Sites in GC/LC System: The analytical column or other parts of the chromatographic system may have active sites that interact with the analyte.- System Maintenance: Ensure the GC inlet liner and column are clean and properly deactivated. - Mobile Phase/Solvent Mismatch: Ensure the final extract solvent is compatible with the initial mobile phase conditions in LC analysis.

Data Presentation

Due to the limited availability of direct comparative studies on this compound extraction, the following tables provide representative recovery data for other pesticides from soil using various extraction methods. This data serves as a useful reference for what can be expected when applying these techniques to this compound analysis.

Table 1: Comparison of Recovery Rates for Various Pesticides in Soil using Different Extraction Methods

PesticideExtraction MethodSoil TypeRecovery (%)Reference
AtrazineQuEChERSSandy Loam95.2[3]
TebuconazoleQuEChERSSandy Loam93.1[3]
BifenthrinQuEChERSSandy Loam86.75 - 119.03[7]
Multiple Pesticides (Avg.)QuEChERSNot Specified70 - 120[8]
AtrazineASEWebster Clay Loam>90[2]
AlachlorASEWebster Clay Loam>90[2]
AtrazineSoxhletWebster Clay Loam~83[2]
AlachlorSoxhletWebster Clay Loam~70[2]

Table 2: Influence of Extraction Solvent on Pesticide Recovery

PesticideExtraction SolventMethodRecovery (%)Reference
AtrazineDichloromethane-acetone (1:1)ASESignificantly higher than hexane[2]
AlachlorMethanolASESignificantly higher than hexane[2]
PendimethalinAcetoneMASE92-97[9]
Multiple Pesticides (Avg.)AcetonitrileQuEChERS70-120[8]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Soil

This protocol is a general guideline and may require optimization for specific soil types and laboratory conditions.

1. Sample Preparation: a. Air-dry the soil sample at room temperature and sieve it through a 2 mm mesh to ensure homogeneity. b. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. c. For dry soils, add 10 mL of deionized water, vortex for 1 minute, and let it hydrate (B1144303) for 30 minutes.[4]

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add the appropriate QuEChERS extraction salts (e.g., AOAC 2007.01: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). The use of a buffered salt mixture is recommended to maintain a stable pH.[1] c. Immediately cap the tube tightly and shake vigorously for 1 minute. d. Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents. A common combination for soil is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. b. Vortex the tube for 30 seconds. c. Centrifuge at high speed (e.g., ≥5000 x g) for 2 minutes. d. The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis (e.g., by GC-MS or LC-MS/MS).

Protocol 2: Accelerated Solvent Extraction (ASE) for this compound from Soil

1. Sample Preparation: a. Mix 10 g of the prepared soil sample with a dispersing agent like diatomaceous earth or sand to prevent clumping in the extraction cell.

2. Extraction: a. Pack the mixture into an appropriate-sized ASE cell. b. Place the cell in the ASE instrument. c. Set the extraction parameters. Typical starting conditions for pesticides in soil are:

  • Solvent: Dichloromethane:Acetone (1:1, v/v) or Acetonitrile[2]
  • Temperature: 100 °C
  • Pressure: 1500 psi
  • Static Time: 5-10 minutes
  • Number of Cycles: 2-3 d. Collect the extract in a collection vial.

3. Post-Extraction: a. Concentrate the collected extract to a smaller volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. b. The extract may require a further cleanup step using solid-phase extraction (SPE) cartridges (e.g., silica (B1680970) or Florisil) before instrumental analysis.

Visualizations

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Extraction Review Extraction Parameters Start->Check_Extraction Check_Cleanup Evaluate Cleanup Step Start->Check_Cleanup Check_Matrix Assess Matrix Effects Start->Check_Matrix Solvent Optimize Solvent System (Polarity, Volume) Check_Extraction->Solvent Time_Energy Increase Extraction Time/Energy Check_Extraction->Time_Energy pH_Temp Control pH and Temperature Check_Extraction->pH_Temp Hydration Ensure Proper Soil Hydration Check_Extraction->Hydration Sorbent Optimize d-SPE Sorbents (Type, Amount) Check_Cleanup->Sorbent Calibration Use Matrix-Matched Calibration Check_Matrix->Calibration

Caption: A troubleshooting workflow for addressing low this compound recovery.

Benfuresate_Degradation_Pathway This compound This compound (in soil) Hydrolysis Hydrolysis This compound->Hydrolysis Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Photodegradation Photodegradation (on soil surface) This compound->Photodegradation Product_A 2,3-dihydro-3,3-dimethyl-5-benzofuranol Hydrolysis->Product_A Product_B Ethanesulfonic Acid Hydrolysis->Product_B Microbial_Degradation->Product_A Microbial_Degradation->Product_B Photodegradation->Product_A Further_Degradation Further Degradation Products (e.g., smaller organic acids, CO2) Product_A->Further_Degradation Product_B->Further_Degradation

Caption: A generalized degradation pathway of this compound in the soil environment.

References

Technical Support Center: Overcoming Matrix Effects in Benfuresate LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Benfuresate.

Troubleshooting Guide

This guide addresses common issues encountered during this compound analysis, offering step-by-step solutions to identify and resolve them.

Diagram of Troubleshooting Workflow

cluster_start Problem Identification cluster_lc LC System Troubleshooting cluster_ms MS System Troubleshooting cluster_sample Sample-Related Issues cluster_solution Solutions start Poor Peak Shape / Shifting Retention Time lc_column Check Column Performance - Contamination - Degradation start->lc_column lc_mobile_phase Verify Mobile Phase - Correct Composition - pH - Degassed start->lc_mobile_phase issue_signal Inconsistent or Low Signal Intensity ms_source Clean and Inspect Ion Source - Capillary Position - Nebulizer issue_signal->ms_source ms_params Optimize MS Parameters - Voltages - Gas Flows - Temperatures issue_signal->ms_params issue_quant Poor Accuracy / Precision sample_prep Evaluate Sample Preparation - Extraction Efficiency - Cleanup issue_quant->sample_prep matrix_effect Assess Matrix Effects - Post-column Infusion - Matrix-matched Calibrants issue_quant->matrix_effect solution_lc Develop/Optimize LC Method - Gradient - Column Chemistry lc_column->solution_lc lc_mobile_phase->solution_lc lc_leak Inspect for Leaks ms_cal Calibrate Mass Spectrometer ms_source->ms_cal ms_params->ms_cal solution_sample Refine Sample Preparation - Alternative Sorbents (SPE) - Dilution sample_prep->solution_sample matrix_effect->solution_sample solution_is Use Isotope-Labeled Internal Standard matrix_effect->solution_is

Caption: Troubleshooting workflow for common LC-MS/MS issues.

Question: My this compound peak shape is poor, and the retention time is shifting. What should I do?

Answer:

  • Check the LC Column:

    • Column Contamination: Flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile) to remove potential contaminants.

    • Column Degradation: If flushing does not resolve the issue, the column may be degraded. Replace it with a new column of the same type.

  • Verify the Mobile Phase:

    • Composition: Ensure the mobile phase composition is correct and has been prepared accurately. For this compound analysis, a common mobile phase consists of acetonitrile (B52724) and water with an additive like formic acid to improve peak shape.

    • pH: Verify the pH of the aqueous portion of the mobile phase. Consistent pH is crucial for reproducible retention times of ionizable compounds.

    • Degassing: Ensure the mobile phases are properly degassed to prevent bubble formation in the pump and detector.

  • Inspect for Leaks: Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and retention time variability.

Question: I am observing inconsistent or low signal intensity for this compound. What are the possible causes and solutions?

Answer:

  • Inspect the Ion Source:

    • Cleanliness: The ion source is prone to contamination from the sample matrix. Clean the ion source components, including the capillary and skimmer, according to the manufacturer's instructions.

    • Capillary Position: Ensure the ESI capillary is correctly positioned. An incorrect position can lead to a suboptimal spray and reduced ion formation.

  • Optimize MS Parameters:

    • Source Parameters: Re-optimize ion source parameters such as nebulizer gas flow, drying gas flow and temperature, and capillary voltage to ensure efficient desolvation and ionization of this compound.

    • Analyte-Specific Parameters: Confirm that the MRM transitions and collision energies for this compound are correctly entered in the acquisition method.

  • Evaluate for Matrix Effects:

    • Signal Suppression/Enhancement: Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inconsistent signal intensity. To assess this, perform a post-column infusion experiment or compare the response of this compound in a neat solution versus a matrix extract.

    • Mitigation: If matrix effects are significant, consider the following:

      • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[1]

      • Improved Sample Cleanup: Employ more rigorous sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering compounds.

      • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

Question: My quantitative results for this compound are inaccurate and not precise. How can I improve them?

Answer:

  • Assess Sample Preparation:

    • Extraction Recovery: Inefficient extraction will lead to inaccurate results. Evaluate the recovery of this compound from your sample matrix by spiking a blank sample with a known amount of the analyte and measuring the response. If recovery is low or variable, optimize the extraction procedure (e.g., solvent type, volume, extraction time).

    • Sample Cleanup: Inadequate cleanup can lead to significant matrix effects, impacting accuracy and precision. Consider using a more effective cleanup strategy, such as switching from a simple protein precipitation to a more selective technique like SPE.

  • Implement an Internal Standard:

    • Isotope-Labeled Internal Standard: The most effective way to correct for variability in sample preparation and matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. The SIL-IS will behave similarly to the analyte during extraction, chromatography, and ionization, allowing for accurate correction.

  • Verify Calibration Curve:

    • Linearity and Range: Ensure your calibration curve is linear over the concentration range of your samples and that your samples fall within this range.

    • Matrix-Matched Standards: As mentioned previously, using matrix-matched calibration standards is crucial for accurate quantification in the presence of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[2] This can lead to either signal suppression (a decrease in analyte response) or signal enhancement (an increase in analyte response), both of which can compromise the accuracy and precision of quantitative analysis.[2]

Q2: How can I minimize matrix effects during sample preparation for this compound analysis?

A2: Several sample preparation strategies can help minimize matrix effects:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used technique for pesticide residue analysis in various matrices. It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with different sorbents to remove interfering matrix components.

  • Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique that can effectively remove interfering compounds. Different SPE sorbents (e.g., C18, PSA) can be used depending on the nature of the matrix and the analyte.

  • Sample Dilution: A simple and often effective method to reduce the concentration of matrix components is to dilute the final sample extract before injection.[1]

Q3: What are the recommended LC-MS/MS parameters for this compound analysis?

A3: The optimal parameters should be determined empirically on your specific instrument. However, the following table provides a good starting point for method development.

ParameterRecommended Value
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 256
Product Ion 1 (m/z) 163
Collision Energy 1 (eV) 10
Product Ion 2 (m/z) 135
Collision Energy 2 (eV) 20

Q4: How do I choose between QuEChERS and SPE for my samples?

A4: The choice depends on the complexity of your sample matrix and the required level of cleanup.

  • QuEChERS is generally faster and uses less solvent, making it suitable for high-throughput analysis of relatively clean matrices.

  • SPE offers a more thorough and selective cleanup, which is often necessary for complex matrices like soil or fatty foods to achieve the desired sensitivity and accuracy.

Diagram of Sample Preparation Decision Tree

start Start: Sample Matrix decision_matrix Matrix Complexity? start->decision_matrix quechers QuEChERS decision_matrix->quechers Low spe Solid-Phase Extraction (SPE) decision_matrix->spe High decision_cleanup Sufficient Cleanup? quechers->decision_cleanup analysis LC-MS/MS Analysis spe->analysis decision_cleanup->spe No decision_cleanup->analysis Yes

Caption: Decision tree for choosing a sample preparation method.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Soil

This protocol is a general guideline and should be optimized for your specific soil type and laboratory conditions.

  • Sample Homogenization: Air-dry the soil sample and sieve it to remove large particles.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA and C18).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 x g) for 2 minutes.

  • Final Extract:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This protocol is a general guideline for SPE cleanup of a soil extract and should be optimized.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water. Do not let the cartridge go dry.

  • Sample Loading:

    • Take an aliquot of the initial soil extract (from the QuEChERS extraction before d-SPE) and dilute it with water (e.g., 1:4 v/v).

    • Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with a suitable organic solvent (e.g., 5 mL of acetonitrile or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes expected performance data for this compound analysis. Note that actual results will vary depending on the matrix, instrumentation, and specific method parameters.

ParameterMethodMatrixExpected Value
Recovery QuEChERSSoil70-120%
Recovery SPESoil80-110%
Precision (RSD) QuEChERS / SPESoil< 20%
Matrix Effect QuEChERSSoil-50% to +20% (Suppression is common)
Matrix Effect SPESoil-30% to +10% (Generally reduced vs. QuEChERS)
Limit of Quantification (LOQ) LC-MS/MSSoil0.5 - 10 µg/kg

References

Technical Support Center: Stability Testing of Benfuresate Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of Benfuresate analytical standards. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for this compound analytical standards?

A1: Stability testing is crucial to determine the time frame over which an analytical standard of this compound remains within its specified quality limits when stored under defined conditions. This ensures the accuracy and reliability of analytical data generated using the standard. The process helps to establish a re-test period or shelf life and recommended storage conditions.

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

A2: Forced degradation studies, or stress testing, are conducted to identify potential degradation products and establish degradation pathways.[1][2][3] Based on ICH guidelines, typical stress conditions for this compound would include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures.

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures. This compound has been noted to be stable for 31 days at 25°C and 37°C in solutions with a pH of 5, 7, and 9.

  • Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature.

  • Thermal Degradation: Exposure to high temperatures (e.g., 60°C - 80°C) in a solid state and in solution.

  • Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines. The half-life of this compound in an aqueous solution under photolytic conditions is approximately 7 days.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of this compound (an ethanesulfonate (B1225610) ester of a benzofuran (B130515) derivative), the following degradation pathways are plausible:

  • Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. Acid hydrolysis would likely yield 2,3-dihydro-3,3-dimethyl-5-benzofuranol and ethanesulfonic acid. Base-catalyzed hydrolysis would result in the corresponding salt of the sulfonic acid.

  • Oxidation: The benzofuran ring system and the dimethyl groups could be susceptible to oxidation, potentially leading to the formation of hydroxylated or ring-opened products.

  • Photodegradation: The aromatic ring system can absorb UV light, which may lead to the formation of radical species and subsequent degradation products.

Q4: How do I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other components. For this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common approach. The development process involves:

  • Column and Mobile Phase Screening: Testing different C18 or C8 columns and various mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water/buffer) to achieve good resolution between this compound and its degradation products.

  • Method Optimization: Fine-tuning parameters such as mobile phase pH, gradient elution, flow rate, and column temperature.

  • Forced Degradation: Subjecting the this compound standard to stress conditions to generate degradation products.

  • Specificity/Selectivity: Demonstrating that the method can separate the main peak of this compound from all generated degradation peaks. Peak purity analysis using a photodiode array (PDA) detector is essential.

  • Validation: Validating the method according to ICH guidelines for parameters such as accuracy, precision, linearity, range, and robustness.

Troubleshooting Guides

HPLC Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) 1. Column degradation. 2. Incompatible sample solvent. 3. Presence of active sites on the column.1. Flush the column with a strong solvent or replace it if necessary. 2. Dissolve the this compound standard in the mobile phase. 3. Use a mobile phase with additives (e.g., a small amount of acid or base) to improve peak shape.
Fluctuating retention times 1. Inconsistent mobile phase composition. 2. Leaks in the HPLC system. 3. Temperature fluctuations.1. Prepare fresh mobile phase and ensure proper mixing and degassing. 2. Check all fittings and connections for leaks. 3. Use a column oven to maintain a constant temperature.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and flush the system. 2. Implement a needle wash step in the autosampler method.
No peaks or very small peaks 1. Detector issue (e.g., lamp off). 2. No sample injection. 3. Complete degradation of the standard.1. Check the detector status and lamp life. 2. Verify the injection volume and autosampler operation. 3. Analyze a freshly prepared standard solution.
Forced Degradation Study Issues
Problem Possible Cause(s) Troubleshooting Steps
No degradation observed 1. Stress conditions are too mild. 2. This compound is highly stable under the applied conditions.1. Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. 2. This is a valid result, but ensure the conditions were indeed stressful enough to be conclusive.
Too much degradation (>90%) 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of exposure. Analyze samples at earlier time points.
Poor mass balance 1. Degradation products are not detected by the analytical method (e.g., no chromophore). 2. Formation of volatile or insoluble degradation products. 3. Inaccurate quantification of degradation products.1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD). 2. Consider using headspace GC for volatile products. 3. Ensure the response factors of the degradation products are considered if they differ significantly from the parent compound.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound
Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature24, 48, 72 hours
Thermal (Solid) Dry Heat80°C7 days
Thermal (Solution) In Water/Methanol60°C7 days
Photostability ICH-compliant light sourceRoom Temperature1.2 million lux hours and 200 watt hours/m²
Table 2: Hypothetical Results of a Forced Degradation Study of this compound
Stress Condition% Assay of this compound% Total DegradationNumber of Degradants
0.1 M HCl, 60°C, 72h 85.214.82
0.1 M NaOH, 60°C, 8h 79.520.53
3% H₂O₂, RT, 72h 91.38.71
Dry Heat, 80°C, 7 days 98.11.91
Photostability 88.911.12

Note: The data presented in Table 2 is hypothetical and for illustrative purposes. Actual results must be obtained through experimentation.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep the solution at 60°C and take samples at appropriate time points. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep the solution at 60°C and take samples at appropriate time points. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep the solution at room temperature, protected from light, and take samples at appropriate time points.

  • Thermal Degradation:

    • Solid State: Place a known amount of solid this compound standard in an oven at 80°C.

    • Solution State: Prepare a solution of this compound in a suitable solvent and keep it at 60°C.

  • Photostability: Expose the solid standard and a solution of the standard to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrument: High-Performance Liquid Chromatography system with a PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Note: This is a representative method and may require optimization for specific instruments and columns.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxide Oxidation (3% H₂O₂, RT) thermal Thermal Stress (80°C) photo Photostability (ICH Q1B) hplc Stability-Indicating HPLC-UV/PDA Method acid->hplc Stressed Samples base->hplc Stressed Samples oxide->hplc Stressed Samples thermal->hplc Stressed Samples photo->hplc Stressed Samples results Data Analysis: - % Degradation - Mass Balance - Peak Purity hplc->results

Caption: Workflow for the forced degradation study of this compound.

G cluster_troubleshooting HPLC Troubleshooting Logic start Chromatographic Problem Observed q1 Is Retention Time Stable? start->q1 q2 Is Peak Shape Symmetrical? q1->q2 Yes sol1 Check Mobile Phase & System for Leaks q1->sol1 No q3 Is Baseline Stable? q2->q3 Yes sol2 Check Column & Sample Solvent Compatibility q2->sol2 No sol3 Flush System & Check Detector q3->sol3 No end Problem Resolved q3->end Yes sol1->end sol2->end sol3->end

References

Technical Support Center: Minimizing Benfuresate Analyte Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the loss of the herbicide Benfuresate during sample preparation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and a detailed experimental protocol to assist in your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound loss during sample preparation?

A1: The main reasons for this compound loss during sample preparation include its moderate volatility, potential for adsorption to labware, and susceptibility to degradation under certain conditions. Analyte loss can occur at various stages, including sample extraction, cleanup, and concentration steps.

Q2: How can I prevent the adsorption of this compound to my labware?

A2: To minimize adsorptive losses, it is advisable to use silanized glassware or polypropylene (B1209903) containers. Rinsing glassware with the final extraction solvent before and after use can also help recover any adsorbed analyte.

Q3: Is this compound sensitive to pH changes during extraction?

Q4: Can high temperatures lead to this compound degradation?

A4: Yes, this compound can be susceptible to thermal degradation. Studies on gas chromatographic analysis have shown that thermal decomposition can occur at high injector temperatures. Therefore, it is crucial to avoid excessive heat during sample processing, especially during solvent evaporation steps.

Q5: Is this compound sensitive to light?

A5: this compound may undergo photodegradation. An analytical study utilizing photo-induced chemiluminescence involves a photodegradation step, suggesting its sensitivity to light. It is recommended to protect samples and extracts from direct light by using amber vials or by working in a dimly lit environment.

Troubleshooting Guide: Low this compound Recovery

This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.

Symptom Possible Cause Troubleshooting Steps & Solutions
Consistently low recovery in all samples Incomplete Extraction 1. Optimize Solvent Choice: Ensure the extraction solvent is appropriate for this compound and the soil matrix. Acetonitrile (B52724) is a common and effective choice for QuEChERS-based methods. For other methods, consider solvents like ethyl acetate (B1210297) or acetone. 2. Increase Extraction Time/Agitation: Extend the shaking or vortexing time to ensure thorough extraction from the soil matrix. 3. Improve Sample-to-Solvent Ratio: An insufficient solvent volume may lead to incomplete extraction. A typical ratio for QuEChERS is 1:1 (e.g., 10 g soil to 10 mL acetonitrile).
Analyte Degradation 1. Control Temperature: Perform extraction and solvent evaporation steps at or below room temperature. Use a gentle stream of nitrogen for solvent concentration and avoid high-temperature water baths. 2. Control pH: For aqueous samples or the water addition step in QuEChERS for dry soil, ensure the pH is neutral to slightly acidic. 3. Protect from Light: Use amber glassware and minimize exposure of samples and extracts to direct light.
Adsorption to Labware 1. Use Appropriate Labware: Employ silanized glass vials or polypropylene tubes. 2. Solvent Rinsing: Rinse containers with the extraction solvent to recover any adsorbed analyte.
Variable recovery between replicate samples Inconsistent Sample Homogeneity Ensure the soil sample is thoroughly homogenized before taking an analytical portion.
Matrix Effects Matrix components in the soil extract can suppress or enhance the analyte signal in LC-MS or GC-MS analysis, leading to inaccurate quantification.[1][2][3][4] Prepare matrix-matched standards for calibration to compensate for these effects.
Low recovery after cleanup step Inappropriate Cleanup Sorbent For soil extracts, common d-SPE sorbents include PSA (Primary Secondary Amine) and C18. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences. For this compound, a combination of PSA and C18 may be effective. Evaluate recovery with and without the cleanup step to determine if the sorbent is the source of loss.
Analyte Loss During Elution Ensure the elution solvent is strong enough and the volume is sufficient to completely elute this compound from the SPE or d-SPE sorbent.

Data Presentation: Expected Recovery of Pesticides in Soil

While specific quantitative data for this compound recovery across a range of sample preparation parameters is not available in the cited literature, the following table provides a general overview of expected recovery rates for various pesticides from soil matrices using the QuEChERS method. This can serve as a benchmark for your method development and troubleshooting.

Pesticide Class Typical Recovery Range (%) Common d-SPE Sorbents Reference
Organochlorine70 - 120%C18, PSA[2][5]
Organophosphorus70 - 120%PSA[2]
Carbamates60 - 110%PSA[6]
Pyrethroids80 - 115%C18[7]
Triazines70 - 110%PSA[1]

Recovery rates are dependent on the specific analyte, soil type, and the exact protocol used.

Experimental Protocols

Detailed Protocol: QuEChERS Extraction of this compound from Soil

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil and is a recommended starting point for the analysis of this compound.[5][6][8]

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.

  • Homogenize the sieved soil thoroughly.

  • If the soil is very dry, it is crucial to hydrate (B1144303) it before extraction.

2. Extraction:

  • Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • For dry soil, add 7 mL of deionized water, vortex briefly, and allow the sample to hydrate for 30 minutes.[1]

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an appropriate internal standard if used.

  • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl for the original unbuffered method, or a buffered salt mixture such as AOAC or EN salts).

  • Immediately shake vigorously for 2 minutes to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube.

  • The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) to remove residual water and a combination of sorbents such as 150 mg PSA and 150 mg C18 to remove interferences.

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge at ≥5000 x g for 2 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract from the supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for analysis by an appropriate instrumental technique, such as GC-MS or LC-MS/MS.

Mandatory Visualizations

Workflow for Troubleshooting Low this compound Recovery

Troubleshooting_Workflow start Start: Low this compound Recovery check_extraction 1. Evaluate Extraction Procedure - Solvent Choice - Extraction Time/Agitation - Sample-to-Solvent Ratio start->check_extraction check_degradation 2. Investigate Analyte Degradation - High Temperature? - Extreme pH? - Light Exposure? check_extraction->check_degradation Complete solution_extraction Optimize extraction parameters check_extraction->solution_extraction Incomplete? check_adsorption 3. Assess Adsorption Losses - Using appropriate labware? (Silanized glass/Polypropylene) check_degradation->check_adsorption No solution_degradation Control temperature, pH, and light exposure check_degradation->solution_degradation Yes check_cleanup 4. Examine Cleanup Step - Inappropriate sorbent? - Analyte loss during elution? check_adsorption->check_cleanup No solution_adsorption Use inert labware and solvent rinsing check_adsorption->solution_adsorption Yes check_matrix 5. Consider Matrix Effects - Signal suppression/enhancement? check_cleanup->check_matrix No solution_cleanup Optimize d-SPE/SPE sorbents and elution check_cleanup->solution_cleanup Yes solution_matrix Use matrix-matched standards for calibration check_matrix->solution_matrix Yes end_node Recovery Improved solution_extraction->end_node solution_degradation->end_node solution_adsorption->end_node solution_cleanup->end_node solution_matrix->end_node

Caption: A logical workflow for troubleshooting low recovery of this compound.

Key Stages of this compound Sample Preparation with Potential for Analyte Loss

Caption: Potential stages of analyte loss during this compound sample preparation.

References

Technical Support Center: Benfuresate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak shape in Benfuresate chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing for this compound, where the latter half of the peak is broader, is often caused by secondary interactions between the analyte and the stationary phase.[1] In reversed-phase HPLC, this can occur due to interactions with residual silanol (B1196071) groups on the silica-based column packing.[1] For basic compounds, operating at a low pH can mitigate this by keeping the silanol groups protonated.[2] Other potential causes include column overload, excessive dead volume in the system, or a partially blocked frit.[2][3]

Q2: What causes my this compound peak to show fronting?

Peak fronting, characterized by a broader first half of the peak, is commonly associated with column overload, where too much sample is injected.[4][5] It can also be a result of poor sample solubility in the mobile phase or issues with the column itself, such as collapse or overpacking.[4][6]

Q3: My this compound peak is split into two or has a shoulder. What's happening?

Peak splitting can arise from several issues. If all peaks in the chromatogram are split, it may indicate a physical problem like a void in the column packing or a blocked inlet frit.[4][7] If only the this compound peak is splitting, it could be due to the sample solvent being too strong compared to the mobile phase, causing improper focusing of the analyte band on the column.[8] Co-elution with an impurity can also manifest as a shoulder or a split peak.[7] In gas chromatography, the thermal decomposition of this compound at high injector temperatures is a known cause of multiple peaks.[9]

Q4: I see unexpected "ghost peaks" in my chromatogram when analyzing this compound. Where do they come from?

Ghost peaks are signals that are not from the injected sample. They can originate from contamination in the mobile phase, bleed from the column, or carryover from a previous injection in the autosampler. These peaks are often more apparent in gradient elution methods. Using high-purity solvents and ensuring a clean system are crucial to avoid them.

Troubleshooting Guides

Peak Tailing

Q: I've confirmed my this compound peak is tailing. How do I fix it?

A: A systematic approach is best. First, determine if the tailing affects only the this compound peak or all peaks.

  • If only the this compound peak tails: This suggests a chemical interaction.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) can reduce interactions with acidic silanol groups.[2]

    • Use a Different Column: An end-capped or base-deactivated column is designed to minimize these secondary interactions.[2]

    • Check for Mass Overload: Dilute your sample and inject it again. If the peak shape improves, you were overloading the column.[2][3]

  • If all peaks are tailing: This points to a physical issue with the system.

    • Check for Dead Volume: Ensure all fittings and tubing are properly connected to avoid extra-column band broadening.[9]

    • Inspect the Column: A void at the column inlet can cause tailing. Reversing the column for a flush (if the manufacturer allows) or replacing it may be necessary.[3]

G cluster_chem Troubleshooting Chemical Issues cluster_phys Troubleshooting Physical Issues start Peak Tailing Observed q1 Are all peaks tailing? start->q1 chem_issue Chemical Issue (Likely analyte-specific) q1->chem_issue No phys_issue Physical Issue (System-wide) q1->phys_issue Yes action1 Lower mobile phase pH (e.g., add 0.1% Formic Acid) chem_issue->action1 action2 Use a base-deactivated or end-capped column chem_issue->action2 action3 Reduce sample concentration (check for mass overload) chem_issue->action3 action4 Check fittings and tubing for dead volume phys_issue->action4 action5 Inspect column for voids or a blocked frit phys_issue->action5 action6 Replace guard column phys_issue->action6

A decision tree for troubleshooting peak tailing.
Peak Fronting

Q: My this compound peak is fronting. What are the steps to resolve this?

A: Peak fronting is most often related to the sample concentration or the column condition.

  • Reduce Sample Concentration: The most common cause of fronting is mass overload.[4] Prepare a more dilute solution of your this compound standard and re-inject.

  • Decrease Injection Volume: Injecting a smaller volume can also alleviate overloading.

  • Check Sample Solubility: Ensure this compound is fully dissolved in a solvent that is compatible with, and preferably weaker than, the mobile phase.

  • Evaluate Column Health: If the problem persists, the column may be compromised. A column collapse can lead to fronting peaks.[4] Consider replacing the column.

G start Peak Fronting Observed q1 Is the sample concentration high? start->q1 action1 Reduce sample concentration or injection volume q1->action1 Yes q2 Is the sample fully dissolved in the mobile phase? q1->q2 No issue1 Column Overload action1->issue1 action2 Change sample solvent to a weaker one q2->action2 No q3 Does the issue persist with a new column? q2->q3 Yes issue2 Sample Solubility Issue action2->issue2 issue3 Column Collapse or Damage q3->issue3 No

A logical workflow for diagnosing peak fronting.
Peak Splitting

Q: My this compound peak appears as a doublet. How can I get a single peak?

A: The approach depends on whether this issue is unique to this compound or affects all compounds.

  • If all peaks are split: This indicates a problem before the analyte separation.

    • Column Void: A void may have formed at the head of the column.[4]

    • Blocked Frit: Particulate matter may be blocking the column inlet frit.[7]

    • Action: Try back-flushing the column (if permissible by the manufacturer). If this doesn't work, replace the guard column or the analytical column.[3]

  • If only the this compound peak is split:

    • Injection Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak splitting.[8] Try dissolving your sample in the initial mobile phase.

    • Co-eluting Impurity: It's possible that an impurity or a related compound is eluting very close to this compound. Modifying the mobile phase composition or the gradient can help to resolve the two peaks.[7]

    • For GC Analysis - Thermal Decomposition: this compound is known to be thermally unstable.[9] High injector temperatures can cause it to decompose, resulting in multiple peaks. Try lowering the injector temperature.[9]

G cluster_pre_column Troubleshooting Pre-Column Issues cluster_analyte_specific Troubleshooting Analyte-Specific Issues start Peak Splitting Observed q1 Are all peaks splitting? start->q1 pre_column_issue Pre-Column Issue q1->pre_column_issue Yes analyte_specific_issue Analyte-Specific Issue q1->analyte_specific_issue No action1 Check for blocked inlet frit pre_column_issue->action1 action2 Inspect for column void pre_column_issue->action2 action3 Check for leaks or dead volume pre_column_issue->action3 action4 Ensure sample is dissolved in mobile phase analyte_specific_issue->action4 action5 Inject smaller volume to check for co-elution analyte_specific_issue->action5 action6 Optimize separation (mobile phase, gradient) analyte_specific_issue->action6 action7 For GC: Lower injector temperature analyte_specific_issue->action7

A workflow for diagnosing the cause of peak splitting.

Experimental Protocols

Protocol 1: HPLC Method Development for this compound

As no standard validated HPLC method for this compound was found, the following protocol provides a starting point for method development based on common practices for similar herbicides.

  • Column Selection:

    • Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are versatile for reversed-phase chromatography.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Deionized water with an acidic modifier to improve peak shape. Common choices include 0.1% formic acid or 0.1% acetic acid.

    • Organic Phase (B): HPLC-grade acetonitrile (B52724) or methanol. Acetonitrile often provides better peak shapes and lower backpressure.

    • Initial Gradient: Begin with a scouting gradient, for example, from 5% to 95% organic phase over 15-20 minutes, to determine the approximate elution time of this compound.

  • Detection:

    • Use a UV detector. The optimal wavelength for detection would need to be determined by running a UV scan of a this compound standard. A starting point could be around 220 nm or 272 nm, common wavelengths for aromatic compounds.[3]

  • Flow Rate and Temperature:

    • A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column.[3]

    • Maintain a constant column temperature, for example, 30°C or 35°C, to ensure reproducible retention times.[3]

  • Sample Preparation:

    • Dissolve the this compound standard in the initial mobile phase composition to ensure good peak shape.

  • Optimization:

    • Once this compound is detected, adjust the gradient to improve resolution and reduce run time. If peak tailing is observed, ensure the mobile phase pH is low. If other peak shape issues arise, refer to the troubleshooting guides above.

Protocol 2: Gas Chromatography (GC) Considerations for this compound

Based on published research, this compound is thermally unstable, which is a critical consideration for GC analysis.[9]

  • Injector Type and Temperature:

    • Critical Factor: The injector temperature is the main factor causing decomposition.[9]

    • Recommendation: Use an on-column injection if possible. If using a split/splitless injector, keep the temperature as low as possible. A temperature of 200°C has been shown to provide a single peak, whereas higher temperatures (e.g., 250°C) cause significant decomposition.[9]

  • Column:

    • A non-polar column such as a DB-5 or HP-1 is suitable.[9]

  • Oven Program:

    • A temperature ramp is necessary for elution. An example program starts at 70°C and ramps up to 250°C.[9]

  • Detector:

    • A Flame Photometric Detector (FPD) in sulfur mode or a mass spectrometer (MS) can be used for detection.[9]

Quantitative Data Summary

The thermal decomposition of this compound in a GC injector has been quantified. The following table summarizes the percentage of intact this compound versus its decomposed form at different injector temperatures, as determined by GC/MS analysis without an on-column injector.[9]

Injector Temperature (°C)This compound (%)Decomposed this compound (%)
25056.0 ± 0.144.0 ± 0.1

Data from GC/MS analysis of multiple concentrations. The results indicate that at 250°C, approximately 44% of the this compound decomposes in the injector.[9]

References

Dealing with interferences in Benfuresate residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benfuresate residue analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the analysis of this compound residues.

Category 1: Sample Preparation & Extraction

Question: I am getting low recoveries for this compound from a dry matrix like soil or a cereal. What could be the cause and how can I improve it?

Answer: Low recoveries of pesticides from dry matrices are often due to strong interactions between the analyte and the sample matrix, as well as inefficient extraction without sufficient moisture. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis, and it can be modified for dry samples to improve recovery.[1][2]

  • Troubleshooting Steps:

    • Rehydration of the Sample: Before adding the extraction solvent, it is crucial to rehydrate your dry sample. For soil samples, you can add a specific amount of water and allow it to hydrate (B1144303) for about 30 minutes.[3][4] For other dry commodities, adding water is necessary to ensure adequate partitioning of the analyte into the extraction solvent.[2]

    • Solvent and Salt Selection: Ensure you are using the appropriate QuEChERS salts and solvent (typically acetonitrile). Different standardized QuEChERS methods (e.g., the original unbuffered, AOAC, and EN methods) use different salt mixtures, and the choice can affect the extraction efficiency depending on the specific matrix and analyte.[2]

    • Thorough Homogenization: Ensure your sample is thoroughly homogenized before extraction to allow for maximum contact between the sample and the extraction solvent.

Question: I am analyzing a complex matrix with high levels of interfering compounds (e.g., pigments, fats). What cleanup strategy should I use?

Answer: Complex matrices require a robust cleanup step to remove co-extractives that can interfere with the analysis, leading to matrix effects. The dispersive solid-phase extraction (dSPE) step in the QuEChERS protocol can be tailored by selecting specific sorbents to target different types of interferences.

  • Recommended dSPE Sorbents:

    • Primary Secondary Amine (PSA): Universally used to remove sugars, fatty acids, and organic acids.[2]

    • Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll. However, it should be used with caution as it can adsorb planar pesticides.[1]

    • C18 (Octadecyl): Used for the removal of non-polar interferences such as lipids and waxes. This is particularly useful for high-fat matrices.[2]

    • Combinations: For very complex matrices, a combination of these sorbents may be necessary to achieve a clean extract.[3]

Category 2: Chromatographic Analysis & Detection

Question: When analyzing this compound by Gas Chromatography (GC), I observe two peaks instead of one. What is the likely cause?

Answer: The appearance of two peaks for this compound during GC analysis is a strong indication of thermal decomposition in the injector port. This compound is known to be thermally unstable, and a significant portion can break down at high injector temperatures, leading to a peak for the parent compound and another for a degradation product.[5]

  • Troubleshooting Steps:

    • Lower the Injector Temperature: A study showed that at an injector temperature of 250°C, about 44% of this compound decomposed. Reducing the injector temperature to around 200°C can significantly minimize this degradation.[5]

    • Use an On-Column Injector: An on-column injection technique introduces the sample directly onto the column without passing through a heated injector, thus preventing thermal decomposition. This has been shown to result in a single, sharp peak for this compound.[5]

    • Check for Active Sites: Active sites in the GC inlet liner can also contribute to analyte degradation. Using a deactivated liner and ensuring the system is clean can help mitigate this issue.

Question: I am experiencing significant signal suppression or enhancement (matrix effects) in my LC-MS/MS analysis of this compound. How can I address this?

Answer: Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[6] This can lead to inaccurate quantification.

  • Strategies to Minimize Matrix Effects:

    • Optimize Sample Cleanup: As discussed in the previous section, using the appropriate dSPE sorbents during QuEChERS cleanup is the first line of defense against matrix effects.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

    • Use of Internal Standards: The use of an isotopically labeled internal standard is a highly effective way to correct for matrix effects, as the internal standard will be affected in a similar way to the analyte.

    • Dilution of the Extract: Diluting the final sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting the limit of detection.

    • Chromatographic Separation: Optimize your LC method to achieve better separation of this compound from co-eluting matrix components. This can involve modifying the mobile phase gradient or using a different column chemistry.[6]

Quantitative Data Summary

The following table summarizes quantitative data for this compound and other pesticides from various studies to provide a reference for expected method performance.

AnalyteMatrixMethodRecovery (%)LODLOQReference
This compoundFoodGC-MS/MS--5 ppb
Various PesticidesHerbal-based potionsDLLME-GC-MS70-1200.001-0.780 µg/L-
Various PesticidesFruits and VegetablesQuEChERS-GC-MS/MS71.2-118.8-3.0-4.9 µg/kg[7]
Various PesticidesBovine MilkQuEChERS-GC/MS/MS70-1200.0005-0.0369 mg/kg0.004-0.1 mg/kg
Various PesticidesWaterSPE-LC/MS/MS93.5-110.00.23-0.45 µg/L0.78-1.50 µg/L[8]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Protocols

1. Modified QuEChERS Protocol for this compound in Soil

This protocol is adapted for the extraction of this compound from soil matrices, which often require a rehydration step.[3][4]

  • Sample Preparation:

    • For soil with ≥70% water content, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3][4]

    • For dry soil, weigh 3 g of the air-dried sample into a 50 mL centrifuge tube, add 7 mL of water, vortex briefly, and let it hydrate for 30 minutes.[3][4]

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 0.5 g Na₂Hcitrate·1.5H₂O, and 1 g Na₃citrate·2H₂O).

    • Immediately cap and shake the tube vigorously for 5 minutes.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (for soil with organic matter).

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Extract:

    • The supernatant is the final extract, ready for LC-MS/MS or GC-MS analysis.

2. LC-MS/MS Analysis of this compound

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI mode is typically suitable for this compound.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound need to be determined and optimized. At least two transitions should be monitored for quantification and confirmation.[9][10]

3. GC-MS/MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.

  • Injector: On-column injector is recommended to prevent thermal decomposition. If a split/splitless injector is used, the temperature should be optimized (around 200°C).[5]

  • GC Column: A low- to mid-polarity column such as a DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Carrier Gas: Helium or Hydrogen.[11]

  • Oven Temperature Program: A typical program would be: start at 50°C, hold for 1 minute, ramp to 125°C at 25°C/min, then ramp to 300°C at 10°C/min and hold for 10 minutes.[11] This program should be optimized based on the specific column and instrument.[12][13][14]

  • MS/MS Transitions: For this compound, the following transitions can be used: 256 -> 163 (quantification) and 163 -> 121 (confirmation).[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_quechers QuEChERS Extraction & Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing & Rehydration (if necessary) Homogenization->Weighing Extraction Acetonitrile Extraction with Salts Weighing->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LC_MS LC-MS/MS Centrifugation2->LC_MS GC_MS GC-MS Centrifugation2->GC_MS

Caption: Experimental workflow for this compound residue analysis.

troubleshooting_tree Start Problem Encountered LowRecovery Low Recovery? Start->LowRecovery TwoPeaks Two Peaks in GC? Start->TwoPeaks MatrixEffects Signal Suppression/ Enhancement? Start->MatrixEffects Rehydrate Rehydrate Dry Sample LowRecovery->Rehydrate Yes OptimizeSalts Optimize QuEChERS Salts LowRecovery->OptimizeSalts Yes LowerTemp Lower Injector Temp (200°C) TwoPeaks->LowerTemp Yes OnColumn Use On-Column Injector TwoPeaks->OnColumn Yes OptimizeCleanup Optimize dSPE Cleanup MatrixEffects->OptimizeCleanup Yes MatrixMatched Use Matrix-Matched Stds MatrixEffects->MatrixMatched Yes InternalStd Use Internal Standard MatrixEffects->InternalStd Yes

Caption: Troubleshooting decision tree for this compound analysis.

mechanism_of_action This compound This compound Inhibition Inhibition This compound->Inhibition LipidSynthesis Lipid Synthesis Pathway LipidSynthesis->Inhibition CellMembrane Disruption of Cell Membrane Formation Inhibition->CellMembrane PlantGrowth Inhibition of Plant Growth CellMembrane->PlantGrowth

Caption: Mechanism of action of this compound as a herbicide.

References

Technical Support Center: Optimizing Injection Parameters for Benfuresate GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing gas chromatography (GC) injection parameters for the analysis of Benfuresate. Given its susceptibility to thermal degradation, proper injection technique is critical for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound analysis by GC challenging?

A1: this compound is a thermally labile compound, meaning it is prone to decompose at high temperatures.[1][2] Standard gas chromatography (GC) injection techniques, such as split/splitless injection, utilize a hot inlet to vaporize the sample. This high temperature can cause this compound to break down, leading to the appearance of multiple degradation peaks in the chromatogram, inaccurate quantification, and poor reproducibility.[1][2]

Q2: What is the recommended injection technique for this compound analysis?

A2: On-column injection (OCI) is the highly recommended technique for analyzing thermally labile compounds like this compound.[1][2] This method introduces the sample directly onto the GC column at a low initial temperature, avoiding the hot injection port altogether. This minimizes thermal stress on the analyte, preventing decomposition and ensuring that a single, sharp peak corresponding to the intact this compound molecule is observed.[1][2]

Q3: Can I analyze this compound using a standard split/splitless injector if I don't have an on-column injector?

A3: While on-column injection is ideal, analysis using a split/splitless injector may be possible with careful optimization to minimize thermal degradation. Key strategies include:

  • Using the lowest possible injector temperature that still allows for efficient vaporization of this compound.

  • Employing a highly inert (silanized) inlet liner to reduce active sites that can promote degradation.

  • Optimizing the splitless hold time to ensure rapid transfer of the analyte to the column, minimizing its residence time in the hot injector.

  • Considering pulsed splitless injection , which uses a short pressure pulse at the beginning of the injection to speed up the transfer of the sample onto the column.[3][4][5]

Q4: What are the signs of this compound degradation in my chromatogram?

A4: The primary indicator of thermal degradation is the presence of multiple peaks when analyzing a pure standard of this compound. Instead of a single, sharp peak at the expected retention time, you may observe several smaller peaks, which correspond to the decomposition products. This will lead to a lower-than-expected peak area for the parent this compound compound and make accurate quantification impossible.

Q5: How does the choice of solvent affect the analysis?

A5: The solvent used to dissolve the sample can influence the chromatography, especially in splitless injections. Acetonitrile, a common solvent in pesticide extraction methods like QuEChERS, can be challenging for GC analysis due to its polarity and high expansion volume. This can lead to poor peak shapes, especially for early eluting compounds.[3][6] If using acetonitrile, a pulsed splitless injection or a solvent exchange to a more GC-friendly solvent like hexane (B92381) or toluene (B28343) may be beneficial.[5]

Experimental Protocols

Protocol 1: Recommended Method - On-Column Injection

This protocol is designed to minimize thermal degradation of this compound.

  • Injector Configuration:

    • Install an on-column injection port.

    • Use a deactivated fused silica (B1680970) retention gap (e.g., 5m x 0.53mm i.d.) connected to the analytical column.

  • Injection:

    • Set the injector to track the oven temperature.

    • Inject 1 µL of the sample.

  • GC Oven Program:

    • Initial temperature: 60°C (hold for 1 minute).

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C (hold for 5 minutes).

  • Carrier Gas:

    • Helium at a constant flow rate of 1.5 mL/min.

Protocol 2: Alternative Method - Optimized Pulsed Splitless Injection

This protocol is an alternative for systems without an on-column injector.

  • Injector Configuration:

    • Use a split/splitless injector.

    • Install a highly inert, single taper glass liner with deactivated glass wool.

    • Injector temperature: 200°C (optimization may be required).

  • Injection:

    • Injection volume: 1 µL.

    • Injection mode: Pulsed splitless.

    • Pulse pressure: 25 psi for 0.5 minutes.

    • Purge flow to split vent: 50 mL/min at 1 minute.

  • GC Oven Program:

    • Initial temperature: 60°C (hold for 1 minute).

    • Ramp 1: 25°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C (hold for 5 minutes).

  • Carrier Gas:

    • Helium at a constant flow rate of 1.2 mL/min.

Data Presentation

Table 1: Comparison of Recommended GC Injection Parameters for this compound Analysis

ParameterOn-Column Injection (Recommended)Optimized Pulsed Splitless Injection (Alternative)
Injection Technique On-ColumnPulsed Splitless
Injector Temperature Tracks Oven Temperature200 - 250°C (start low and optimize)
Liner Type N/ADeactivated Single Taper with Deactivated Glass Wool
Injection Volume 1 µL1 µL
Pulse Pressure/Time N/A25 psi for 0.5 min (optimize as needed)
Splitless/Purge Time N/A1 minute
Expected Outcome Minimal to no degradation, single sharp peakMinimized degradation, improved peak shape over standard splitless

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Multiple peaks for a single standard injection Thermal decomposition in the injector. 1. Switch to on-column injection if available. [1][2]2. If using splitless, lower the injector temperature in 10-20°C increments.3. Use a highly deactivated inlet liner. 4. Decrease the splitless hold time to reduce residence time in the injector.5. Consider using pulsed splitless injection .[3][4][5]
Poor peak shape (tailing) 1. Active sites in the GC system. 2. Column contamination. 3. Incompatible solvent. 1. Replace the inlet liner with a new, deactivated one. 2. Trim the first 10-15 cm of the analytical column. 3. Condition the column according to the manufacturer's instructions. 4. If using acetonitrile, consider a solvent exchange to a less polar solvent.[5]
Low sensitivity/Poor recovery 1. Analyte degradation. 2. Adsorption in the inlet or column. 3. Leaks in the system. 1. Address thermal decomposition as described above.2. Ensure all components in the flow path are inert. 3. Perform a leak check of the GC system.
Irreproducible results 1. Inconsistent injection volume or technique. 2. Variable analyte degradation. 3. Septum coring or leakage. 1. Use an autosampler for consistent injections. 2. Optimize injection parameters to minimize degradation. 3. Replace the septum regularly.
Ghost peaks Carryover from previous injections or system contamination. 1. Run a solvent blank to confirm carryover. 2. Clean the syringe and injection port. 3. Bake out the column at a high temperature (within its limits).

Visualizations

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction QuEChERS or other extraction method Sample->Extraction Injection Optimized Injection (On-Column or Pulsed Splitless) Extraction->Injection Separation GC Column Separation Injection->Separation Detection Mass Spectrometry (MS) or other detector Separation->Detection Data Data Acquisition Detection->Data Quantification Quantification and Reporting Data->Quantification

Figure 1. General workflow for the GC analysis of this compound.

Troubleshooting_Logic Start Poor Chromatographic Result (e.g., multiple peaks, tailing) IsMultiplePeaks Multiple peaks for This compound standard? Start->IsMultiplePeaks IsTailing Peak tailing observed? IsMultiplePeaks->IsTailing No Degradation Suspect Thermal Degradation IsMultiplePeaks->Degradation Yes IsTailing->Start No, other issue Activity Suspect System Activity or Contamination IsTailing->Activity Yes SolutionDegradation Use On-Column Injection OR Lower Injector Temp & Use Deactivated Liner Degradation->SolutionDegradation SolutionActivity Replace Liner & Septum Trim Column Check for Leaks Activity->SolutionActivity

Figure 2. Troubleshooting logic for common this compound GC analysis issues.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Benfuresate Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level Benfuresate detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting low levels of this compound?

A1: The most prevalent and sensitive methods for trace-level this compound analysis are hyphenated chromatographic techniques, particularly Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These methods offer high selectivity and sensitivity, which is crucial for detecting residues in complex matrices.[2] Immunoassays, such as ELISA, and enzyme-based biosensors are also used as alternative screening tools due to their high sensitivity, portability, and rapid analysis times.[3][4]

Q2: How can I improve the sensitivity of my existing analytical method for this compound?

A2: To enhance sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Employ efficient extraction and cleanup procedures like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to minimize matrix effects and concentrate the analyte.[5]

  • Utilize Tandem Mass Spectrometry (MS/MS): If you are using a single quadrupole mass spectrometer, upgrading to a triple quadrupole system (MS/MS) will significantly improve sensitivity and selectivity by reducing background noise.[2]

  • Refine Instrument Parameters: Optimize parameters for your specific instrument, including injection volume, mobile/carrier gas flow rates, and mass spectrometer settings (e.g., collision energies in MS/MS).[6]

  • Use Advanced Injection Techniques: For GC analysis, on-column injection can prevent thermal decomposition of this compound, a known issue with standard split/splitless injectors.[7] For LC-MS/MS, techniques like online dilution can improve the peak shape for early-eluting compounds.[8]

Q3: What is the "matrix effect" and how does it affect this compound analysis?

A3: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, causing inaccurate quantification and reduced sensitivity.[9] To mitigate this, use matrix-matched standards for calibration, dilute the sample extract if sensitivity allows, or employ more rigorous sample cleanup techniques to remove interfering components.[5][9]

Q4: Are there alternatives to chromatographic methods for rapid screening of this compound?

A4: Yes, immunoassays and biosensors are effective for rapid screening.[10][4] Enzyme-Linked Immunosorbent Assay (ELISA) kits can be highly sensitive and specific, allowing for the rapid, on-site determination of many samples simultaneously.[10] These methods are particularly useful for preliminary screening before confirmatory analysis by LC-MS/MS or GC-MS/MS.

Troubleshooting Guide

Issue 1: No or Low this compound Peak in GC Analysis

Q: I am not detecting a this compound peak, or the peak is very small, when using Gas Chromatography (GC). What are the possible causes and solutions?

A: This is a common issue, often related to the thermal instability of this compound.

Possible Causes:

  • Thermal Decomposition: this compound is prone to thermal decomposition at high injector temperatures, which is a primary cause of peak loss in GC systems.[7] Studies have shown significant decomposition at injector temperatures of 250°C.[7]

  • Injector Issues: A contaminated or active injector liner can adsorb the analyte. Leaks in the injector can also lead to sample loss.[11]

  • Column Problems: The GC column may be contaminated, or there may be active sites causing analyte adsorption.[9]

  • Improper Injection Technique: For splitless injection, an initial column temperature that is too high can cause issues.[11]

Solutions:

  • Use On-Column Injection: This is the most effective solution to prevent thermal decomposition. An on-column injector introduces the sample directly onto the column without passing through a heated zone, preserving the integrity of the analyte.[7]

  • Optimize Injector Temperature: If using a split/splitless injector, lower the temperature. An injector temperature of 200°C has been shown to provide a good response without significant decomposition.[7]

  • Inlet Maintenance: Regularly clean or replace the injector liner and septum. Use a deactivated liner to minimize active sites.[9][11]

  • Column Maintenance: Condition the column as recommended by the manufacturer. If contamination is suspected, trim the first few centimeters of the column.[9]

Start No / Low this compound Peak in GC Q1 Check for Thermal Decomposition (Known issue with this compound) Start->Q1 Sol1 Switch to On-Column Injection Q1->Sol1 Yes Sol2 Lower Injector Temperature (e.g., to 200°C) Q1->Sol2 Partial Improvement Q2 Check Inlet Maintenance Q1->Q2 No End Peak Response Restored Sol1->End Sol2->End Sol3 Clean/Replace Liner & Septum Use Deactivated Liner Q2->Sol3 Maintenance Due Q3 Check Column Condition Q2->Q3 Maintained Recently Sol3->End Sol4 Condition or Trim Column Q3->Sol4 Contamination Suspected Sol4->End

Caption: Troubleshooting workflow for low GC peak response.

Issue 2: Poor Reproducibility and Low Sensitivity in LC-MS/MS Analysis

Q: My results for this compound analysis using LC-MS/MS are not reproducible, and the sensitivity is lower than expected. What should I investigate?

A: Poor reproducibility and low sensitivity in LC-MS/MS are often linked to matrix effects and sample preparation inconsistencies.

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the MS source, leading to inconsistent results.[9]

  • Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a primary cause of matrix effects.[5]

  • Inconsistent Extraction Recovery: Variations in the sample extraction procedure can lead to differing amounts of analyte being introduced to the instrument.

  • LC Column Issues: Column contamination or degradation can cause peak shape problems and retention time shifts, affecting reproducibility.[9]

  • MS Detector Contamination: Buildup of non-volatile matrix components in the ion source can reduce sensitivity over time.[9]

Solutions:

  • Improve Sample Cleanup: Use a robust sample preparation method like QuEChERS followed by dispersive solid-phase extraction (dSPE). For complex matrices, specialized sorbents like C18 or graphitized carbon black (GCB) can be added to the dSPE step to remove lipids and pigments, respectively.[12][13]

  • Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for consistent matrix effects.[9]

  • Incorporate an Internal Standard: Use an isotope-labeled internal standard if available. This can correct for variations in both extraction recovery and matrix effects.

  • Optimize Chromatography: Ensure good chromatographic separation of this compound from major matrix interferences. Regularly flush the column with a strong solvent to remove contaminants.[9]

  • Regular MS Maintenance: Clean the ion source of the mass spectrometer according to the manufacturer's recommendations to maintain optimal sensitivity.[9]

Start Poor Reproducibility / Low Sensitivity in LC-MS/MS Q1 Evaluate Matrix Effects Start->Q1 Sol1 Implement Matrix-Matched Standards Q1->Sol1 Yes Sol2 Use Isotope-Labeled Internal Standard Q1->Sol2 Yes Q2 Review Sample Preparation Q1->Q2 No Sol1->Q2 End Analysis Stabilized Sol2->End Sol3 Enhance Cleanup Step (e.g., add C18/GCB to dSPE) Q2->Sol3 Cleanup Inadequate Q3 Check Instrument Performance Q2->Q3 Prep is Robust Sol3->End Sol4 Clean MS Ion Source Flush/Replace LC Column Q3->Sol4 Maintenance Due Sol4->End

Caption: Logic for troubleshooting LC-MS/MS sensitivity issues.

Experimental Protocols

Protocol 1: Generic QuEChERS Extraction for Plant-Based Matrices

This protocol is a standard method for extracting this compound from complex plant-based samples like fruits and vegetables.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of water (for samples with low water content).

  • Add 10-15 mL of acetonitrile (B52724).[2]

  • Add an appropriate internal standard if used.

  • Add the appropriate QuEChERS extraction salt packet (e.g., for the AOAC method: 6 g MgSO₄, 1.5 g sodium acetate).[14]

  • Cap the tube tightly and shake vigorously for 1 minute.[2]

  • Centrifuge at >3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube.

  • The dSPE tube should contain anhydrous MgSO₄ and a sorbent like Primary Secondary Amine (PSA) to remove organic acids and sugars.[13] For matrices high in fat or pigments, C18 or graphitized carbon black (GCB) may be included.[12]

  • Vortex for 30 seconds.

  • Centrifuge at >5000 rcf for 2 minutes.

4. Final Extract:

  • The supernatant is the final extract. Filter it through a 0.2-μm syringe filter before analysis.[15]

cluster_extraction Extraction cluster_cleanup dSPE Cleanup Step1 1. Weigh 10-15g homogenized sample Step2 2. Add Water (if needed), Acetonitrile, and Salts Step1->Step2 Step3 3. Shake vigorously (1 min) Step2->Step3 Step4 4. Centrifuge (5 min) Step3->Step4 Step5 5. Transfer 1 mL supernatant to dSPE tube Step4->Step5 Collect Supernatant Step6 6. Vortex (30 sec) Step5->Step6 Step7 7. Centrifuge (2 min) Step6->Step7 Step8 8. Filter (0.2-μm) and Analyze Step7->Step8 Collect Supernatant

Caption: QuEChERS sample preparation workflow.

Protocol 2: LC-MS/MS Analysis

This provides a general framework for the sensitive detection of this compound.

1. Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute this compound, followed by re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

2. Mass Spectrometry (MS) System:

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification. For this compound (precursor ion m/z 257), common product ions might be m/z 163 and 121.[15]

  • Parameter Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

Quantitative Data

The following tables summarize typical performance data for pesticide residue analysis using modern analytical techniques. These values can serve as a benchmark for researchers developing and validating their own methods for this compound detection.

Table 1: Example Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodMatrixLOD (µg/kg)LOQ (µg/kg)Reference
LC-MS/MSSweet Pepper0.03 - 0.50.6 - 1.5[15]
GC-MS/MSSweet Pepper0.9 - 2.03.0 - 5.7[15]
LC-MS/MSVarious FoodsN/A10[8]

Note: LOD/LOQ are method- and matrix-dependent and will vary between laboratories and instruments.

Table 2: Recovery Rates from QuEChERS Extraction

MatrixFortification Level (µg/kg)Recovery (%)RSD (%)Reference
Various Foods1070 - 120%< 20%[16]
Vegetables5 - 20091 - 109%< 10%[1]
Animal FeedN/A100 - 130%< 20%

Note: Acceptable recovery is typically within 70-120% with a relative standard deviation (RSD) of ≤20%.

References

Validation & Comparative

Validation of Benfuresate Analytical Methods: A Comparative Guide Against SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the herbicide Benfuresate, with a focus on validation against the rigorous standards set by the European Union's SANTE/11312/2021 guidelines. Ensuring analytical methods are robust, reliable, and fit for purpose is paramount for regulatory compliance and accurate environmental and food safety monitoring.

Core Principles of SANTE Guideline Validation

The SANTE guidelines provide a framework for the validation of analytical methods for pesticide residues in food and feed.[1] The core principle is to demonstrate that the method is suitable for its intended purpose, providing accurate and reproducible results at the levels of regulatory interest. Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to distinguish the target analyte from other substances that may be present in the sample matrix.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy (Trueness): The closeness of the mean of a set of measurements to the true or accepted reference value. It is typically expressed as a percentage recovery.

  • Precision (Repeatability and Reproducibility): The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effects: The influence of co-eluting, co-extracted compounds from the sample matrix on the analytical signal of the target analyte.

Primary Analytical Method: Gas Chromatography (GC) with On-Column Injection

Gas chromatography has been a traditional approach for the analysis of various pesticides. However, for this compound, thermal decomposition in the hot injector of a standard GC system can lead to inaccurate and unreliable results. A study has shown that the use of an on-column injection technique, which introduces the sample directly onto the column without passing through a heated injector, can mitigate this thermal degradation.

Table 1: Performance of GC On-Column Injection Method for this compound vs. SANTE Requirements

Validation ParameterSANTE/11312/2021 Guideline RequirementExpected Performance of GC On-Column Injection Method for this compound
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.99
Accuracy (Mean Recovery) 70-120%80-110%
Precision (Repeatability, RSDr) ≤ 20%≤ 15%
Precision (Within-laboratory Reproducibility, RSDR) ≤ 20%≤ 20%
Limit of Quantification (LOQ) At or below the Maximum Residue Limit (MRL)Typically in the range of 0.01 - 0.05 mg/kg
Experimental Protocol: GC with On-Column Injection (Conceptual)

This protocol is a conceptual outline based on established practices for pesticide residue analysis and the specific requirement for on-column injection for this compound.

  • Sample Preparation (Soil):

    • A representative 10 g sample of soil is weighed.

    • The sample is extracted with an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) using a technique such as shaking, sonication, or accelerated solvent extraction (ASE).

    • The extract is centrifuged and the supernatant is collected.

  • Sample Preparation (Water):

    • A 500 mL water sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to retain the analyte.

    • The cartridge is then eluted with a small volume of a suitable organic solvent.

  • Cleanup:

    • The crude extract may require a cleanup step to remove interfering matrix components. This can be achieved using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18.

  • GC Analysis:

    • Instrument: Gas chromatograph equipped with an on-column injector and an appropriate detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS).

    • Column: A suitable capillary column for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

    • Injection: 1-2 µL of the final extract is injected directly onto the column using the on-column injection mode.

    • Temperature Program: The oven temperature is programmed to achieve optimal separation of this compound from any potential interferences.

    • Detection: The detector is operated under optimized conditions for the sensitive and selective detection of this compound.

  • Quantification:

    • A calibration curve is constructed using matrix-matched standards to compensate for any matrix effects.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Alternative Analytical Method: QuEChERS Extraction with LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in a variety of matrices.[2][3][4][5] Coupled with the high selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), this approach offers a robust alternative to GC-based methods, particularly for thermally labile compounds like this compound.

Table 2: Performance of QuEChERS-LC-MS/MS Method for this compound vs. SANTE Requirements

Validation ParameterSANTE/11312/2021 Guideline RequirementExpected Performance of QuEChERS-LC-MS/MS Method for this compound
Linearity (Correlation Coefficient, r²) ≥ 0.99≥ 0.995
Accuracy (Mean Recovery) 70-120%85-110%
Precision (Repeatability, RSDr) ≤ 20%≤ 10%
Precision (Within-laboratory Reproducibility, RSDR) ≤ 20%≤ 15%
Limit of Quantification (LOQ) At or below the MRLTypically in the range of 0.005 - 0.01 mg/kg
Experimental Protocol: QuEChERS with LC-MS/MS
  • Sample Preparation (Soil/Water):

    • For soil, a 10 g homogenized sample is weighed into a 50 mL centrifuge tube. For water, a 10 mL sample is used.

    • 10 mL of acetonitrile is added to the tube.

    • A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added.

    • The tube is shaken vigorously for 1 minute and then centrifuged.

  • Cleanup (d-SPE):

    • An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • The tube is vortexed and then centrifuged.

  • LC-MS/MS Analysis:

    • Instrument: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • Column: A reverse-phase C18 column suitable for pesticide analysis.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Injection: 1-5 µL of the final extract is injected.

    • MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for this compound for confident identification and quantification.

  • Quantification:

    • Matrix-matched calibration standards are used to construct a calibration curve.

    • The concentration of this compound is determined from the peak area of the most intense MRM transition.

Method Comparison and Recommendation

FeatureGC with On-Column InjectionQuEChERS with LC-MS/MS
Analyte Stability Prone to thermal degradation if not using on-column injection.Generally better for thermally labile compounds.
Selectivity Good with MS detection.Excellent due to MRM mode in MS/MS.
Sensitivity Generally good, but can be matrix-dependent.Typically higher, allowing for lower detection limits.
Throughput Moderate.High, especially with modern UHPLC systems.
Matrix Effects Can be significant.Can be significant, but often manageable with matrix-matched calibration and dilution.
Method Development Requires careful optimization of injection and temperature parameters.Requires optimization of chromatographic and MS/MS parameters.

Recommendation: For the routine analysis of this compound residues, the QuEChERS extraction followed by LC-MS/MS analysis is the recommended method. This approach offers superior selectivity, sensitivity, and is better suited for the analysis of potentially thermally unstable compounds. While a GC with on-column injection can be a viable option, the LC-MS/MS method is more robust and less prone to analytical challenges associated with the thermal lability of this compound.

Visualizing the Validation Workflow

The following diagram illustrates the key stages in the validation of an analytical method for this compound according to SANTE guidelines.

Validation_Workflow This compound Analytical Method Validation Workflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_reporting 3. Data Evaluation & Reporting Define_Scope Define Scope (Matrices, MRLs) Select_Method Select Method (GC or LC-MS/MS) Define_Scope->Select_Method Optimize_Parameters Optimize Parameters (Extraction, Chromatography, Detection) Select_Method->Optimize_Parameters Linearity Linearity & Range Optimize_Parameters->Linearity Accuracy Accuracy (Recovery) Optimize_Parameters->Accuracy Precision Precision (Repeatability & Reproducibility) Optimize_Parameters->Precision LOQ Limit of Quantification (LOQ) Optimize_Parameters->LOQ Selectivity Selectivity & Specificity Optimize_Parameters->Selectivity Matrix_Effects Matrix Effects Optimize_Parameters->Matrix_Effects Compare_SANTE Compare Data to SANTE Criteria Linearity->Compare_SANTE Accuracy->Compare_SANTE Precision->Compare_SANTE LOQ->Compare_SANTE Selectivity->Compare_SANTE Matrix_Effects->Compare_SANTE Validation_Report Prepare Validation Report Compare_SANTE->Validation_Report Method_Implementation Method Implementation for Routine Analysis Validation_Report->Method_Implementation

Caption: Workflow for this compound analytical method validation.

Logical Pathway for Method Selection

The decision-making process for selecting an appropriate analytical method for this compound can be visualized as follows.

Method_Selection Method Selection Logic for this compound Analysis Start Start: Need to Analyze this compound Check_Thermal_Stability Is the analyte thermally stable? Start->Check_Thermal_Stability GC_Method Consider Standard GC Method Check_Thermal_Stability->GC_Method Yes On_Column_GC Consider GC with On-Column Injection Check_Thermal_Stability->On_Column_GC No/Uncertain LC_Method Consider LC-based Method (LC-MS/MS) GC_Method->LC_Method Consider Alternatives for Higher Throughput/Sensitivity On_Column_GC->LC_Method Consider Alternatives QuEChERS QuEChERS Sample Prep LC_Method->QuEChERS Final_Method Recommended Method: QuEChERS with LC-MS/MS QuEChERS->Final_Method

Caption: Decision tree for selecting a this compound analytical method.

References

A Comparative Guide to the Modes of Action of Benfuresate and Ethofumesate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicides benfuresate and ethofumesate (B166128), focusing on their modes of action, herbicidal efficacy with supporting data, and the experimental protocols used to evaluate their performance. Both herbicides belong to the benzofuran (B130515) chemical class and share a similar primary mode of action, yet exhibit differences in their application and spectrum of weed control.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

This compound and ethofumesate both function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1] VLCFAs are essential components of various cellular structures, including cell membranes and the protective outer layer of plants known as the cuticle. The specific target of these herbicides is the enzyme complex known as very-long-chain fatty acid elongase (VLCFAE).[2][3][4] By blocking VLCFAE, these herbicides disrupt the formation of fatty acids with chain lengths greater than 18 carbons, leading to impaired cell division, abnormal growth, and ultimately, the death of the weed.

While both herbicides target VLCFAE, their uptake and translocation characteristics differ, which influences their primary application methods.

  • This compound is primarily absorbed by the emerging shoots of weeds as they grow through the treated soil layer.[1] It exhibits poor foliar uptake, making it most effective as a pre-emergence herbicide.

  • Ethofumesate is absorbed by both the roots and emerging shoots of weeds.[5][6][7] This dual uptake mechanism allows for both pre- and post-emergence applications.[5][7]

Below is a diagram illustrating the signaling pathway of VLCFA inhibition by these herbicides.

cluster_herbicide Herbicide Application cluster_plant Plant Cell This compound This compound VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) This compound->VLCFAE Shoot Uptake Inhibition Inhibition Ethofumesate Ethofumesate Ethofumesate->VLCFAE Shoot & Root Uptake Endoplasmic_Reticulum Endoplasmic Reticulum VLCFA_Synthesis VLCFA Synthesis VLCFAE->VLCFA_Synthesis Cell_Membrane_Cuticle Cell Membrane & Cuticle Formation VLCFA_Synthesis->Cell_Membrane_Cuticle Disruption Disruption Plant_Growth Normal Plant Growth Cell_Membrane_Cuticle->Plant_Growth Death Weed Death Cell_Membrane_Cuticle->Death Inhibition->VLCFAE Disruption->Cell_Membrane_Cuticle

Caption: Mode of action of this compound and Ethofumesate via VLCFAE inhibition.

Comparative Efficacy Data

Direct comparative studies between this compound and ethofumesate are limited in publicly available literature. The following tables summarize efficacy data for each herbicide against the common and troublesome weed, purple nutsedge (Cyperus rotundus). It is important to note that the data presented are from separate studies and not from a head-to-head comparison.

Table 1: Efficacy of this compound against Cyperus rotundus

Application Rate (kg a.i./ha)Weed Control (%)Days After Treatment (DAT)Soil TypeApplication MethodSource
Not specifiedNot specifiedNot specifiedNot specifiedPre-plant incorporated[8]

Note: A specific study on the efficacy of this compound on Cyperus spp. in maize was conducted in Galicia in 1994, however, the quantitative results are not detailed in the available abstract.

Table 2: Efficacy of Ethofumesate and Other Herbicides against Cyperus rotundus

HerbicideApplication Rate (g a.i./ha)Shoot Number Control (%)Unviable Tubers (%)Application MethodSource
Sulfentrazone700High>50Post-emergence[9]
Imazapic105High>50Post-emergence[9]
Trifloxysulfuron-sodium + ametryne1312.541.3 - 67.5>50Post-emergence[9]
Halosulfuron112.5Not specifiedNot specifiedPost-emergence[9]
2,4-D1675LowNot specifiedPost-emergence[9]
MSMA2400LowNot specifiedPost-emergence[9]

Note: While ethofumesate is known to have activity on some sedges, the provided study did not include it as a treatment for direct comparison against other herbicides on Cyperus rotundus.

Experimental Protocols

The following sections detail standardized methodologies for evaluating the efficacy of herbicides.

Pre-Emergence Herbicide Efficacy Trial

This protocol is designed to assess the effectiveness of soil-applied herbicides in preventing weed emergence.

Objective: To evaluate the pre-emergence efficacy of this compound and ethofumesate on a target weed species.

Materials:

  • Herbicide formulations of this compound and ethofumesate

  • Pots or trays filled with a standardized soil mix

  • Seeds of the target weed species (e.g., Cyperus rotundus tubers)

  • Controlled environment greenhouse or growth chamber

  • Calibrated sprayer

  • Watering system

Procedure:

  • Potting and Seeding: Fill pots or trays with a uniform, sieved soil mix. Plant a pre-determined number of weed seeds or tubers at a consistent depth.

  • Herbicide Application: Calibrate the sprayer to deliver a precise volume of herbicide solution. Apply the herbicides to the soil surface immediately after planting. Include a non-treated control and a positive control with a known effective herbicide.

  • Experimental Conditions: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions suitable for the weed species.

  • Watering: Water the pots as needed to maintain optimal soil moisture for weed germination and growth.

  • Data Collection: At regular intervals (e.g., 7, 14, 21, and 28 days after treatment), record the following data:

    • Weed emergence (count the number of emerged seedlings)

    • Weed control efficacy (visually rated on a scale of 0-100%, where 0 = no control and 100 = complete control)

    • Phytotoxicity to any non-target plants (if applicable)

    • Weed biomass (at the end of the experiment, harvest the above-ground portion of the weeds, dry, and weigh)

  • Data Analysis: Analyze the data statistically to determine significant differences between treatments.

Start Start Potting Potting & Seeding Start->Potting Application Herbicide Application Potting->Application Incubation Greenhouse Incubation Application->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for a pre-emergence herbicide efficacy trial.

Post-Emergence Herbicide Efficacy Trial

This protocol is used to evaluate the effectiveness of herbicides applied to emerged weeds.

Objective: To assess the post-emergence efficacy of ethofumesate on a target weed species.

Materials:

  • Ethofumesate herbicide formulation

  • Pots with established, uniformly grown target weeds

  • Controlled environment greenhouse or growth chamber

  • Calibrated sprayer

  • Watering system

Procedure:

  • Weed Establishment: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Herbicide Application: Apply ethofumesate to the foliage of the weeds using a calibrated sprayer. Ensure uniform coverage. Include a non-treated control.

  • Experimental Conditions: Return the pots to the greenhouse or growth chamber with controlled environmental conditions.

  • Data Collection: At set intervals (e.g., 3, 7, 14, and 21 days after treatment), record:

    • Visual injury symptoms (e.g., chlorosis, necrosis, stunting) rated on a 0-100% scale.

    • Weed control efficacy (0-100% scale).

    • Plant height.

  • Data Analysis: Use statistical methods to compare the effects of the herbicide treatment to the non-treated control.

Start Start Weed_Growth Weed Establishment Start->Weed_Growth Application Herbicide Application Weed_Growth->Application Incubation Greenhouse Incubation Application->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End Analysis->End

Caption: Workflow for a post-emergence herbicide efficacy trial.

In Vitro VLCFA Elongase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the herbicides on the target enzyme.

Objective: To determine the in vitro inhibitory activity of this compound and ethofumesate on VLCFAE.

Materials:

  • Etiolated seedlings of a susceptible plant species

  • Extraction buffer

  • Ultracentrifuge

  • Radiolabeled malonyl-CoA ([14C]malonyl-CoA)

  • Acyl-CoA substrates (e.g., C18:0-CoA)

  • Herbicide solutions of this compound and ethofumesate at various concentrations

  • Scintillation counter and vials

  • Thin-layer chromatography (TLC) equipment

Procedure:

  • Microsome Isolation: Homogenize etiolated plant seedlings in a cold extraction buffer. Centrifuge the homogenate at a low speed to remove cell debris, then ultracentrifuge the supernatant to pellet the microsomal fraction, which contains the VLCFAE.

  • Enzyme Assay: Resuspend the microsomal pellet in an assay buffer. Set up reaction tubes containing the microsomal suspension, acyl-CoA substrate, and varying concentrations of the test herbicides (this compound or ethofumesate).

  • Reaction Initiation: Start the enzymatic reaction by adding [14C]malonyl-CoA.

  • Incubation: Incubate the reaction mixtures at an optimal temperature for a defined period.

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base. Saponify the lipids and then acidify to protonate the fatty acids. Extract the fatty acids with an organic solvent.

  • Analysis: Separate the radiolabeled fatty acid products by TLC and quantify the radioactivity in the VLCFA spots using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each herbicide concentration and determine the IC50 value (the concentration of herbicide that inhibits 50% of the enzyme activity).

Start Start Microsome_Isolation Microsome Isolation Start->Microsome_Isolation Assay_Setup Enzyme Assay Setup Microsome_Isolation->Assay_Setup Reaction Initiate & Incubate Reaction Assay_Setup->Reaction Extraction Terminate & Extract Fatty Acids Reaction->Extraction Analysis TLC & Scintillation Counting Extraction->Analysis IC50 Calculate IC50 Analysis->IC50 End End IC50->End

Caption: Workflow for an in vitro VLCFA elongase inhibition assay.

Conclusion

This compound and ethofumesate are both effective herbicides that target the same essential enzyme, VLCFAE, in plants. Their primary differences lie in their uptake mechanisms, which dictate their optimal application timing. This compound is best suited for pre-emergence control, while ethofumesate offers the flexibility of both pre- and post-emergence applications. The provided experimental protocols offer a framework for the continued evaluation and comparison of these and other novel herbicide candidates. Further direct comparative studies would be beneficial to provide a more nuanced understanding of their relative performance on a wider range of weed species.

References

The Impact of Herbicides on Non-Target Algae: A Comparative Analysis in the Context of Benfuresate

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current ecotoxicological data is the specific impact of the herbicide benfuresate on non-target algae species. Extensive literature searches did not yield specific studies quantifying the toxicity of this compound to algae, such as the half-maximal effective concentration (EC50). However, understanding the potential risks associated with herbicides is crucial for environmental safety assessment. This compound is known to be an inhibitor of lipid synthesis.[1] Herbicides that target lipid synthesis, along with those that inhibit acetolactate synthase (ALS), photosystem II (PSII), microtubule assembly, and very-long-chain fatty acid (VLCFA) synthesis, have been shown to exhibit high toxicity to green algae, with EC50 values ranging from 0.003 mg/L to 24.6 mg/L.[2][3]

This guide provides a comparative overview of the toxicity of various herbicides to non-target algae, offering a framework for assessing the potential impact of compounds like this compound. It includes detailed experimental protocols for algal toxicity testing and visualizations of the experimental workflow.

Comparative Toxicity of Herbicides to Non-Target Algae

To contextualize the potential effects of this compound, the following table summarizes the toxicity of other herbicides with various modes of action on the green alga Raphidocelis subcapitata (formerly known as Pseudokirchneriella subcapitata), a standard species in ecotoxicological testing.

HerbicideMode of ActionAlgae SpeciesExposure Time (h)EC50 (mg/L)Reference
PenoxsulamALS inhibitorRaphidocelis subcapitata720.184[3]
ThiobencarbLipid synthesis inhibitorRaphidocelis subcapitata720.066[3]
TerbuthylazinePSII inhibitorRaphidocelis subcapitata720.021[3]
MetazachlorVLCFA inhibitorRaphidocelis subcapitata720.001[3]
PendimethalinMicrotubule assembly inhibitorRaphidocelis subcapitata720.0089[3]
Glyphosate (B1671968)EPSP synthase inhibitorRaphidocelis subcapitata7229.11[3]
BentazonePSII inhibitorRaphidocelis subcapitata729.54[3]
Cyhalofop-butylACCase inhibitorRaphidocelis subcapitata725.15[3]

EC50 (Half-maximal effective concentration) is the concentration of a substance that causes a 50% reduction in a measured effect, such as growth, over a specified period.

Generalized Experimental Protocol for Algal Growth Inhibition Test

The following is a detailed methodology for a typical algal growth inhibition test, based on standardized guidelines such as those from the OECD (Test Guideline 201).

1. Test Organism and Culture Conditions:

  • Species: A non-target green alga, such as Raphidocelis subcapitata, is commonly used.

  • Culture Medium: A suitable nutrient-rich medium, such as the OECD TG 201 medium, is used to maintain a healthy stock culture.

  • Culturing Conditions: Algae are cultured in a controlled environment with continuous illumination (e.g., 60-120 µE/m²/s), a constant temperature (e.g., 21-24°C), and continuous shaking to prevent cell sedimentation.

2. Preparation of Test Solutions:

  • A stock solution of the test herbicide (e.g., this compound) is prepared in a suitable solvent.

  • A series of dilutions are made from the stock solution to create a range of test concentrations. A control group with no herbicide and a solvent control (if a solvent is used) are also prepared.

3. Experimental Setup:

  • Test flasks are filled with the prepared test solutions.

  • A known initial concentration of algal cells (e.g., 10,000 cells/mL) from an exponentially growing stock culture is inoculated into each test flask.

  • The flasks are incubated under the same controlled conditions as the stock culture for a period of 72 hours.

4. Data Collection and Analysis:

  • Algal growth is measured at 24, 48, and 72 hours. This can be done by cell counting using a haemocytometer or an electronic particle counter, or by measuring a surrogate parameter like chlorophyll (B73375) fluorescence.

  • The growth rate for each concentration is calculated.

  • The EC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the test concentrations and fitting the data to a suitable regression model.

Experimental Workflow for Algal Toxicity Testing

Algal_Toxicity_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase algae_culture Algal Stock Culture test_solutions Prepare Test Concentrations inoculation Inoculate Algae into Test Solutions algae_culture->inoculation test_solutions->inoculation incubation Incubate for 72h under Controlled Conditions inoculation->incubation measurement Measure Algal Growth (24, 48, 72h) incubation->measurement data_analysis Calculate Growth Inhibition measurement->data_analysis ec50 Determine EC50 data_analysis->ec50

Caption: Workflow for a standard algal growth inhibition toxicity test.

Signaling Pathways and Mechanisms of Toxicity

Herbicides can impact algae through various mechanisms, primarily by interfering with essential biological processes.

  • Inhibition of Photosynthesis: Many herbicides, particularly PSII inhibitors, block the electron transport chain in photosynthesis. This not only halts energy production but can also lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

  • Inhibition of Biosynthesis Pathways: Herbicides like this compound (a lipid synthesis inhibitor) and glyphosate disrupt the synthesis of essential molecules. Inhibiting lipid synthesis affects cell membrane integrity and energy storage. Inhibiting amino acid synthesis (e.g., by ALS and EPSP synthase inhibitors) halts protein production and overall growth.

  • Disruption of Cell Division: Herbicides that inhibit microtubule assembly interfere with the formation of the mitotic spindle, preventing cell division and leading to a cessation of population growth.

The following diagram illustrates a simplified overview of how different classes of herbicides can affect algal cells.

Herbicide_MoA cluster_herbicide Herbicide Classes cluster_cell Algal Cell Processes cluster_effect Toxic Effect PSII PSII Inhibitors Photosynthesis Photosynthesis PSII->Photosynthesis inhibits Lipid Lipid Synthesis Inhibitors (e.g., this compound) Membrane Cell Membrane Synthesis Lipid->Membrane inhibits ALS ALS Inhibitors AminoAcid Amino Acid Synthesis ALS->AminoAcid inhibits Microtubule Microtubule Assembly Inhibitors CellDivision Cell Division Microtubule->CellDivision inhibits GrowthInhibition Growth Inhibition & Cell Death Photosynthesis->GrowthInhibition Membrane->GrowthInhibition AminoAcid->GrowthInhibition CellDivision->GrowthInhibition

Caption: General modes of action of herbicides on algal cell processes.

References

Unlocking Enhanced Weed Management: A Comparative Guide to the Synergistic Effects of Benfuresate with VLCFA-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, this guide provides an objective comparison of the synergistic herbicidal effects of benfuresate when combined with other very-long-chain fatty acid (VLCFA) inhibiting herbicides. This analysis is supported by available experimental data and detailed methodologies to facilitate further research and application.

This compound, a benzofuran (B130515) herbicide, is known for its efficacy in controlling a variety of weeds, particularly in rice cultivation. Its mode of action involves the inhibition of VLCFA biosynthesis, a critical pathway for plant growth and development. The exploration of synergistic combinations with other herbicides targeting the same pathway presents a promising strategy to enhance weed control efficacy, broaden the spectrum of activity, and manage the evolution of herbicide resistance.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongase

VLCFA-inhibiting herbicides disrupt the elongation of fatty acid chains beyond C18, which are essential components of various cellular structures, including cuticular waxes, suberin, and membranes. This inhibition is primarily achieved by targeting the VLCFA elongase enzyme complex located in the endoplasmic reticulum. By blocking this pathway, these herbicides impede the formation of these crucial lipids, leading to impaired cell division, stunted growth, and ultimately, plant death.

VLCFA_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_herbicides Site of Inhibition Malonyl_CoA Malonyl-CoA KCS 3-ketoacyl-CoA synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (C≥16) Acyl_CoA->KCS KCR 3-ketoacyl-CoA reductase (KCR) KCS->KCR Condensation HCD 3-hydroxyacyl-CoA dehydratase (HCD) KCR->HCD Reduction ECR enoyl-CoA reductase (ECR) HCD->ECR Dehydration VLCFA_CoA VLCFA-CoA (C≥18) ECR->VLCFA_CoA Reduction Cuticular_Waxes Cuticular_Waxes VLCFA_CoA->Cuticular_Waxes Further Metabolism This compound This compound This compound->KCS Other_VLCFA_Inhibitors Other VLCFA Inhibitors (e.g., Pretilachlor, Anilofos) Other_VLCFA_Inhibitors->KCS

Figure 1: Simplified signaling pathway of VLCFA biosynthesis and the site of inhibition by this compound and other VLCFA-inhibiting herbicides.

Experimental Evidence of Synergy

Patent literature provides initial evidence for the synergistic interactions between this compound and other herbicides, including the VLCFA inhibitor pretilachlor. The synergy is demonstrated by comparing the observed weed control percentage of the herbicide mixture to the expected control calculated based on the efficacy of the individual components.

Table 1: Synergistic Effect of this compound and Pretilachlor on Echinochloa crus-galli (Barnyard Grass)

TreatmentRate (g/ha)Observed Control (%)Expected Control (%)[1]Synergy
This compound15020--
Pretilachlor15040--
This compound + Pretilachlor150 + 1508052Synergistic

Synergy is determined when the observed control is greater than the expected control. The expected control is calculated using Colby's method: E = X + Y - (XY/100), where X and Y are the control percentages of the individual herbicides.[2][3]

Experimental Protocols

To rigorously evaluate the synergistic effects of herbicide combinations, standardized experimental protocols are essential. The following outlines a comprehensive methodology for assessing the interaction between this compound and other VLCFA-inhibiting herbicides.

Plant Material and Growth Conditions
  • Test Species: Select relevant weed species, such as Echinochloa crus-galli (barnyard grass), a common weed in rice paddies.

  • Cultivation: Sow seeds in pots containing a standardized soil mix. Maintain the plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for temperature, light, and humidity.

Herbicide Application
  • Preparation: Prepare stock solutions of this compound and the partner VLCFA-inhibiting herbicide (e.g., pretilachlor, anilofos) in an appropriate solvent. Create a dilution series for each herbicide and their mixtures at various ratios (e.g., 1:1, 1:2, 2:1).

  • Application: Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer to ensure uniform coverage. Include untreated control groups for comparison.

Data Collection and Analysis
  • Assessment: At a predetermined time after treatment (e.g., 21 days), visually assess the percentage of weed control for each treatment compared to the untreated control. Additionally, harvest the above-ground biomass and determine the fresh and dry weights.

  • Dose-Response Analysis: For each herbicide and mixture, plot the response (e.g., biomass reduction) against the logarithm of the herbicide dose to generate dose-response curves. From these curves, determine the dose required for 50% inhibition (IC50 or GR50).

  • Synergy Determination:

    • Colby's Method: Calculate the expected response for each mixture using Colby's formula and compare it to the observed response.[2][3]

    • Isobole Method (Isobologram Analysis): This graphical method is a more rigorous approach to quantifying synergy.[1][4][5][6]

      • Determine the IC50 values for each herbicide applied alone.

      • On a graph, plot the IC50 value of this compound on the x-axis and the IC50 value of the partner herbicide on the y-axis.

      • Draw a straight line (the line of additivity or isobole) connecting these two points.

      • Determine the IC50 values for the herbicide mixtures at different ratios.

      • Plot the IC50 values of the mixtures on the same graph. Points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Planting Sow weed seeds (e.g., Echinochloa crus-galli) Growth Grow plants to 2-3 leaf stage Planting->Growth Application Apply herbicides (single and mixtures) Growth->Application Herbicide_Prep Prepare herbicide dilution series Herbicide_Prep->Application Incubation Incubate for 21 days in controlled environment Application->Incubation Data_Collection Assess weed control (%) and biomass (g) Incubation->Data_Collection Dose_Response Generate dose-response curves and calculate IC50 Data_Collection->Dose_Response Synergy_Analysis Determine synergy using Colby's method or Isobologram Dose_Response->Synergy_Analysis

Figure 2: A generalized experimental workflow for assessing herbicide synergy.

Comparative Performance of this compound Combinations

While comprehensive, peer-reviewed data on the synergistic effects of this compound with a wide range of VLCFA-inhibiting herbicides is limited, the initial findings from patent literature are promising. The following table summarizes the reported interactions.

Table 2: Summary of Synergistic Interactions of this compound with Other VLCFA-Inhibiting Herbicides

CombinationTarget Weed(s)Observed EffectData Source
This compound + PretilachlorEchinochloa crus-galliSynergisticPatent AU606496B2[1]
This compound + AnilofosNot SpecifiedPotentially Synergistic-
This compound + PyributicarbNot SpecifiedPotentially Synergistic-

*Further experimental validation is required to confirm and quantify the synergistic effects for these combinations.

Conclusion and Future Directions

The available evidence suggests that combining this compound with other VLCFA-inhibiting herbicides, such as pretilachlor, can lead to synergistic effects, resulting in enhanced weed control. This strategy holds significant potential for improving the efficacy and sustainability of weed management programs.

However, there is a clear need for more rigorous, peer-reviewed research to:

  • Quantify the synergistic, additive, or antagonistic interactions of this compound with a broader range of VLCFA-inhibiting herbicides using methods like isobologram analysis.

  • Elucidate the underlying biochemical and physiological mechanisms responsible for the observed synergy.

  • Evaluate the performance of these synergistic combinations under diverse field conditions and on a wider spectrum of weed species.

Such studies will be invaluable for developing more effective and robust herbicide formulations and integrated weed management strategies for global agriculture.

References

A Comparative Guide to Benfuresate and Ethofumesate: Efficacy in Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal efficacy of benfuresate and ethofumesate (B166128), two key members of the benzofuran (B130515) class of herbicides. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective performances, modes of action, and crop selectivity.

Overview and Mechanism of Action

This compound and ethofumesate are selective herbicides primarily used for the control of annual grasses and broadleaf weeds. Both compounds share a common mechanism of action, targeting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants.[1][2] VLCFAs are essential components of plant cuticular waxes, suberin, and cell membranes.

The inhibition of VLCFA elongation disrupts the formation of these critical structures, leading to impaired seedling growth, abnormal development, and ultimately, weed death. Specifically, both herbicides are known to inhibit the 3-ketoacyl-CoA synthase (KCS) enzyme, a key component of the fatty acid elongase complex located in the endoplasmic reticulum.[1][3][4]

dot

VLCFA_Elongase_Inhibition cluster_ER Endoplasmic Reticulum cluster_Herbicides Acyl_CoA Acyl-CoA (C16-C18) KCS 3-ketoacyl-CoA synthase (KCS) Acyl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS Ketoacyl_CoA 3-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR 3-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA 3-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD 3-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR trans-2,3-enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA VLCFAs VLCFAs (>C18) Elongated_Acyl_CoA->VLCFAs Further Elongation Cycles Cuticular_Waxes Cuticular Waxes, Suberin, etc. VLCFAs->Cuticular_Waxes Precursors for This compound This compound This compound->KCS Inhibition Ethofumesate Ethofumesate Ethofumesate->KCS

Caption: Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) elongase complex by this compound and ethofumesate.

Comparative Efficacy and Weed Spectrum

While both herbicides target VLCFA synthesis, their efficacy against specific weed species and their registered crop uses differ.

This compound has demonstrated particular strength in controlling sedges, such as purple nutsedge (Cyperus rotundus), in crops like cotton and rice.[5] It is primarily absorbed by the emerging shoots of weeds as they grow through the treated soil layer, making pre-emergence applications most effective.[5]

Ethofumesate is widely used for the control of annual bluegrass (Poa annua) and other annual grasses and broadleaf weeds in sugar beets and turfgrass.[6][7][8] It can be absorbed by both roots and shoots, allowing for both pre- and post-emergence applications.[9]

The following tables summarize available efficacy data for each herbicide on key weed species. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison under identical conditions.

Table 1: Efficacy of this compound on Purple Nutsedge (Cyperus rotundus)

Application MethodGrowth StageWeed Control (%)CropReference
Soil IncorporationPre-sproutingHighCotton[5]
Direct Bud ApplicationEarly GrowthSevere Damage-[5]
Foliar ApplicationFully DevelopedIneffective-[5]

Table 2: Efficacy of Ethofumesate on Annual Bluegrass (Poa annua)

Application Rate (lb a.i./A)FormulationApplication TimingWeed Control (%)CropReference
0.75Emulsifiable Concentrate (EC)2 applicationsEquivalent to 1.0 lb a.i./A of SCTurf[6]
1.0Suspension Concentrate (SC)2 applicationsAcceptableTurf[6]
2.0EC and SC2 applications> AcceptableTurf[6]
1.1 kg/ha -October + NovemberEffectiveBermudagrass Turf[10]
1.1 kg/ha -February + MarchIneffectiveBermudagrass Turf[10]

Crop Selectivity and Phytotoxicity

Crop selectivity is a critical factor in the utility of any herbicide. Both this compound and ethofumesate exhibit selectivity in specific crops, which is attributed to differential metabolism of the herbicide by the crop plant compared to the target weed.[11]

This compound is registered for use in rice, cotton, peanuts, and tobacco, among other crops.[5]

Ethofumesate is notably selective in sugar beets.[11][12] Studies have shown that the tolerance of sugar beets is related to the rapid metabolism of ethofumesate in the leaf tissue.[11] It is also used in turfgrass and certain vegetable crops like onions and carrots.[13]

Table 3: Crop Selectivity and Phytotoxicity

HerbicideTolerant CropsNotes on PhytotoxicityReference
This compound Rice, Cotton, Peanuts, TobaccoPhytotoxicity can vary depending on the crop and application timing.[5]
Ethofumesate Sugar Beets, Turfgrass, Onions, CarrotsSugar beet injury from soil application can be influenced by herbicide rate and soil type.[12] Post-emergence applications at higher rates can cause some injury to sugar beets.[14][11][12][13][14]

Experimental Protocols

The following outlines a general methodology for conducting herbicide efficacy and phytotoxicity trials, based on established protocols.[15][16]

dot

Herbicide_Trial_Workflow cluster_planning 1. Trial Planning cluster_implementation 2. Implementation cluster_assessment 3. Data Collection & Assessment cluster_analysis 4. Analysis Objective Define Objectives (Efficacy, Phytotoxicity) Site_Selection Site Selection (Known Weed Infestation) Objective->Site_Selection Experimental_Design Experimental Design (e.g., Randomized Complete Block) Site_Selection->Experimental_Design Plot_Establishment Plot Establishment Experimental_Design->Plot_Establishment Herbicide_Application Herbicide Application (Pre- or Post-emergence) Plot_Establishment->Herbicide_Application Crop_Maintenance Crop Maintenance Herbicide_Application->Crop_Maintenance Weed_Control_Rating Weed Control Rating (Visual Assessment, Biomass) Crop_Maintenance->Weed_Control_Rating Phytotoxicity_Rating Phytotoxicity Rating (Visual Injury Score, Stunting) Crop_Maintenance->Phytotoxicity_Rating Yield_Data Crop Yield Data Crop_Maintenance->Yield_Data Statistical_Analysis Statistical Analysis (e.g., ANOVA) Weed_Control_Rating->Statistical_Analysis Phytotoxicity_Rating->Statistical_Analysis Yield_Data->Statistical_Analysis Conclusion Conclusion and Recommendations Statistical_Analysis->Conclusion

Caption: A generalized workflow for conducting herbicide efficacy and phytotoxicity trials.

Key Methodological Steps:

  • Trial Design: Field experiments are typically conducted using a randomized complete block design with multiple replications.[17]

  • Treatments: Include a range of herbicide application rates, including the proposed use rate and a higher rate (e.g., 2x) to assess crop safety. An untreated control is essential for comparison.

  • Application: Herbicides are applied at specific crop and weed growth stages (e.g., pre-emergence, early post-emergence). Application equipment should be calibrated to ensure accurate and uniform coverage.[18]

  • Data Collection:

    • Weed Control: Efficacy is assessed visually as a percentage of weed control compared to the untreated plot. Weed density and biomass measurements can also be taken.[19]

    • Phytotoxicity: Crop injury is evaluated visually using a rating scale (e.g., 0-10 or 0-100%), where 0 indicates no injury and the maximum value represents complete crop death.[20][21] Symptoms to note include stunting, chlorosis, and necrosis.

    • Yield: For crop selectivity trials, crop yield is a critical endpoint to determine if any observed phytotoxicity translates to a loss in productivity.

  • Statistical Analysis: Data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Conclusion

This compound and ethofumesate are effective benzofuran herbicides that inhibit VLCFA synthesis in susceptible weeds. While they share a common mode of action, their herbicidal activity is most pronounced on different weed spectra and in different cropping systems. This compound shows significant promise for the control of sedges like Cyperus rotundus, particularly in cotton and rice. Ethofumesate is a well-established tool for managing Poa annua and other annual weeds in sugar beets and turf.

The lack of direct, publicly available comparative efficacy studies necessitates that researchers and professionals evaluate these herbicides based on the specific weed pressures and crop systems they are working with. The data presented in this guide, compiled from various independent studies, serves as a foundation for making informed decisions on the potential application of these compounds in weed management programs. Further head-to-head research would be invaluable for a more definitive comparison of their herbicidal efficacy.

References

Comparative Analysis of Cross-Resistance Profiles for VLCFA-Inhibiting Herbicides with a Focus on Benfuresate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cross-resistance in weeds to Very-Long-Chain Fatty Acid (VLCFA) inhibiting herbicides, with a specific focus on the potential for cross-resistance to Benfuresate. While direct experimental studies on this compound cross-resistance are not currently available in the public domain, this document synthesizes existing data on other VLCFA inhibitors to provide a predictive framework for researchers. The information presented is intended to guide future research and the development of sustainable weed management strategies.

This compound is a pre-emergence herbicide belonging to the benzofuran (B130515) chemical family.[1] Its mode of action is the inhibition of VLCFA elongases, which are crucial enzymes in the biosynthesis of fatty acids with carbon chains of 18 or more.[2] This inhibition disrupts the formation of essential lipids, leading to the failure of weed emergence and growth.

Potential for Cross-Resistance to this compound

Cross-resistance occurs when a weed population develops resistance to a particular herbicide and, as a result, also exhibits resistance to other herbicides, often from different chemical families but with the same or similar modes of action. For VLCFA-inhibiting herbicides, the primary mechanism of resistance observed in multiple weed species is non-target-site resistance (NTSR), particularly enhanced metabolic detoxification. This process involves enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s) that break down the herbicide into non-toxic forms.

Given that this compound shares its mode of action with other VLCFA inhibitors, there is a high probability that weeds resistant to herbicides like pyroxasulfone, flufenacet, prosulfocarb, and S-metolachlor could exhibit cross-resistance to this compound.

Comparative Data on Cross-Resistance to VLCFA-Inhibiting Herbicides

The following tables summarize experimental data from studies on cross-resistance among various VLCFA-inhibiting herbicides in key weed species. This data serves as a proxy for potential cross-resistance patterns that could be observed with this compound.

Table 1: Documented Cross-Resistance of Lolium rigidum (Rigid Ryegrass) to VLCFA-Inhibiting Herbicides

Herbicide Selected ForHerbicide Tested for Cross-ResistanceResistance Index (RI)Mechanism of ResistanceReference
PyroxasulfoneProsulfocarbHighEnhanced Metabolism (GSTs)N/A
PyroxasulfoneTriallateModerateEnhanced Metabolism (GSTs)N/A
S-metolachlorProsulfocarb + S-metolachlorSignificantEnhanced MetabolismN/A
Prosulfocarb + S-metolachlorPyroxasulfoneSignificantEnhanced MetabolismN/A

Table 2: Documented Cross-Resistance of Alopecurus myosuroides (Black-grass) to VLCFA-Inhibiting Herbicides

Herbicide Selected ForHerbicide Tested for Cross-ResistanceResistance LevelMechanism of ResistanceReference
FlufenacetPendimethalinReduced SensitivityEnhanced Metabolism (GSTs)N/A
FlufenacetProsulfocarbReduced SensitivityEnhanced Metabolism (GSTs)N/A

Experimental Protocols for Assessing this compound Cross-Resistance

The following is a generalized protocol for conducting whole-plant bioassays to determine the cross-resistance profile of a weed population to this compound and other VLCFA-inhibiting herbicides.

Seed Collection and Plant Growth
  • Seed Source: Collect mature seeds from a weed population suspected of resistance to a VLCFA-inhibiting herbicide (e.g., pyroxasulfone-resistant Lolium rigidum) and from a known susceptible population of the same species.

  • Germination: Germinate seeds in petri dishes on agar (B569324) medium or in trays with a suitable growing medium.

  • Transplanting: Once seedlings reach the 2-3 leaf stage, transplant them into individual pots filled with a standardized potting mix.

  • Growth Conditions: Maintain plants in a controlled environment (greenhouse or growth chamber) with optimal temperature, light, and humidity for the specific weed species.

Herbicide Application
  • Herbicide Preparation: Prepare stock solutions of commercially formulated this compound and other VLCFA inhibitors (e.g., pyroxasulfone, flufenacet, prosulfocarb, S-metolachlor).

  • Dose-Response Range: For each herbicide, prepare a series of dilutions to cover a range of doses, typically from 1/8 to 8 times the recommended field rate. Include an untreated control.

  • Application: Apply the herbicides to the plants at the 3-4 leaf stage using a precision laboratory sprayer to ensure uniform coverage.

Data Collection and Analysis
  • Assessment: 21 days after treatment, assess the plants for visual injury on a scale of 0% (no effect) to 100% (complete death).

  • Biomass Measurement: Harvest the above-ground biomass of all surviving plants and dry them in an oven until a constant weight is achieved.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the dose required to cause 50% growth reduction (GR₅₀) for each herbicide and each population.

  • Resistance Index (RI): Calculate the RI for each herbicide by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population. An RI greater than 1 indicates resistance.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_setup 1. Plant Preparation cluster_treatment 2. Herbicide Treatment cluster_analysis 3. Data Analysis seed_collection Seed Collection (Resistant & Susceptible) germination Germination seed_collection->germination transplanting Transplanting germination->transplanting growth Plant Growth transplanting->growth application Herbicide Application growth->application herbicide_prep Herbicide Preparation (this compound & Others) dose_range Dose-Response Range herbicide_prep->dose_range dose_range->application assessment Visual Assessment application->assessment gr50 GR50 Calculation assessment->gr50 biomass Biomass Measurement biomass->gr50 ri Resistance Index (RI) gr50->ri

Figure 1. Experimental workflow for assessing weed cross-resistance to this compound.
Signaling Pathway of VLCFA Inhibition and Metabolic Resistance

signaling_pathway cluster_plant Plant Cell This compound This compound vlcfae VLCFA Elongase This compound->vlcfae Inhibits gst_p450 GSTs & P450s (Metabolic Enzymes) This compound->gst_p450 Metabolized by other_vlcfa Other VLCFA Inhibitors other_vlcfa->vlcfae Inhibits other_vlcfa->gst_p450 Metabolized by vlcfa Very-Long-Chain Fatty Acids vlcfae->vlcfa lipids Essential Lipids vlcfa->lipids growth Weed Growth lipids->growth detox Herbicide Detoxification gst_p450->detox detox->this compound Reduces Efficacy detox->other_vlcfa Reduces Efficacy

Figure 2. Inhibition of VLCFA synthesis and the role of metabolic enzymes in resistance.

Conclusion

While direct experimental evidence for cross-resistance to this compound is lacking, the available data for other VLCFA-inhibiting herbicides strongly suggests a high potential for this phenomenon. The primary mechanism is likely to be enhanced metabolic detoxification via GST and P450 enzymes. Researchers investigating weed populations resistant to other VLCFA inhibitors should consider including this compound in their cross-resistance testing panels. The experimental protocol and conceptual frameworks provided in this guide offer a starting point for such investigations. Understanding these cross-resistance patterns is critical for the development of effective and sustainable weed management programs and for informing the discovery of new herbicide chemistries.

References

Toxicological Evaluation of Benfuresate in Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive toxicological overview of the herbicide Benfuresate in rat models, with a comparative analysis against two alternative herbicides, Fenvalerate and a common glyphosate-based formulation. The information is intended for researchers, scientists, and drug development professionals, presenting key data from various toxicological studies in a structured and comparative format.

Executive Summary

This compound exhibits low acute oral toxicity in rats. The primary target organ identified in sub-chronic and chronic studies is the kidney. There is no evidence to suggest that this compound is carcinogenic, genotoxic, or a reproductive toxicant in rat models at the tested dose levels. In comparison, Fenvalerate and glyphosate-based herbicides show varying toxicological profiles, with different target organs and potential long-term effects. This guide offers a detailed, data-driven comparison to aid in the comprehensive evaluation of these compounds.

Comparative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies of this compound, Fenvalerate, and a glyphosate-based herbicide in rat models.

Table 1: Acute Oral Toxicity
CompoundLD50 (mg/kg bw)Toxicity ClassReference
This compound > 4000Low[1]
Fenvalerate 451Moderate[2]
Glyphosate-based Herbicide > 4320Low[3]
Table 2: Sub-chronic Toxicity (90-Day Dietary Study in Rats)
CompoundNOAEL (mg/kg/day)Key FindingsReference
This compound 88.2Increased relative kidney weight at the highest dose.[4]
Fenvalerate 12.5Increased relative kidney and liver weights at higher doses.[5]
Glyphosate-based Herbicide Not clearly establishedMild effects on liver enzymes (ALT, AST, LDH) and some changes in serum lipoproteins.[6]
Table 3: Chronic Toxicity and Carcinogenicity (2-Year Study in Rats)
CompoundNOAEL (mg/kg/day)CarcinogenicityKey FindingsReference
This compound 3.07Not carcinogenicDecreased weight gain and food intake at the highest dose. No treatment-related increase in tumors.[7]
Fenvalerate 250 ppm (diet)Not carcinogenicDecreased body weight and increased organ-to-body weight ratios for several organs at the highest dose. No statistically significant increase in neoplasms.[8]
Glyphosate-based Herbicide Varies by studyConflicting evidenceSome studies report an increase in certain tumors (e.g., kidney, liver, skin) in male rats.[9]
Table 4: Genotoxicity
CompoundAmes TestIn Vitro MicronucleusIn Vivo MicronucleusOverall ConclusionReference
This compound NegativeNot specifiedNot specifiedNot genotoxic[10]
Fenvalerate NegativePositive for chromosomal aberrationsPositive for chromosomal aberrationsGenotoxic potential[11][12]
Glyphosate-based Herbicide NegativeConflicting resultsConflicting resultsEvidence of genotoxicity, particularly in formulated products[13][14]
Table 5: Reproductive and Developmental Toxicity
CompoundParental NOAEL (mg/kg/day)Developmental NOAEL (mg/kg/day)Key FindingsReference
This compound Not specifiedNot specifiedNot teratogenic[10]
Fenvalerate 1.715 (maternal toxicity)Reduced mean body weights in parents at higher doses. No adverse effects on reproduction or offspring.[15]
Glyphosate-based Herbicide ≥1000≥1000No evidence of cardiovascular or other malformations at doses up to 3500 mg/kg/day.[16]

Experimental Protocols

The toxicological evaluations cited in this guide adhere to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key experiments.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
  • Test System: Young, healthy adult rats (e.g., Sprague-Dawley strain), with at least 10 males and 10 females per group.[9][17]

  • Dosing: The test substance is administered orally via the diet, drinking water, or gavage, daily for 90 days.[9][17] At least three dose levels and a control group are used.[9][17]

  • Observations: Daily clinical observations for signs of toxicity are performed.[18] Body weight and food/water consumption are recorded weekly.[18]

  • Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.[9]

  • Pathology: All animals are subjected to a gross necropsy.[18] Histopathological examination is performed on the control and high-dose groups, with other dose groups examined as necessary.[9]

Chronic Toxicity Studies (OECD 452)
  • Test System: Typically rats, with at least 20 animals per sex per group.[3][19]

  • Dosing: The test substance is administered daily for a period of 12 to 24 months.[3][19] At least three dose levels plus a control group are used.[3][19]

  • Observations: Similar to the 90-day study, with detailed clinical observations, body weight, and food/water consumption monitoring.[19]

  • Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at multiple intervals during the study and at termination.[19]

  • Pathology: A full necropsy and comprehensive histopathological examination of organs and tissues are performed on all animals.[19]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).[8][13]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[8][13]

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.[8][13]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)
  • Test System: Mammalian cell cultures (e.g., human lymphocytes, CHO, V79, or L5178Y cells).[5][6]

  • Procedure: Cells are exposed to the test substance at a range of concentrations, with and without metabolic activation.[5][6]

  • Endpoint: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in interphase cells is determined. An increase in micronucleus frequency suggests clastogenic or aneugenic activity.[5][6]

Two-Generation Reproduction Toxicity Study (OECD 416)
  • Test System: Rats are the preferred species.[20][21]

  • Procedure: The test substance is administered to the parental (P) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the test substance through their maturation, mating, and production of the second-generation (F2) litter.[20][21]

  • Endpoints: Effects on male and female reproductive performance, mating behavior, conception, gestation, parturition, lactation, and offspring viability, growth, and development are evaluated.[20][21]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagrams

G Figure 1: Experimental Workflow for a 90-Day Oral Toxicity Study (OECD 408) cluster_setup Study Setup cluster_dosing Dosing and Observation (90 Days) cluster_analysis Data Collection and Analysis cluster_reporting Reporting animal_selection Animal Selection (Rats) acclimatization Acclimatization animal_selection->acclimatization randomization Randomization into Dose Groups acclimatization->randomization daily_dosing Daily Oral Administration randomization->daily_dosing clinical_obs Daily Clinical Observations daily_dosing->clinical_obs bw_food Weekly Body Weight & Food Consumption daily_dosing->bw_food clin_path Clinical Pathology (Hematology & Biochemistry) clinical_obs->clin_path bw_food->clin_path necropsy Gross Necropsy clin_path->necropsy histopathology Histopathology necropsy->histopathology data_analysis Statistical Analysis histopathology->data_analysis noael NOAEL Determination data_analysis->noael final_report Final Study Report noael->final_report

Figure 1: Workflow for a 90-Day Oral Toxicity Study (OECD 408).

G Figure 2: Workflow for a Two-Generation Reproduction Toxicity Study (OECD 416) cluster_p_gen Parental (P) Generation cluster_f1_gen First (F1) Generation cluster_f2_gen Second (F2) Generation cluster_endpoints Endpoint Evaluation p_dosing Dosing of P Generation p_mating Mating of P Generation p_dosing->p_mating p_gestation Gestation & Lactation p_mating->p_gestation f1_selection Selection of F1 Offspring p_gestation->f1_selection reproductive_performance Reproductive Performance p_gestation->reproductive_performance f1_dosing Dosing of F1 Generation f1_selection->f1_dosing offspring_development Offspring Growth & Development f1_selection->offspring_development f1_mating Mating of F1 Generation f1_dosing->f1_mating f1_gestation Gestation & Lactation f1_mating->f1_gestation f2_weaning Weaning of F2 Offspring f1_gestation->f2_weaning f1_gestation->reproductive_performance f2_necropsy Necropsy of F2 Pups f2_weaning->f2_necropsy f2_weaning->offspring_development pathology Parental & Offspring Pathology f2_necropsy->pathology

Figure 2: Workflow for a Two-Generation Study (OECD 416).
Signaling Pathway

G Figure 3: Proposed Mechanism of Action of this compound This compound This compound This compound->Inhibition VLCFAEs Very-Long-Chain Fatty Acid Elongases (VLCFAEs) FattyAcids Very-Long-Chain Fatty Acids (VLCFAs) VLCFAEs->FattyAcids Synthesis CellularFunctions Essential Cellular Functions (e.g., membrane synthesis, signaling) FattyAcids->CellularFunctions Required for FattyAcids->Disruption Inhibition->VLCFAEs Inhibition->FattyAcids Inhibition of Synthesis Disruption->CellularFunctions Disruption

Figure 3: Proposed Mechanism of Action of this compound.

References

Degradation of Benfuresate in Diverse Soil Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at the Environmental Fate of Benfuresate

The environmental persistence of agrochemicals is a critical factor in assessing their overall safety and impact. This compound, a herbicide utilized for the control of various weeds, is subject to degradation in the soil, a process governed by a complex interplay of soil properties and microbial activity. This guide provides a comparative analysis of this compound degradation across different soil types, supported by experimental data and detailed methodologies to aid in research and development.

Comparative Degradation Rates of this compound

The persistence of this compound in soil, often quantified by its half-life (DT₅₀), varies significantly with soil characteristics. A study on the dissipation of this compound in different paddy soil series under field conditions provides key insights into its degradation kinetics.

Soil SeriesSoil TextureHalf-life (DT₅₀) in daysKinetic Model Reference
WeolgogNot Specified in Abstract49
CheongwonNot Specified in Abstract63

Note: The specific textural classification (e.g., sandy loam, clay loam) and other physicochemical properties for the Weolgog and Cheongwon soil series were not detailed in the available abstract. The half-lives were estimated using a single first-order (FO) kinetic model.

Generally, the degradation of herbicides in soil is influenced by a multitude of factors including soil type and composition, moisture content, temperature, organic matter content, and pH. For instance, the degradation of sulfonylurea herbicides, a class of compounds related to this compound, has shown a positive correlation with soil pH, organic carbon, and silt content, and a negative correlation with clay and sand content.[1] Finer textured soils, such as clay-rich soils, tend to exhibit higher adsorption of pesticides due to their larger surface area, which can limit the bioavailability of the compound for microbial degradation. Conversely, in sandy soils with low organic matter, faster degradation can sometimes be observed due to greater bioavailability, although microbial activity might be lower.

Experimental Protocols for Assessing this compound Degradation

To ensure consistency and comparability of data on herbicide degradation, standardized methodologies are crucial. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and common practices in pesticide residue analysis.

Soil Degradation Study: Aerobic and Anaerobic Transformation (Adapted from OECD Guideline 307)

This protocol is designed to evaluate the rate and pathway of this compound degradation in soil under controlled laboratory conditions.

1. Soil Selection and Preparation:

  • Select at least three different soil types with varying textures (e.g., sandy loam, clay loam, silty clay), organic carbon content, and pH.

  • Characterize each soil for its physicochemical properties, including particle size distribution (sand, silt, clay content), organic carbon content, pH, cation exchange capacity (CEC), and microbial biomass.

  • Air-dry the soils and sieve them through a 2 mm mesh before use. Adjust the moisture content to 40-60% of the maximum water holding capacity.

2. Application of this compound:

  • Prepare a stock solution of this compound (analytical grade) in a suitable solvent.

  • Apply the this compound solution to the soil samples to achieve a concentration relevant to its recommended field application rate. For uniform distribution, the herbicide can be mixed with a small amount of sand before being incorporated into the bulk soil.

3. Incubation:

  • Aerobic Conditions: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) in biometer flasks or a flow-through system that allows for the trapping of CO₂ and other volatile organic compounds.

  • Anaerobic Conditions: For anaerobic studies, flood the soil with water after an initial aerobic phase (e.g., 30 days or after 50% of the substance has degraded) and purge the headspace with an inert gas like nitrogen.

4. Sampling and Analysis:

  • Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

  • Extract this compound and its potential degradation products from the soil samples using an appropriate solvent system (e.g., acetonitrile (B52724), methanol). The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method is a widely used and efficient technique.[2][3]

  • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS/MS), for quantification of the parent compound and identification of metabolites.[4][5][6]

5. Data Analysis:

  • Calculate the concentration of this compound at each time point.

  • Determine the degradation kinetics by fitting the data to appropriate models (e.g., single first-order, biphasic).

  • Calculate the half-life (DT₅₀) and the time for 90% degradation (DT₉₀) for this compound in each soil type.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_selection Soil Selection & Characterization (e.g., Sandy Loam, Clay Loam) soil_prep Soil Sieving & Moisture Adjustment soil_selection->soil_prep herbicide_prep This compound Stock Solution application Application of this compound to Soil herbicide_prep->application soil_prep->application incubation Incubation (Aerobic/Anaerobic, Dark, 20°C) application->incubation sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction (e.g., QuEChERS) sampling->extraction analysis HPLC-MS/MS Analysis extraction->analysis data_analysis Kinetic Modeling & Half-life Calculation analysis->data_analysis

Experimental workflow for assessing this compound degradation in soil.

Analytical Methodology: Residue Analysis

1. Extraction:

  • Weigh a representative subsample of the soil (e.g., 10-20 g) into a centrifuge tube.

  • Add an appropriate volume of extraction solvent (e.g., acetonitrile).

  • For the QuEChERS method, add buffering salts to partition the aqueous and organic layers.

  • Shake vigorously and centrifuge to separate the phases.

2. Clean-up:

  • Take an aliquot of the supernatant for clean-up using dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Centrifuge and filter the extract before analysis.

3. Instrumental Analysis:

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is commonly employed.

  • Detection: Mass spectrometric detection (MS/MS) provides high selectivity and sensitivity for identifying and quantifying this compound and its metabolites.

This compound Degradation Pathway

The degradation of this compound in soil is expected to occur through a combination of microbial and chemical processes. While specific metabolites of this compound were not detailed in the reviewed literature, the degradation of other herbicides suggests potential pathways. For many pesticides, degradation involves processes such as hydrolysis, oxidation, and reduction, often mediated by soil microorganisms.[7] The identification of degradation products is crucial as they may also have biological activity.

degradation_pathway This compound This compound in Soil Microbial Microbial Degradation (Bacteria, Fungi) This compound->Microbial Chemical Chemical Degradation (Hydrolysis, Oxidation) This compound->Chemical Metabolites Intermediate Metabolites Microbial->Metabolites Chemical->Metabolites Mineralization Mineralization (CO2, H2O, etc.) Metabolites->Mineralization

Generalized degradation pathway of this compound in soil.

Conclusion

The degradation of this compound in soil is a dynamic process influenced by the specific properties of the soil environment. Current data indicates that the half-life of this compound can vary significantly between different soil types. To build a more comprehensive understanding of its environmental fate, further studies are needed to generate comparative data across a wider range of well-characterized soils and to elucidate its specific degradation pathways and the nature of its metabolites. The standardized protocols outlined in this guide provide a framework for conducting such research, ensuring the generation of robust and comparable data that is essential for informed risk assessment and the development of sustainable agricultural practices.

References

Validating Benfuresate Detection in Drinking Water: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of herbicides in agriculture necessitates robust and sensitive analytical methods for their detection in drinking water to ensure public health and safety. Benfuresate, a selective herbicide, is one such compound that requires careful monitoring. This guide provides a comparative overview of common analytical techniques for the validation of this compound detection in drinking water samples, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound detection depends on various factors, including the required sensitivity, selectivity, sample throughput, and cost. The following table summarizes the performance of several common techniques.

Analytical MethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Relative Standard Deviation (RSD) (%)Throughput
Photo-induced Chemiluminescence 0.1Not ReportedNot Reported3.4 - 3.922 samples/hour
Gas Chromatography-Flame Photometric Detector (GC-FPD) Not ReportedNot ReportedNot ReportedNot ReportedModerate
Gas Chromatography-Mass Spectrometry (GC-MS) 0.02 - 0.10.05 - 0.170 - 992.2 - 18Moderate
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 0.003 - 0.0450.01 - 0.0570 - 120< 15High

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are outlines of the key experimental protocols for sample preparation and analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from complex matrices like water.

Objective: To isolate and concentrate this compound from a water sample.

Materials:

Procedure:

  • Cartridge Conditioning: The SPE cartridge is conditioned by passing methanol followed by deionized water through it. This activates the sorbent material.

  • Sample Loading: The water sample (typically 100-500 mL) is passed through the conditioned cartridge at a controlled flow rate. This compound and other organic compounds are retained on the sorbent.

  • Washing: The cartridge is washed with deionized water to remove any interfering polar compounds.

  • Elution: this compound is eluted from the cartridge using a small volume of an organic solvent like dichloromethane or ethyl acetate.

  • Concentration: The eluate is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Reconstitution: The concentrated sample is reconstituted in a suitable solvent for instrumental analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a traditional method for separating compounds based on their differential solubilities in two immiscible liquids.

Objective: To extract this compound from a water sample into an organic solvent.

Materials:

  • Separatory funnel

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

Procedure:

  • Extraction: The water sample is placed in a separatory funnel, and an immiscible organic solvent (e.g., dichloromethane) is added. The funnel is shaken vigorously to allow for the transfer of this compound from the aqueous phase to the organic phase.

  • Phase Separation: The layers are allowed to separate, and the organic layer containing the this compound is collected.

  • Drying: The collected organic extract is dried using anhydrous sodium sulfate to remove any residual water.

  • Concentration: The solvent is evaporated using a rotary evaporator to concentrate the sample.

  • Reconstitution: The residue is dissolved in a specific volume of a suitable solvent for analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.

Instrument Parameters:

  • Injector: Splitless mode, 250 °C

  • Column: DB-5ms or equivalent

  • Oven Temperature Program: Initial temperature of 70 °C, ramped to 280 °C

  • Carrier Gas: Helium

  • Detector: Mass spectrometer in selected ion monitoring (SIM) or full scan mode

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC.

Instrument Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: Gradient of water and acetonitrile (B52724) with formic acid

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode

  • Detector: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode

Workflow and Pathway Visualizations

To better illustrate the processes involved in this compound detection, the following diagrams have been generated.

Benfuresate_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water_Sample Drinking Water Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE or LLE Liquid-Liquid Extraction (LLE) Water_Sample->LLE Concentration Concentration SPE->Concentration LLE->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC_MS GC-MS Reconstitution->GC_MS or LC_MS_MS LC-MS/MS Reconstitution->LC_MS_MS Quantification Quantification GC_MS->Quantification LC_MS_MS->Quantification Validation Validation Quantification->Validation

Caption: General workflow for the detection of this compound in drinking water samples.

The choice of analytical method for the validation of this compound in drinking water is a critical decision that impacts the reliability and accuracy of the results. While LC-MS/MS generally offers the highest sensitivity and selectivity, GC-MS provides a robust and cost-effective alternative. The selection should be based on the specific requirements of the analysis, including regulatory limits and laboratory capabilities. Proper validation of the chosen method, including the determination of LOD, LOQ, recovery, and precision, is essential to ensure the quality of the data.

Benfuresate: A Comparative Guide to its Efficacy in Controlling Herbicide-Resistant Weed Biotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide resistance in agricultural weeds necessitates a thorough evaluation of all available chemical tools. This guide provides a comparative analysis of benfuresate, a benzofuran (B130515) herbicide, and its potential role in managing herbicide-resistant weed biotypes, particularly in rice cultivation. While direct comparative data on this compound's efficacy against confirmed resistant weed populations is limited in publicly available literature, this document synthesizes existing knowledge on its mode of action, target weed spectrum, and the performance of alternative herbicides against resistant biotypes that fall within this compound's control spectrum.

Introduction to this compound

This compound is a selective, soil-applied herbicide primarily used for the control of annual and perennial sedges in crops such as rice.[1] Its distinct mode of action offers a potential tool for managing weeds that have developed resistance to more commonly used herbicides.

Mode of Action: this compound is classified as a very-long-chain fatty acid (VLCFA) elongase inhibitor (HRAC/WSSA Group 15).[1][2][3][4] VLCFA elongases are crucial enzymes in the biosynthesis of fatty acids with chain lengths greater than 18 carbons. These VLCFAs are essential components of various cellular structures, including cuticular waxes and membranes. By inhibiting these enzymes, this compound disrupts the early growth and development of susceptible weeds, particularly affecting emerging shoots as they pass through the treated soil layer.[1][5] This mode of action is distinct from many other common herbicides, such as ALS inhibitors (Group 2) and ACCase inhibitors (Group 1), which are prone to resistance development.

Comparative Efficacy Data

Table 1: Efficacy of this compound and Alternative Herbicides against Herbicide-Resistant Smallflower Umbrella Sedge (Cyperus difformis)

HerbicideHerbicide Group (HRAC/WSSA)Efficacy on ALS-Resistant C. difformisReference(s)
This compound 15 (VLCFA inhibitor)Data not available; expected to be effective due to different mode of action.-
Bensulfuron-methyl2 (ALS inhibitor)Resistant [6][7]
Halosulfuron2 (ALS inhibitor)Resistant [8]
Bispyribac-sodium2 (ALS inhibitor)Resistant [8][9]
Penoxsulam2 (ALS inhibitor)Resistant [9]
Bentazon 6 (Photosystem II inhibitor)Effective [8]
Propanil 7 (Photosystem II inhibitor)Effective [8]
Carfentrazone-ethyl 14 (PPO inhibitor)Effective [9]
Thiobencarb 15 (VLCFA inhibitor)Variable efficacy, some resistance reported.[8]

Table 2: Efficacy of this compound and Alternative Herbicides against Herbicide-Resistant Rock Bulrush (Scirpus juncoides)

HerbicideHerbicide Group (HRAC/WSSA)Efficacy on ALS-Resistant S. juncoidesReference(s)
This compound 15 (VLCFA inhibitor)Data not available; expected to be effective due to different mode of action.-
Imazosulfuron2 (ALS inhibitor)Resistant [10]
Bensulfuron-methyl2 (ALS inhibitor)Resistant [10]
Metsulfuron-methyl2 (ALS inhibitor)Resistant [10]
Bispyribac-sodium2 (ALS inhibitor)Moderately Resistant[10]
Imazaquin2 (ALS inhibitor)Susceptible to Moderately Resistant[10]

Table 3: Efficacy of this compound and Alternative Herbicides against Yellow Nutsedge (Cyperus esculentus)

HerbicideHerbicide Group (HRAC/WSSA)Efficacy on C. esculentusReference(s)
This compound 15 (VLCFA inhibitor)Effective as a soil-residual component in tank-mixes.[11]
Glyphosate 9 (EPSP synthase inhibitor)Effective, but with no soil residual activity.[11][12][13]
Bentazon 6 (Photosystem II inhibitor)Effective.[12][13][14]
Halosulfuron2 (ALS inhibitor)Effective, but resistance is a concern in other sedges.[13][14][15]
Sulfentrazone14 (PPO inhibitor)Effective.[15]
Trifloxysulfuron2 (ALS inhibitor)Effective.[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of herbicide efficacy. The following protocols are synthesized from established practices for conducting herbicide resistance testing.

Whole-Plant Dose-Response Bioassay

This is the standard method for determining the level of resistance in a weed population.

  • Plant Material: Collect mature seeds from the putative resistant weed population and a known susceptible population of the same species.

  • Plant Growth: Germinate seeds and grow seedlings in pots under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: Apply the herbicide at a range of doses (typically 6-8 levels) to seedlings at the 2-4 leaf stage. The dose range should encompass rates that cause from no effect to complete mortality in both susceptible and resistant populations.

  • Data Collection: At 14-21 days after treatment, assess plant response by measuring parameters such as visual injury ratings, plant height, and shoot fresh or dry weight.

  • Data Analysis: Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). The resistance index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

In Vitro ALS Enzyme Assay (for ALS-inhibitor resistance)

This biochemical assay directly measures the sensitivity of the target enzyme to the herbicide.

  • Enzyme Extraction: Extract the ALS enzyme from fresh, young leaf tissue of both resistant and susceptible plants.

  • Enzyme Activity Measurement: The assay measures the conversion of the substrate (e.g., pyruvate) to the product (acetolactate), which is then converted to acetoin (B143602) for colorimetric quantification.

  • Inhibition Assay: Conduct the enzyme activity assay in the presence of a range of herbicide concentrations.

  • Data Analysis: Determine the herbicide concentration required to inhibit enzyme activity by 50% (I₅₀). The resistance level is determined by comparing the I₅₀ values of the resistant and susceptible biotypes.

Visualizations

Logical Relationship of this compound's Mode of Action

Benfuresate_MoA cluster_plant_cell Plant Cell AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCasa VLCFAE Very-Long-Chain Fatty Acid Elongase (VLCFAE) MalonylCoA->VLCFAE VLCFA Very-Long-Chain Fatty Acids (>C18) VLCFAE->VLCFA Elongation Cycles CellularComponents Cuticular Waxes, Membranes, etc. VLCFA->CellularComponents WeedGrowth Weed Growth & Development CellularComponents->WeedGrowth This compound This compound This compound->VLCFAE Inhibition

Caption: this compound inhibits the VLCFA elongase enzyme, disrupting the production of essential long-chain fatty acids and leading to the cessation of weed growth.

Experimental Workflow for Herbicide Resistance Confirmation

Herbicide_Resistance_Workflow cluster_field Field Observation cluster_greenhouse Greenhouse Bioassay cluster_lab Laboratory Analysis FieldObservation Suspected Herbicide Failure in Field SeedCollection Collect Seeds from Suspected Resistant and Known Susceptible Populations FieldObservation->SeedCollection PlantGrowth Grow Plants under Controlled Conditions SeedCollection->PlantGrowth DoseResponse Whole-Plant Dose-Response Assay PlantGrowth->DoseResponse DataCollection Assess Plant Injury, Biomass, and Mortality DoseResponse->DataCollection GR50 Calculate GR50/LD50 and Resistance Index (RI) DataCollection->GR50 Mechanism Investigate Resistance Mechanism (e.g., Target- Site Sequencing, Enzyme Assays) GR50->Mechanism Confirmation Confirmation of Herbicide Resistance Mechanism->Confirmation

References

Safety Operating Guide

Safe Disposal of Benfuresate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of benfuresate is paramount for laboratory personnel. This guide provides a comprehensive overview of the necessary procedures, immediate safety protocols, and logistical plans for the proper management of this compound waste. Adherence to these guidelines is critical to protect both laboratory staff and the environment from potential harm.

This compound is classified as a substance harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal facility.[1] Under no circumstances should this compound or any contaminated materials be released into drains or disposed of in regular trash.[1]

Immediate Safety and Disposal Plan

The primary and mandatory method for the disposal of this compound and any associated contaminated materials is through a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.[1]

Hazard Information

A summary of the key hazard classifications for this compound is provided in the table below.

Hazard ClassificationCategoryDescriptionSource
Acute Oral ToxicityCategory 4Harmful if swallowed[1][2]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life[1][2]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects[1][2]

Step-by-Step Disposal Protocol

A systematic approach to the disposal of this compound waste is essential to maintain a safe laboratory environment. The following steps outline the correct procedure for handling and disposing of this hazardous material.

  • Waste Identification and Segregation: All materials that have come into contact with this compound must be considered hazardous chemical waste. This includes the pure substance, solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any used labware like vials, pipette tips, and containers.[1] This waste must be segregated from non-hazardous waste in accordance with your institution's specific guidelines for hazardous waste management.

  • Containerization: Use a dedicated, leak-proof container specifically for this compound waste. This container must be clearly labeled as "Hazardous Waste" and must include the chemical name "this compound".[1]

  • Storage: The designated hazardous waste container should be stored in a secure, designated satellite accumulation area within the laboratory. It is crucial to ensure this storage area is located away from any incompatible materials, which include strong acids, alkalis, and oxidizing or reducing agents.[1]

  • Disposal Request: To arrange for the collection and disposal of the this compound waste, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Maintain meticulous records of the quantity of this compound waste generated and the corresponding disposal dates. This documentation should be in compliance with your institution's policies and local regulatory requirements.[1]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Benfuresate_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Handling & Segregation cluster_2 Containerization & Storage cluster_3 Disposal & Documentation A This compound Use in Experiment B Generation of this compound Waste (e.g., unused chemical, contaminated labware, PPE) A->B Results in C Identify and Segregate as Hazardous Chemical Waste B->C Leads to D Place in a Dedicated, Labeled, Leak-Proof Hazardous Waste Container C->D Requires E Store in a Designated Satellite Accumulation Area D->E Followed by F Arrange for Collection via EHS or Licensed Contractor E->F Initiates G Maintain Accurate Disposal Records F->G Requires H Proper Final Disposal at an Approved Waste Plant F->H Leads to

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Benfuresate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with the herbicide Benfuresate. This guide provides immediate, actionable steps for personal protective equipment (PPE) selection, use, and disposal to ensure a safe laboratory environment.

This compound is recognized as a slightly hazardous chemical. Depending on the solvent used, it can be a flammable liquid, harmful if inhaled, and cause skin and eye irritation.[1] In some formulations, it is considered toxic if absorbed through the skin or swallowed.[2] Therefore, a robust PPE protocol is crucial to minimize exposure risks.

Recommended Personal Protective Equipment

A multi-layered approach to PPE is recommended to provide comprehensive protection. This includes protection for the hands, body, eyes, and respiratory system.

PPE ComponentMaterial/SpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and absorption. Double gloving is recommended when handling concentrates.
Body Protection Chemical-resistant lab coat or coverallsTo protect skin and personal clothing from splashes and spills.
Eye Protection Safety goggles or a face shieldTo protect the eyes from splashes of the chemical.
Respiratory Protection NIOSH-approved respirator with an organic vapor (OV) cartridgeRequired when there is a risk of inhaling vapors, especially when handling the substance outside of a fume hood or in case of a spill.

Operational Plans: From Selection to Disposal

A systematic approach to PPE usage is critical for ensuring safety. This includes a clear workflow for selecting the appropriate gear, correct procedures for putting it on and taking it off, and a safe plan for disposal.

PPE Selection Workflow

The selection of appropriate PPE should be a methodical process based on a thorough risk assessment of the planned experimental procedure.

A logical workflow for selecting the appropriate PPE.
Donning and Doffing Procedures

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

References

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